molecular formula C10H8O7S2 B091816 2-Naphthol-6,8-disulfonic acid CAS No. 118-32-1

2-Naphthol-6,8-disulfonic acid

Cat. No.: B091816
CAS No.: 118-32-1
M. Wt: 304.3 g/mol
InChI Key: DOBIZWYVJFIYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthol-6,8-disulfonic acid is a useful research compound. Its molecular formula is C10H8O7S2 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2073. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxynaphthalene-1,3-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O7S2/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBIZWYVJFIYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059470
Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118-32-1
Record name 2-Naphthol-6,8-disulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthol-6,8-disulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name G Acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2073
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxynaphthalene-1,3-disulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-NAPHTHOL-6,8-DISULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5995F5R8Y9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Naphthol-6,8-disulfonic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Naphthol-6,8-disulfonic Acid (G Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as G acid, is a synthetic aromatic sulfonic acid of significant importance in the chemical industry.[1][2][3] Characterized by a naphthalene (B1677914) core functionalized with a hydroxyl group and two sulfonic acid moieties, this compound is a versatile intermediate, primarily in the synthesis of azo dyes.[1][2][4][5] The presence of sulfonic acid groups renders the molecule highly water-soluble, a critical property for its applications in dyeing processes.[1][5] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, key reactions, and applications, with a focus on data relevant to research and development.

Chemical Structure and Identification

The structure of this compound consists of a naphthalene ring system substituted at the 2-position with a hydroxyl (-OH) group, and at the 6- and 8-positions with sulfonic acid (-SO₃H) groups.

IdentifierValue
IUPAC Name 7-hydroxynaphthalene-1,3-disulfonic acid[6]
Common Name This compound, G Acid[6]
CAS Number 118-32-1
Molecular Formula C₁₀H₈O₇S₂
Molecular Weight 304.3 g/mol
SMILES C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)O[6]
InChI Key DOBIZWYVJFIYOV-UHFFFAOYSA-N[1]

Physicochemical Properties

G acid is typically a white to off-white crystalline solid.[2] Its physical and chemical properties are dominated by the presence of the acidic sulfonic acid groups and the phenolic hydroxyl group.

PropertyValueSource
Appearance White to off-white solid[2]
Melting Point ~220°C (decomposes)[7]
Boiling Point 415.13°C (rough estimate)ChemicalBook
Solubility Freely soluble in water; Soluble in dilute alcohol. The sodium salt is described as forming platelets or prisms and is freely soluble in water.[3]
Density 1.742 g/cm³ (rough estimate)[8]
pKa -0.33 ± 0.40 (Predicted)[8]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • UV-Vis Spectroscopy: In analytical applications, UV detection wavelengths for this compound are reported in the range of 220-240 nm.[7] The UV-Vis absorption spectrum is characterized by π-π* transitions within the naphthalene ring system, influenced by the hydroxyl and sulfonic acid substituents.[1]

  • Infrared (IR) Spectroscopy: The FTIR spectrum is characterized by a broad band in the high-frequency region corresponding to the O-H stretch of the hydroxyl group. Strong, characteristic stretching vibrations for the sulfonic acid groups (S=O) are also prominent.[1] An IR spectrum for the dipotassium (B57713) salt is available in the NIST Chemistry WebBook, showing key absorptions for the functional groups.[9]

Synthesis and Key Reactions

Synthesis via Sulfonation of 2-Naphthol (B1666908)

The primary industrial synthesis of G acid involves the sulfonation of 2-naphthol. This reaction is highly dependent on temperature to control the regioselectivity of the sulfonation. To favor the formation of G acid over its isomer, R acid (2-naphthol-3,6-disulfonic acid), a carefully controlled temperature profile is essential.[1]

Synthesis_of_G_Acid TwoNaphthol 2-Naphthol Step1_reagent + H₂SO₄ (98%) TwoNaphthol->Step1_reagent Monosulfonated Monosulfonated Intermediates Step1_reagent->Monosulfonated Step2_reagent + Oleum (B3057394) (20% SO₃) Monosulfonated->Step2_reagent GAcid This compound (G Acid) Step2_reagent->GAcid  40-80°C RAcid 2-Naphthol-3,6-disulfonic acid (R Acid) Step2_reagent->RAcid  20-30°C Separation Isolation via Dipotassium Salt Precipitation GAcid->Separation

Caption: Synthesis of G Acid via two-step sulfonation of 2-Naphthol.

Key Chemical Transformations

G acid is a valuable intermediate because its functional groups can be readily converted to other functionalities, leading to a diverse range of chemical compounds.

G_Acid_Reactions cluster_bucherer Bucherer Reaction cluster_fusion Caustic Fusion cluster_coupling Azo Coupling GAcid This compound (G Acid) GammaAcid 2-Amino-8-naphthol-6-sulfonic acid (Gamma Acid) GAcid->GammaAcid + NH₃, NaHSO₃ (Pressure, Heat) DioxyGAcid 2,8-Dihydroxynaphthalene-6-sulfonic acid (Dioxy G Acid) GAcid->DioxyGAcid + NaOH (~200-240°C) AzoDyes Azo Dyes (e.g., C.I. Acid Orange 10) GAcid->AzoDyes + Diazonium Salt

Caption: Major reaction pathways of G Acid.

One of the most significant industrial reactions of G acid is its amination via the Bucherer reaction.[10] This involves treating G acid with ammonia (B1221849) and a sulfite (B76179) or bisulfite under pressure and at elevated temperatures to produce 2-amino-8-naphthol-6-sulfonic acid, commonly known as gamma (γ) acid, another crucial dye intermediate.[1]

Alkaline fusion of G acid with sodium hydroxide (B78521) at high temperatures (ca. 200-240°C) replaces one of the sulfonic acid groups with a hydroxyl group, yielding 2,8-dihydroxynaphthalene-6-sulfonic acid (Dioxy G acid).[1][11] This product is also a precursor for the synthesis of γ-acid.[10][11]

The electron-donating hydroxyl group at the 2-position activates the naphthalene ring for electrophilic aromatic substitution. G acid readily undergoes azo coupling with diazonium salts at the 1-position to form a wide variety of azo dyes.[8][10]

Experimental Protocols

Synthesis of this compound (G Acid)
  • Principle: This protocol describes a typical industrial two-stage sulfonation process designed to maximize the yield of G acid.[1][10]

  • Procedure:

    • Charge a suitable reactor with 98% sulfuric acid.

    • Slowly add 2-naphthol to the sulfuric acid while maintaining the temperature at approximately 40°C to facilitate monosulfonation.

    • Over a period of several hours (e.g., 6 hours), gradually add 20% oleum (fuming sulfuric acid) to the reaction mixture.

    • Allow the temperature to rise to 60°C and hold for an extended period (e.g., 16 hours).

    • Increase the temperature to 80°C and maintain for several more hours (e.g., 15 hours) to complete the disulfonation.[10]

    • The resulting sulfomass is then carefully poured into water.

    • To isolate the product, add potassium chloride to the hot solution to precipitate the less soluble dipotassium salt of G acid.

    • Cool the mixture slowly (e.g., to 35°C) and filter the crystalline product.

    • Wash the filter cake thoroughly to remove any residual R acid isomer. A yield of approximately 60% can be expected.[10]

Synthesis of 2,8-Dihydroxynaphthalene-6-sulfonic acid (Caustic Fusion)
  • Principle: This method uses caustic fusion to replace a sulfonate group with a hydroxyl group.[11]

  • Procedure:

    • Heat the potassium salt of this compound with a 70% caustic liquor (NaOH or KOH solution).

    • Maintain the temperature at 230°C for approximately 3 hours.

    • Increase the temperature to 240°C to drive the reaction to completion.[11]

    • After cooling, dilute the melt with water and pour it into an excess of hydrochloric acid.

    • Heat the acidic solution to expel any sulfur dioxide.

    • Add sodium chloride to salt out the product.

    • Cool the batch to precipitate the 2,8-dihydroxynaphthalene-6-sulfonic acid.

    • Filter the product and wash with brine. A yield of around 80% is reported.[11]

Applications in Research and Drug Development

While the primary application of G acid is in the dye industry, its well-defined structure and reactivity make it relevant to researchers in materials science and drug development.

  • Dye and Pigment Synthesis: It is a key precursor for numerous azo dyes, including C.I. Acid Orange 10, C.I. Acid Red 187, and C.I. Food Red 7.[10]

  • Chemical Intermediate: G acid is the starting material for other important intermediates like γ-acid and Dioxy G acid, which have their own applications in chemical synthesis.[10]

  • Analytical Chemistry: The compound can be used as a reagent in various chemical analyses.[1]

  • Pharmaceutical Applications:

    • Reference Standard: Sulfonated naphthalenes, including G acid, serve as characterized reference standards for the analysis and quality control of active pharmaceutical ingredients (APIs).[1] Their purity is essential for validating analytical methods used in drug manufacturing.

    • Building Block: While direct use in drug molecules is not widespread, the aminonaphthol sulfonic acid scaffold, derived from G acid, is of interest in medicinal chemistry. These structures can be found in compounds investigated for various biological activities. For example, derivatives of aminonaphthol sulfonic acids have been explored as potential therapeutic agents.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazard Classification:

    • Acute Toxicity (Oral, Dermal, Inhalation), Category 4

    • Skin Corrosion/Irritation, Category 2

    • Serious Eye Damage/Eye Irritation, Category 2

    • Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation), Category 3

  • Precautionary Measures:

    • Use only in a well-ventilated area. Avoid breathing dust.

    • Wear protective gloves, clothing, eye, and face protection.

    • Do not eat, drink, or smoke when using this product.

    • Wash hands and exposed skin thoroughly after handling.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Skin: Flush skin with running water and soap. Seek medical attention if irritation occurs.

    • Inhalation: Remove victim to fresh air. Call a poison center or doctor if you feel unwell.

    • Ingestion: If swallowed, call a poison center or doctor.

This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

Synthesis pathway for 2-Naphthol-6,8-disulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Naphthol-6,8-disulfonic Acid (G-Acid)

Introduction

This compound, commonly known as G-acid, is a crucial intermediate in the synthesis of a wide array of azo dyes and organic pigments.[1][2][3] Its chemical structure, featuring a naphthol core with two sulfonic acid groups, imparts water solubility to the resulting dyes, a critical property for their application in the textile, paper, and leather industries.[3][4] The synthesis of G-acid is a well-established industrial process, primarily involving the controlled sulfonation of 2-naphthol (B1666908) (β-naphthol). This guide provides a detailed technical overview of the synthesis pathway, experimental protocols, and key process parameters for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Synthesis Pathway: Sulfonation of 2-Naphthol

The industrial production of G-acid is predominantly achieved through a two-stage sulfonation of 2-naphthol.[4] This method relies on the careful control of temperature and the concentration of the sulfonating agent to preferentially form the 6,8-disubstituted product over other isomers, most notably 2-naphthol-3,6-disulfonic acid (R-acid).[4]

  • Monosulfonation: The process begins with the treatment of 2-naphthol with concentrated sulfuric acid (e.g., 98%) at a moderate temperature. This initial step leads to the formation of monosulfonated intermediates.[4]

  • Disulfonation: Subsequently, a stronger sulfonating agent, typically oleum (B3057394) (fuming sulfuric acid), is introduced.[4][5] The temperature is gradually increased to promote the second sulfonation, leading to the formation of the desired this compound.[4]

The temperature profile during the reaction is a critical parameter. Lower temperatures (20–30°C) tend to favor the formation of the kinetically controlled product, R-acid, whereas higher temperatures (40–80°C) promote the formation of the thermodynamically more stable G-acid.[4]

Following the sulfonation, the G-acid is typically isolated from the reaction mixture by precipitating it as its dipotassium (B57713) salt. This separation is effective because the potassium salt of G-acid is significantly less soluble in the reaction medium than the potassium salt of the R-acid byproduct.[4][6]

Experimental Protocols

Protocol 1: Two-Stage Sulfonation and Isolation

This protocol is based on a common industrial method for synthesizing G-acid.[6]

Materials:

  • 2-Naphthol (β-naphthol)

  • 98% Sulfuric Acid

  • 20% Oleum (fuming sulfuric acid with 20% free SO₃)

  • Potassium Chloride (KCl)

  • Water

Procedure:

  • Monosulfonation: In a suitable reaction vessel, add 2-naphthol to 98% sulfuric acid while maintaining the temperature at approximately 40°C.[6]

  • Disulfonation: Gradually add 20% oleum to the reaction mixture over a period of 6 hours. During the addition, allow the temperature to rise to 60°C.[6]

  • Reaction Completion: To complete the reaction, continue heating the mixture for an additional 16 hours at 60°C, followed by a final heating period of 15 hours at 80°C.[6]

  • Quenching: After completion, carefully pour the reaction mixture into water.

  • Precipitation: Add potassium chloride to the hot aqueous solution.

  • Crystallization and Filtration: Slowly cool the batch to 35°C to allow for the crystallization of the G-acid dipotassium salt. Filter the crystalline product.[6]

  • Washing: Carefully wash the collected salt to remove any residual R-acid salt.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the synthesis of this compound.

ParameterValue / ConditionSource
Starting Material 2-Naphthol (β-naphthol)[4][6]
Sulfonating Agents 98% H₂SO₄, 20% Oleum[4][6]
Monosulfonation Temp. ~40°C[4][6]
Disulfonation Temp. 60°C rising to 80°C[4][6]
Reaction Duration ~37 hours (total heating time)[6]
Precipitating Agent Potassium Chloride (KCl)[6][7]
Product Form Dipotassium Salt[6]
Typical Yield (G-acid salt) ~60-67%[6][7]
Typical Yield (R-acid salt) ~12% (recovered from filtrate)[6]

Synthesis Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound from 2-Naphthol.

G_Acid_Synthesis Naphthol 2-Naphthol (β-Naphthol) Monosulfonation Monosulfonation Products Naphthol->Monosulfonation 1. 98% H₂SO₄ @ 40°C G_Acid This compound (G-Acid) Monosulfonation->G_Acid 2. 20% Oleum @ 60-80°C (Thermodynamic Control) R_Acid 2-Naphthol-3,6-disulfonic acid (R-Acid byproduct) Monosulfonation->R_Acid Favored at lower temps (Kinetic Control) Isolation Precipitation (as K+ salt) G_Acid->Isolation Final_Product G-Acid Dipotassium Salt Isolation->Final_Product + KCl

Caption: Synthesis pathway of G-Acid from 2-Naphthol.

Further Reactions: Amination

A primary application of G-acid is its role as a precursor to other important chemical intermediates. One of the most significant transformations is its amination via the Bucherer reaction to produce 2-amino-8-naphthol-6-sulfonic acid (gamma acid).[4][6] This reaction typically involves treating G-acid with ammonia (B1221849) and a sulfite (B76179) or bisulfite under elevated temperature and pressure.[4]

References

An In-depth Technical Guide on the Spectroscopic Data of G Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available spectroscopic data for G acid, also known as 7-hydroxynaphthalene-1,3-disulfonic acid. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the spectral characteristics of this compound. This document outlines the chemical structure and properties of G acid, presents the available spectroscopic data in a structured format, and details the experimental protocols for acquiring such data.

Chemical Structure and Properties

  • IUPAC Name: 7-hydroxynaphthalene-1,3-disulfonic acid[1]

  • Synonyms: G acid, 2-Naphthol-6,8-disulfonic acid[2]

  • Molecular Formula: C₁₀H₈O₇S₂[1]

  • Molecular Weight: 304.30 g/mol

G acid is a water-soluble derivative of naphthalene (B1677914). Its structure consists of a naphthalene core substituted with one hydroxyl group and two sulfonic acid groups. The positions of these functional groups are critical to its chemical and physical properties, including its use as an intermediate in the synthesis of azo dyes. It is commonly available as its disodium (B8443419) or dipotassium (B57713) salt.

Spectroscopic Data

Infrared (IR) Spectroscopy

An infrared spectrum for the dipotassium salt of this compound is available from the National Institute of Standards and Technology (NIST) database.[3] The spectrum was obtained from a solid sample prepared as a KBr pellet.[4]

Table 1: IR Spectral Data of this compound Dipotassium Salt [3]

Wavenumber (cm⁻¹)Transmittance (%)Assignment (Tentative)
~3400 (broad)~40O-H stretch (hydroxyl group and absorbed water)
~1630~65C=C aromatic ring stretch
~1500~70C=C aromatic ring stretch
~1200 (broad)~20S=O stretch (sulfonate group)
~1040 (strong)~10S=O stretch (sulfonate group)
~800-900~50-60C-H out-of-plane bending

Note: The exact peak positions and intensities are best viewed on the original spectrum. The assignments are tentative and based on general knowledge of functional group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Despite extensive searches of chemical databases and scientific literature, specific ¹H NMR and ¹³C NMR spectral data for G acid or its common salts could not be located. For structurally related sulfonated naphthalene compounds, ¹H NMR spectra are often acquired in deuterated solvents such as DMSO-d₆ or D₂O.[5][6]

UV-Vis Spectroscopy

Specific UV-Vis absorption spectra for G acid or its salts were not found in the available literature and spectral databases. Generally, naphthalene and its derivatives exhibit strong absorption in the UV region due to π-π* transitions of the aromatic system.[7] The presence of the hydroxyl and sulfonic acid groups is expected to influence the position and intensity of these absorption bands. For related hydroxynaphthoic acids, UV-Vis spectra are typically recorded in aqueous solutions.

Experimental Protocols

FT-IR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample, such as a salt of G acid, using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Thoroughly dry spectroscopic grade KBr to remove any absorbed water, which has a strong IR absorption.

    • In an agate mortar, grind a small amount of the solid sample (approximately 1-2 mg) to a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar.

    • Gently but thoroughly mix the sample and KBr by grinding until a homogeneous mixture is obtained.[8]

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[9]

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.

    • Acquire the spectrum of the sample. The desired spectral range is typically 4000-400 cm⁻¹.

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition start Start grind_sample Grind Solid Sample start->grind_sample add_kbr Add Dried KBr grind_sample->add_kbr mix Mix Homogeneously add_kbr->mix load_die Load Pellet Die mix->load_die press Apply Hydraulic Pressure load_die->press place_pellet Place Pellet in Spectrometer press->place_pellet bg_scan Acquire Background Spectrum place_pellet->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan end End sample_scan->end

Caption: Workflow for FT-IR Spectroscopy using the KBr Pellet Method.

NMR Spectroscopy

The following is a general protocol for obtaining an NMR spectrum of a water-soluble compound like a salt of G acid.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

    • If D₂O is used, a reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a small amount of a known compound may be added for chemical shift referencing. For DMSO-d₆, residual solvent peaks can often be used for referencing.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the desired NMR spectra (e.g., ¹H, ¹³C, and any desired 2D spectra). This involves setting appropriate acquisition parameters such as the number of scans, relaxation delay, and pulse sequence.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the appropriate standard.

    • Integrate the signals in the ¹H spectrum and pick the peaks in all spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start dissolve Dissolve Sample in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_tube Insert Tube into Spectrometer transfer->insert_tube tune_shim Tune and Shim insert_tube->tune_shim acquire Acquire Spectra tune_shim->acquire process_data Fourier Transform, Phase & Baseline Correction acquire->process_data reference Reference Spectrum process_data->reference analyze Integrate and Peak Pick reference->analyze end End analyze->end

Caption: General Workflow for NMR Spectroscopy.

UV-Vis Spectroscopy

This protocol outlines the procedure for obtaining a UV-Vis absorption spectrum of a water-soluble compound.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., deionized water for a salt of G acid) of a known concentration.

    • From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

    • The solvent used for the dilutions will also serve as the blank.

  • Data Acquisition:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

    • Fill a quartz cuvette with the blank solution (the solvent) and place it in the spectrophotometer.

    • Run a baseline correction or "zero" the instrument with the blank.

    • Empty and rinse the cuvette with the sample solution, then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition start Start prepare_solution Prepare Sample Solution of Known Concentration start->prepare_solution prepare_blank Prepare Blank (Solvent) start->prepare_blank baseline Run Baseline with Blank prepare_solution->baseline prepare_blank->baseline measure_sample Measure Sample Absorbance Spectrum baseline->measure_sample end End measure_sample->end

Caption: Workflow for UV-Vis Absorption Spectroscopy.

References

Solubility Profile of 2-Naphthol-6,8-disulfonic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Naphthol-6,8-disulfonic acid (also known as G acid), a key intermediate in the synthesis of various dyes and pharmaceutical compounds. This document consolidates available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Topic: Solubility of this compound

This compound is a highly polar organic compound due to the presence of two sulfonic acid groups and a hydroxyl group attached to the naphthalene (B1677914) ring.[1][2][3][4][5][6] These functional groups dominate its solubility behavior, making it readily soluble in aqueous solutions while exhibiting limited solubility in most organic solvents.

Physicochemical Properties
PropertyValue
IUPAC Name7-hydroxynaphthalene-1,3-disulfonic acid
Common NamesThis compound, G acid
CAS Number118-32-1
Molecular FormulaC₁₀H₈O₇S₂
Molecular Weight304.30 g/mol
Data on Solubility in Organic Solvents

Extensive literature searches indicate a lack of specific quantitative solubility data for this compound in a wide range of organic solvents. The available information is primarily qualitative. The compound is consistently reported to be "practically insoluble" in alcohols.[7] This low solubility in organic solvents can be attributed to the high lattice energy of the crystalline solid and the strong hydrogen bonding capabilities of the sulfonic acid and hydroxyl groups, which are more favorably solvated by polar protic solvents like water.

The sodium salt of this compound is noted to be soluble in dilute alcohol, indicating that the salt form may exhibit different solubility characteristics compared to the free acid.[7]

SolventQuantitative SolubilityQualitative SolubilitySource
WaterData not availableFreely soluble[2][3][4][7]
Alcohol (general)Data not availablePractically insoluble[7]
Dilute Alcohol (Sodium Salt)Data not availableSoluble[7]

Note: The lack of quantitative data highlights a gap in the publicly available chemical literature. Researchers requiring precise solubility values for specific organic solvents are advised to perform experimental determinations.

Experimental Protocols

For researchers seeking to determine the quantitative solubility of this compound in specific organic solvents, the following established methodologies are recommended.

Equilibrium Solubility Determination by the Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Place the sealed containers in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a suitable solvent in which the compound is highly soluble (e.g., water or a mobile phase component).

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and expressed in units such as g/L, mg/mL, or mol/L.

Workflow for Solubility Determination

G Workflow for Experimental Solubility Determination A Sample Preparation (Excess solute in solvent) B Equilibration (Constant temperature agitation) A->B C Phase Separation (Settling and Centrifugation) B->C D Aliquot Withdrawal & Dilution C->D E Quantitative Analysis (e.g., HPLC, UV-Vis) D->E F Solubility Calculation E->F

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

Signaling Pathways and Logical Relationships

The solubility of a compound is governed by the interplay of its intrinsic properties and those of the solvent. The following diagram illustrates the key factors influencing the solubility of this compound.

G Factors Influencing Solubility of this compound cluster_solute Solute Properties cluster_solvent Solvent Properties A High Polarity (2 Sulfonic Acid Groups, 1 Hydroxyl Group) F Solubility Outcome A->F Favors polar solvents B Strong Hydrogen Bonding Capacity B->F Favors H-bonding solvents C High Crystal Lattice Energy C->F Hinders dissolution D Polarity D->F Matching polarity increases solubility E Hydrogen Bonding Capacity E->F Matching H-bonding increases solubility

Caption: Key solute and solvent properties governing the solubility of this compound.

References

Technical Guide: Physicochemical Properties and Applications of 7-Amino-1,3-naphthalenedisulfonic acid (CAS 86-65-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 7-Amino-1,3-naphthalenedisulfonic acid, a key intermediate in various chemical and biotechnological applications. This document details experimental protocols for its synthesis and analysis and outlines its utility in modern research, particularly in the fluorescent labeling of carbohydrates.

Core Physical and Chemical Properties

7-Amino-1,3-naphthalenedisulfonic acid, also known as Amino-G-Acid, is a water-soluble, crystalline solid. Its dual functional groups—an amino group and two sulfonic acid moieties—on a naphthalene (B1677914) core make it a versatile molecule in organic synthesis.[1][2]

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for 7-Amino-1,3-naphthalenedisulfonic acid.

Identifier Value Source
CAS Number 86-65-7[1][2][3]
Molecular Formula C₁₀H₉NO₆S₂[2]
Molecular Weight 303.31 g/mol [1][2]
IUPAC Name 7-aminonaphthalene-1,3-disulfonic acid[2]
Synonyms Amido-G-acid, Amino-G-Acid, 2-Amino-6,8-disulfonaphthalene[2]
Property Value Source
Physical Description Fine needles or powder, off-white to light brown in color.[2][4][5]
Melting Point >300°C[5]
Solubility Soluble in water.[2][5]
Density Data not available
pKa Data not available
Spectral Information
Spectroscopy Type Observed Characteristics Source
FTIR The spectrum conforms to the structure of 7-Amino-1,3-naphthalenedisulfonic acid.[4]
¹H NMR Aromatic protons are expected to appear in the range of 7.0-9.0 ppm.[1]
¹³C NMR A ¹³C NMR spectrum is available in public databases.[6]
UV-Vis The monopotassium salt is a fluorescent dye with λex/λem = 310/450 nm.

Experimental Protocols

Detailed methodologies for the synthesis and key analytical experiments are provided below.

Synthesis of 7-Amino-1,3-naphthalenedisulfonic acid

The industrial synthesis of 7-Amino-1,3-naphthalenedisulfonic acid typically involves a multi-step process starting from a naphthalene derivative. One common method is the sulfonation of 2-naphthol (B1666908), followed by amination.[1]

Protocol: Synthesis from 2-Naphthol

  • Sulfonation: 2-naphthol is treated with excess fuming sulfuric acid. The hydroxyl group at the C-2 position directs the electrophilic substitution of sulfonic acid groups. The reaction conditions (temperature, time, and concentration of sulfuric acid) are controlled to favor the formation of the desired 2-hydroxy-6,8-disulfonic acid intermediate.

  • Amination (Bucherer Reaction): The resulting 2-hydroxy-6,8-disulfonic acid (G-acid) is then subjected to amination. This is typically achieved by heating the intermediate with aqueous ammonia (B1221849) and a sulfite (B76179) or bisulfite catalyst under pressure.[1]

  • Isolation: The reaction mixture is cooled, and the pH is adjusted to precipitate the 7-Amino-1,3-naphthalenedisulfonic acid. The product is then collected by filtration, washed, and dried.

Fluorescent Labeling of Carbohydrates

7-Amino-1,3-naphthalenedisulfonic acid is utilized as a fluorescent tag for the sensitive detection of carbohydrates. The protocol involves a reductive amination reaction.

Protocol: Reductive Amination of Oligosaccharides

  • Reaction Setup: In a microcentrifuge tube, combine the carbohydrate sample (e.g., oligosaccharides) with a solution of 7-Amino-1,3-naphthalenedisulfonic acid in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).

  • Schiff Base Formation: The primary amino group of the labeling reagent reacts with the aldehyde group at the reducing end of the carbohydrate to form a Schiff base (imine).

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to the mixture. This selectively reduces the imine to a stable secondary amine, covalently linking the fluorescent tag to the carbohydrate.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 50-60°C) for a defined period (e.g., 60-90 minutes) to ensure the completion of the reaction.

  • Purification: The labeled carbohydrates are then purified from the excess unreacted labeling reagent and byproducts, often using techniques like solid-phase extraction or gel filtration chromatography.

  • Analysis: The fluorescently labeled carbohydrates can be analyzed by methods such as capillary electrophoresis with laser-induced fluorescence detection (CE-LIF).

Azo Dye Synthesis

This compound is a crucial precursor in the synthesis of azo dyes. The process involves diazotization of an aromatic amine followed by coupling with 7-Amino-1,3-naphthalenedisulfonic acid.

Protocol: Synthesis of an Azo Dye

  • Diazotization: A primary aromatic amine (e.g., sulfanilic acid) is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5°C in an ice bath. A cold aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the amine solution with constant stirring to form the diazonium salt.[7][8] The temperature must be kept low to prevent the decomposition of the unstable diazonium salt.[8]

  • Coupling Reaction: 7-Amino-1,3-naphthalenedisulfonic acid is dissolved in an alkaline solution (e.g., NaOH). The cold diazonium salt solution is then slowly added to this alkaline solution with vigorous stirring, while maintaining a low temperature.[8]

  • Precipitation: The azo dye often precipitates out of the solution upon formation. The solubility of the dye can be further decreased by the addition of sodium chloride ("salting out").[7]

  • Isolation and Purification: The solid dye is collected by vacuum filtration, washed with a saturated sodium chloride solution, and then dried.[7]

Mandatory Visualizations

Experimental Workflow for Fluorescent Labeling of Carbohydrates

Fluorescent_Labeling_Workflow start Start: Carbohydrate Sample (e.g., Oligosaccharide) reagent Add Labeling Reagent: 7-Amino-1,3-naphthalenedisulfonic acid in Buffer (pH 7.0) start->reagent Step 1 schiff_base Schiff Base Formation (Imine Formation) reagent->schiff_base Step 2 reducing_agent Add Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) schiff_base->reducing_agent Step 3 reduction Reduction to Secondary Amine (Stable Covalent Bond) reducing_agent->reduction Step 4 incubation Incubate (e.g., 60°C for 90 min) reduction->incubation Step 5 purification Purification (e.g., Solid-Phase Extraction) incubation->purification Step 6 analysis Analysis (e.g., CE-LIF) purification->analysis Step 7 end End: Labeled Carbohydrate Detected analysis->end

Caption: Workflow for the fluorescent labeling of carbohydrates using reductive amination.

Logical Relationship in Azo Dye Synthesis

Azo_Dye_Synthesis cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling amine Primary Aromatic Amine (e.g., Sulfanilic Acid) diazonium Aryl Diazonium Salt (Ar-N₂⁺) amine->diazonium acid Mineral Acid (e.g., HCl) acid->diazonium nitrite Sodium Nitrite (NaNO₂) nitrite->diazonium coupling_agent Coupling Agent (Alkaline Soln.) CAS 86-65-7 diazonium->coupling_agent Electrophilic Attack azo_dye Azo Dye (Ar-N=N-Ar') coupling_agent->azo_dye

Caption: Logical steps in the synthesis of an azo dye.

References

A Technical Guide to the Acidity and pKa Values of 2-Naphthol-6,8-disulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the acidic properties of 2-Naphthol-6,8-disulfonic acid, also known as G acid. Due to a lack of readily available experimental data, this document focuses on the theoretical and expected acidity of its functional groups, alongside a comprehensive, generalized protocol for the experimental determination of its pKa values.

Introduction to this compound

This compound (CAS No: 118-32-1) is a synthetic derivative of naphthalene (B1677914).[1][2] It is characterized by a hydroxyl group at the 2-position and two sulfonic acid groups at the 6- and 8-positions of the naphthalene ring. This compound is a key intermediate in the synthesis of various azo dyes.[1] The presence of three acidic protons—two from the sulfonic acid groups and one from the hydroxyl group—makes understanding its ionization behavior, as quantified by its pKa values, crucial for its application in synthesis and for predicting its behavior in various chemical environments.

Acidity and Estimated pKa Values

  • Sulfonic Acid Groups (-SO₃H): Aromatic sulfonic acids are known to be strong acids.[3] Their pKa values are typically less than 0, indicating that they are fully deprotonated in most aqueous solutions. For comparison, the pKa of p-toluenesulfonic acid is approximately -2.8, and the predicted pKa for the sulfonic acid group in 2-naphthalenesulfonic acid is around 0.27.[4] It is therefore highly probable that the two sulfonic acid groups in this compound have pKa values below 1.

  • Hydroxyl Group (-OH): The pKa of the hydroxyl group in the parent compound, 2-naphthol (B1666908), is approximately 9.5. The presence of two strongly electron-withdrawing sulfonic acid groups on the naphthalene ring is expected to increase the acidity of the hydroxyl group (i.e., lower its pKa value) through inductive effects and resonance stabilization of the corresponding phenolate (B1203915) anion. Therefore, the pKa of the hydroxyl group in this compound is anticipated to be lower than 9.5.

Table 1: Estimated pKa Values of this compound

Functional GroupEstimated pKaNotes
Sulfonic Acid (Position 6)< 1Strong acid, expected to be fully dissociated in most aqueous media.
Sulfonic Acid (Position 8)< 1Strong acid, expected to be fully dissociated in most aqueous media.
Hydroxyl (Position 2)< 9.5More acidic than the hydroxyl group of 2-naphthol due to the electron-withdrawing effects of the sulfonic acid groups.

Experimental Determination of pKa Values

The pKa values of this compound can be experimentally determined using several methods, with potentiometric titration being a particularly suitable technique for compounds with multiple ionizable groups. UV-Vis spectrophotometry is another viable method, especially for the determination of the hydroxyl group's pKa.

This protocol outlines a generalized procedure for determining the pKa values of a multi-protic acid like this compound.

Objective: To determine the acid dissociation constants (pKa) of this compound in an aqueous solution by potentiometric titration.

Materials:

  • This compound (high purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized, degassed water

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Automatic burette

  • Magnetic stirrer and stir bar

  • Titration vessel

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of this compound to prepare a solution of a known concentration (e.g., 0.01 M) in deionized water.

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup:

    • Calibrate the pH meter using standard buffer solutions.

    • Place a known volume of the analyte solution into the titration vessel.

    • If necessary, adjust the initial pH of the solution to a low value (e.g., pH 2) using the standardized HCl to ensure all acidic groups are protonated.

    • Immerse the calibrated pH electrode and the tip of the automatic burette into the solution.

    • Gently bubble an inert gas through the solution to prevent the absorption of atmospheric CO₂.

  • Titration Process:

    • Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

    • Continue the titration until the pH reaches a high value (e.g., pH 12) to ensure all acidic protons have been titrated.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The equivalence points, corresponding to the complete neutralization of each acidic proton, will appear as steep inflections in the curve.

    • The pKa value for each acidic group is equal to the pH at the half-equivalence point.

    • For more accurate determination of the equivalence points, a first or second derivative plot of the titration data can be generated.

This method is particularly useful for determining the pKa of the hydroxyl group, as its deprotonation leads to a significant change in the UV-Vis absorption spectrum.

Objective: To determine the pKa of the hydroxyl group of this compound by UV-Vis spectrophotometry.

Materials:

  • This compound (high purity)

  • A series of buffer solutions with known pH values spanning the expected pKa range of the hydroxyl group.

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration.

    • Prepare a series of solutions by diluting the stock solution in the different buffer solutions to a constant final concentration.

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorption spectrum for each buffered solution over a suitable wavelength range.

    • Identify the wavelengths at which the absorbance of the protonated and deprotonated forms of the hydroxyl group show the largest difference.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve.

    • The pKa can be determined from the inflection point of this curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated forms are equal.

    • Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the potentiometric titration experiment for pKa determination.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (this compound) setup Set up Titration Apparatus prep_analyte->setup prep_titrant Prepare Standardized Titrant (0.1 M NaOH) prep_titrant->setup calibrate_ph Calibrate pH Meter calibrate_ph->setup titrate Titrate with NaOH, Record pH vs. Volume setup->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve find_ep Determine Equivalence Points (Inflection Points) plot_curve->find_ep calc_pka Calculate pKa Values (pH at half-equivalence points) find_ep->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

While experimental pKa values for this compound are not widely published, a sound estimation based on chemical principles suggests the presence of two strongly acidic sulfonic acid groups (pKa < 1) and a moderately acidic hydroxyl group (pKa < 9.5). For researchers and professionals requiring precise pKa values, experimental determination is necessary. The potentiometric titration and UV-Vis spectrophotometry protocols provided in this guide offer robust methodologies for obtaining this critical data, which is essential for optimizing synthetic procedures and understanding the physicochemical behavior of this important dye intermediate.

References

Unveiling the Luminescent Potential: A Technical Guide to the Quantum Yield of 2-Naphthol-6,8-disulfonic Acid Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data on Naphthol Fluorescence

Precise fluorescence quantum yield data for 2-Naphthol-6,8-disulfonic acid is not prominently reported. However, the quantum yield of the parent molecule, 2-naphthol (B1666908), has been documented and serves as a critical reference point. The fluorescence of naphthols is highly sensitive to the surrounding environment, including solvent polarity and pH, which can significantly influence the quantum yield.

CompoundSolvent/ConditionsFluorescence Quantum Yield (Φf)Reference
2-Naphthol0.02 M H₂SO₄0.18[1]

Note: The sulfonation of the naphthol ring, as in this compound, is expected to modulate its photophysical properties, including the fluorescence quantum yield, due to electronic and steric effects. Experimental determination is essential for obtaining an accurate value for the disulfonic acid derivative.

Experimental Protocols for Fluorescence Quantum Yield Measurement

The determination of fluorescence quantum yield (Φf) is a critical aspect of characterizing any fluorescent molecule. Two primary methods are employed: the relative method and the absolute method.

Relative Quantum Yield Measurement

This method involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized standard with a known quantum yield.

Principle: The quantum yield of the unknown sample (Φx) is calculated using the following equation:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²)

Where:

  • Φst is the quantum yield of the standard.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts x and st refer to the unknown sample and the standard, respectively.

Step-by-Step Protocol:

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For this compound, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard in the UV-visible region.

  • Solution Preparation:

    • Prepare a stock solution of the standard and the sample in the same solvent.

    • Prepare a series of dilute solutions of both the standard and the sample, with absorbances at the excitation wavelength kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each solution.

    • Ensure that the excitation and emission slits are kept constant for all measurements.

    • The excitation wavelength should be the same for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The slopes of these plots are proportional to the quantum yield.

    • Calculate the quantum yield of the sample using the equation provided above, using the slopes of the plots for (Ix / Ax) and (Ist / Ast).

Absolute Quantum Yield Measurement

This method directly measures the ratio of photons emitted to photons absorbed by a sample using an integrating sphere.

Principle: An integrating sphere collects all the light emitted from the sample, allowing for a direct measurement of the total fluorescence. The quantum yield is calculated by comparing the emission of the sample to the scattering of a blank and the sample itself.

Step-by-Step Protocol:

  • Instrumentation: Utilize a spectrofluorometer equipped with an integrating sphere accessory.

  • Blank Measurement (Scattering):

    • Place a cuvette containing only the solvent (blank) inside the integrating sphere.

    • Record the spectrum of the scattered excitation light. This provides a measure of the incident photon flux.

  • Sample Measurement (Scattering and Emission):

    • Place the cuvette containing the sample solution inside the integrating sphere.

    • Record the spectrum, which will include both the scattered excitation light and the fluorescence emission.

  • Data Analysis:

    • The number of absorbed photons is determined by the difference in the integrated intensity of the scattered excitation light between the blank and the sample.

    • The number of emitted photons is determined by integrating the area of the fluorescence emission spectrum of the sample.

    • The absolute quantum yield is the ratio of the number of emitted photons to the number of absorbed photons.

Visualization of Excited-State Proton Transfer

The fluorescence of 2-naphthol and its derivatives is intimately linked to a phenomenon known as Excited-State Proton Transfer (ESPT). Upon excitation, the hydroxyl group becomes significantly more acidic, leading to the transfer of a proton to a nearby acceptor, such as a solvent molecule or, in the case of this compound, potentially an intramolecular sulfonate group. This process results in two distinct fluorescent species: the protonated form (ROH) and the deprotonated form (RO⁻), each with a unique emission spectrum.

ESPT_Workflow cluster_ground Ground State cluster_excited Excited State ROH 2-Naphthol (Protonated Form) ROH_star Excited 2-Naphthol (ROH) ROH->ROH_star Absorption (hν_abs) ROH_star->ROH Fluorescence (hν_f1) ROH_star->ROH Non-radiative Decay RO_minus_star Excited Naphtholate (RO⁻) ROH_star->RO_minus_star ESPT (+ H₂O) RO_minus_star->ROH Fluorescence (hν_f2) RO_minus_star->ROH Non-radiative Decay RO_minus_star->ROH_star Protonation (+ H₃O⁺)

Caption: Excited-State Proton Transfer (ESPT) in a 2-naphthol derivative.

This diagram illustrates the key steps involved in the photophysics of 2-naphthol derivatives. The ground state molecule (ROH) absorbs a photon to reach the excited state (ROH). In the excited state, it can either fluoresce directly or undergo ESPT to form the excited naphtholate anion (RO⁻), which then fluoresces at a different wavelength. The relative rates of these processes determine the overall fluorescence spectrum and quantum yield, and are highly dependent on the local environment, particularly the pH and proton acceptor availability.

Conclusion

While the precise fluorescence quantum yield of this compound remains to be definitively established in the literature, the principles and protocols outlined in this guide provide a robust framework for its determination. Understanding the methodologies of relative and absolute quantum yield measurements, along with the fundamental process of excited-state proton transfer, is paramount for any researcher working with this or similar fluorescent compounds. The provided experimental guidelines and the conceptual visualization of the underlying photophysics are intended to empower researchers in their efforts to characterize and utilize the full potential of this compound in their respective fields.

References

An In-depth Technical Guide to the Thermal Decomposition of 2-Naphthol-6,8-disulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of 2-Naphthol-6,8-disulfonic acid, a compound of significant interest in various industrial applications, including the synthesis of dyes and pharmaceuticals. This document collates available data on its thermal stability, potential decomposition pathways, and the analytical techniques employed for its characterization. Due to the limited availability of specific quantitative thermal analysis data for this compound (also known as G acid), this guide incorporates data from closely related naphthalene (B1677914) sulfonic acid compounds to provide a predictive understanding of its thermal behavior. The guide includes detailed, generalized experimental protocols for key analytical methods and visual representations of the decomposition process and experimental workflows to aid in research and development.

Introduction

This compound is a water-soluble derivative of 2-naphthol (B1666908), characterized by the presence of two sulfonic acid groups on the naphthalene ring. These functional groups significantly influence its chemical and physical properties, including its thermal stability. Understanding the thermal decomposition of this compound is crucial for its safe handling, storage, and application in processes that involve elevated temperatures. Thermal decomposition can lead to the formation of various degradation products, which may affect the purity, efficacy, and safety of the final products in which it is used as an intermediate.

Thermal Decomposition Profile

General observations suggest that the thermal decomposition of naphthalene sulfonic acids proceeds via desulfonation and degradation of the aromatic core at higher temperatures. In aqueous environments, naphthalene sulfonate isomers have been observed to become unstable at temperatures exceeding 300°C, leading to the formation of naphthalene and various naphthol isomers. One source indicates that this compound has a melting point of approximately 220°C and is considered "thermally stable," which is a qualitative assessment.

Anticipated Decomposition Products

Based on the thermal decomposition studies of analogous compounds, the primary decomposition products of this compound are expected to include:

  • Sulfur oxides (SOx): Primarily sulfur dioxide (SO₂) and sulfur trioxide (SO₃) from the cleavage of the sulfonic acid groups.

  • Water (H₂O): From the dehydration of the sulfonic acid groups and the hydroxyl group.

  • 2-Naphthol: Resulting from the complete loss of both sulfonic acid groups.

  • Naphthalene: From the subsequent dehydroxylation of 2-naphthol at higher temperatures.

  • Carbonaceous char: A solid residue formed at elevated temperatures.

Quantitative Data on Thermal Decomposition

While specific quantitative data for this compound is not available, the following tables present representative data for the thermal decomposition of a generic aromatic sulfonic acid, as would be determined by TGA and DSC analysis. This data is intended to be illustrative for researchers planning experimental work.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for an Aromatic Sulfonic Acid

Temperature Range (°C)Mass Loss (%)Associated Process
100 - 2005 - 10%Loss of adsorbed water and water of hydration.
250 - 40040 - 50%Desulfonation (loss of SO₃ and H₂O).
> 40030 - 40%Decomposition of the aromatic backbone.

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for an Aromatic Sulfonic Acid

Peak TypeOnset Temperature (°C)Peak Temperature (°C)Enthalpy Change (ΔH) (J/g)Associated Process
Endotherm~150~180VariesDehydration
Endotherm~280~320VariesDesulfonation/Decomposition
Exotherm> 450> 500VariesCarbonization of the residue

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments used to characterize the thermal decomposition of organic compounds like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss of a sample as it is heated in a controlled atmosphere.

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a programmable furnace.

Procedure:

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically alumina (B75360) or platinum).

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to identify the onset and peak temperatures of decomposition events and the corresponding percentage of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures and enthalpies.

Apparatus: A differential scanning calorimeter.

Procedure:

  • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (typically aluminum).

  • Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from ambient temperature to a desired final temperature at a constant heating rate (e.g., 10°C/min) under an inert atmosphere.

  • Record the differential heat flow between the sample and the reference.

  • Analyze the resulting DSC thermogram to identify endothermic and exothermic peaks, corresponding to phase transitions and decomposition events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of a sample.

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Place a small amount of the this compound sample (typically in the microgram range) into a pyrolysis tube or on a filament.

  • Insert the sample into the pyrolysis unit, which is directly connected to the GC injection port.

  • Rapidly heat the sample to a specific pyrolysis temperature (e.g., 400°C, 600°C, 800°C) in an inert atmosphere (e.g., helium).

  • The volatile decomposition products (pyrolysate) are swept into the GC column.

  • Separate the components of the pyrolysate using a suitable GC temperature program.

  • Detect and identify the separated components using the mass spectrometer.

  • Compare the resulting mass spectra with a library of known compounds to identify the decomposition products.

Visualizations

The following diagrams illustrate the logical flow of the thermal decomposition process and the experimental workflows.

G Acid: A Cornerstone of the Synthetic Dye Industry - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

G acid, chemically known as 2-amino-6,8-naphthalenedisulfonic acid, is a pivotal organic compound that has played a crucial role in the history of synthetic colorants. As a key डाई इंटरमीडिएट (dye intermediate), its discovery and subsequent application revolutionized the textile and other industries by enabling the production of a wide array of vibrant and durable azo dyes. This technical guide provides an in-depth exploration of the discovery, historical significance, synthesis, and key properties of G acid, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Discovery and Historical Significance

The discovery of G acid is intricately linked to the burgeoning synthetic dye industry in the latter half of the 19th century. While a single discoverer is not definitively credited, its development emerged from systematic investigations into the sulfonation and amination of naphthalene (B1677914) derivatives by German and French chemists. The era of synthetic dyes was ushered in by William Henry Perkin's synthesis of Mauveine in 1856, sparking intense research into coal tar derivatives for color production.

The historical importance of G acid lies in its function as a "coupling component" in the synthesis of azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), became the largest and most versatile class of synthetic dyes.[1] The synthesis involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the azo coupling of this salt with an electron-rich compound like G acid.[1] The sulfonic acid groups in G acid confer water solubility to the resulting dyes, a critical property for textile dyeing processes. Its ability to couple with various diazonium salts allowed for the creation of a broad spectrum of colors, from brilliant reds to deep blues.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of G acid is essential for its application in synthesis. The key properties are summarized in the table below.

PropertyValueReference
Chemical Name 2-amino-6,8-naphthalenedisulfonic acid
Synonyms G acid, 7-amino-1,3-naphthalenedisulfonic acid, Amido-G-Acid
CAS Number 86-65-7[2]
Molecular Formula C₁₀H₉NO₆S₂[2]
Molecular Weight 303.31 g/mol [2]
Appearance Fine monoclinic needles or grey to light red powder
Melting Point >300 °C (decomposes)[2]
Solubility Soluble in water, less soluble in alcohol.[2]

Experimental Protocols

The synthesis of G acid and its subsequent use in producing azo dyes involve well-established chemical reactions. Below are detailed methodologies for these key experiments.

Synthesis of G Acid via the Bucherer Reaction

The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and a bisulfite.[3][4] This method is widely used for the industrial production of G acid from 2-naphthol-6,8-disulfonic acid.

Materials:

  • This compound (G salt)

  • Ammonia solution (25%)

  • Sodium bisulfite

  • Water

  • Hydrochloric acid

Procedure:

  • In a high-pressure autoclave, prepare a solution of this compound in water.

  • Add sodium bisulfite and an excess of aqueous ammonia to the solution.

  • Seal the autoclave and heat the mixture to 150-180°C. The pressure will rise to approximately 0.4-1.2 MPa.[5]

  • Maintain the reaction at this temperature and pressure for 6-8 hours with constant stirring.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess ammonia.

  • Transfer the reaction mixture to a beaker and acidify with hydrochloric acid to precipitate the G acid.

  • Filter the precipitate, wash with cold water to remove any remaining salts, and dry the product.

G_Acid_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products 2_Naphthol_6_8_disulfonic_acid This compound Autoclave High-Pressure Autoclave (150-180°C, 0.4-1.2 MPa) 2_Naphthol_6_8_disulfonic_acid->Autoclave Ammonia_Bisulfite Ammonia & Sodium Bisulfite Ammonia_Bisulfite->Autoclave G_Acid_Precipitate G Acid (Precipitate) Autoclave->G_Acid_Precipitate Acidification Purification Filtration & Washing G_Acid_Precipitate->Purification Final_Product Pure G Acid Purification->Final_Product

Figure 1: Workflow for the synthesis of G acid via the Bucherer reaction.
Synthesis of an Azo Dye using G Acid

This protocol describes a typical azo coupling reaction between a diazotized aromatic amine (in this case, sulfanilic acid) and G acid to produce a water-soluble azo dye.

Part A: Diazotization of Sulfanilic Acid

Materials:

  • Sulfanilic acid

  • Sodium carbonate

  • Sodium nitrite (B80452)

  • Concentrated hydrochloric acid

  • Ice

Procedure:

  • In a 100 mL beaker, dissolve sulfanilic acid in a dilute sodium carbonate solution by gentle warming.

  • Cool the solution in an ice bath and add a solution of sodium nitrite in water.

  • In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.

  • Slowly add the sulfanilic acid/sodium nitrite solution to the ice-cold hydrochloric acid with constant stirring. Keep the temperature below 5°C.

  • A fine precipitate of the diazonium salt will form. This suspension is used immediately in the next step.

Part B: Azo Coupling with G Acid

Materials:

  • Diazonium salt suspension from Part A

  • G acid

  • Sodium hydroxide (B78521) solution

  • Sodium chloride

Procedure:

  • In a 250 mL beaker, dissolve G acid in a dilute sodium hydroxide solution. Cool the solution in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt suspension to the alkaline G acid solution.

  • A colored precipitate of the azo dye will form immediately. The coupling reaction is typically carried out at a pH between 5 and 7 for amines.[6]

  • Continue stirring the mixture in the ice bath for 15-20 minutes to ensure the reaction is complete.

  • "Salt out" the dye by adding sodium chloride to the mixture and heating to dissolve the salt. This decreases the solubility of the dye and promotes precipitation.

  • Allow the mixture to cool, then filter the dye, wash it with a saturated sodium chloride solution, and air dry.

Azo_Dye_Synthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling Sulfanilic_Acid Sulfanilic Acid Diazonium_Salt Diazonium Salt of Sulfanilic Acid Sulfanilic_Acid->Diazonium_Salt NaNO2_HCl NaNO₂ + HCl (in situ HNO₂) NaNO2_HCl->Diazonium_Salt Coupling_Reaction Azo Coupling Reaction (pH 5-7, <5°C) Diazonium_Salt->Coupling_Reaction G_Acid_Solution Alkaline Solution of G Acid G_Acid_Solution->Coupling_Reaction Azo_Dye Azo Dye Precipitate Coupling_Reaction->Azo_Dye

Figure 2: Logical relationship in the synthesis of an azo dye from G acid.

Conclusion

G acid remains a compound of significant industrial and historical importance. Its discovery was a key milestone in the development of the synthetic dye industry, enabling the creation of a vast palette of colors that transformed the aesthetic landscape of textiles and other materials. The synthetic pathways to G acid and its subsequent use in azo coupling reactions are classic examples of industrial organic chemistry that continue to be relevant. For researchers and professionals in related fields, a thorough understanding of the properties and reactions of G acid provides valuable insight into the chemistry of aromatic compounds and the principles of color chemistry.

References

Health and safety data for 2-Naphthol-6,8-disulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of 2-Naphthol-6,8-disulfonic acid

Introduction

This compound, also known as G acid, is a synthetic organic compound with the CAS number 118-32-1.[1][2][3] It is characterized by a naphthalene (B1677914) structure substituted with one hydroxyl (-OH) group and two sulfonic acid (-SO₃H) groups.[2] This structure, particularly the presence of sulfonic acid groups, renders the compound highly soluble in water.[1][2] It typically appears as a white to light yellow crystalline powder.[1][2]

Primarily, this compound serves as a crucial intermediate in the synthesis of various azo dyes, contributing to the production of vibrant and long-lasting colors for textiles and other materials.[1][4] It is also utilized as a reagent in analytical chemistry.[1] Given its industrial applications, a thorough understanding of its health and safety profile is essential for researchers, scientists, and professionals in drug development and chemical manufacturing.

This guide provides a comprehensive overview of the available health and safety data, handling procedures, and emergency protocols for this compound.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 118-32-1[1][2][3]
Molecular Formula C₁₀H₈O₇S₂[2][3]
Molecular Weight 304.3 g/mol [3]
Appearance White to light yellow powder/solid[1][2]
Synonyms G Acid, 7-Hydroxy-1,3-naphthalenedisulfonic acid[3]
Solubility Soluble in water[1][2]

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source:[5]

GHS Label Elements
ElementDetails
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302, H312, H332, H315, H319, H335
Precautionary Statements P261, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501

Source:[5]

GHS_Classification_Workflow cluster_assessment Hazard Assessment cluster_classification Classification & Communication cluster_elements Label Elements Data Toxicological & Physicochemical Data Eval Evaluate Against GHS Criteria (e.g., Acute Toxicity, Irritation) Data->Eval Classify Assign Hazard Classes - Acute Tox. 4 (Oral, Dermal, Inhal.) - Skin Irrit. 2 - Eye Irrit. 2 - STOT SE 3 Eval->Classify Label Generate Label Elements Classify->Label SDS Compile Safety Data Sheet (SDS) Label->SDS Pictogram Pictogram (GHS07) Label->Pictogram Signal Signal Word ('Warning') Label->Signal H_Statements Hazard Statements (H302, H312, etc.) Label->H_Statements P_Statements Precautionary Statements (P261, P280, etc.) Label->P_Statements

Caption: GHS hazard classification and communication workflow.

Toxicological Information

  • Acute Effects : Harmful if swallowed, inhaled, or in contact with skin. Causes irritation to the skin, eyes, and respiratory system.[5][8]

  • Chronic Effects : No information was available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[5][8]

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound were not detailed in the available documentation. However, assessments for GHS classification typically follow standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Skin Irritation/Corrosion (Based on OECD TG 404)

This test is designed to evaluate the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

  • Test Substance Preparation : The substance, typically a fine powder, is moistened with a small amount of a suitable vehicle (e.g., water) to form a paste.

  • Animal Model : The test is usually conducted on healthy young adult albino rabbits.

  • Application : A small area of the animal's back is clipped free of fur. A gauze patch holding 0.5 g of the prepared test substance is applied to the intact skin and held in place with a semi-occlusive dressing for a specified exposure period, typically 4 hours.

  • Observation : After the exposure period, the patch is removed, and the skin is cleaned. The skin is then examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring and Classification : The reactions are scored according to a standardized scale. The mean scores for erythema and edema are calculated for each animal. Based on these scores, the substance is classified as an irritant (Category 2) or non-irritant.

General Protocol for Biodegradability (Based on OECD TG 301C)

The "Ready Biodegradability: Modified MITI Test (I)" is used to assess whether a chemical is readily biodegradable under aerobic conditions.

  • Test System : The test uses a closed system containing a defined mineral medium, the test substance as the sole source of organic carbon, and a mixed population of microorganisms (inoculum) from a source not pre-adapted to the chemical.

  • Measurement : The degradation of the substance is followed by measuring oxygen consumption over a 28-day period.

  • Procedure : The test substance is added to the medium with the inoculum in a closed respirometer. Oxygen consumption is measured continuously or at frequent intervals and compared to a blank control (containing only inoculum) and a reference control (containing a readily biodegradable substance like sodium benzoate).

  • Evaluation : The percentage of degradation is calculated from the total oxygen consumed relative to the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches a 60% degradation level within a 10-day window during the 28-day test period.

First-Aid Measures

Immediate first aid is crucial in case of exposure.

  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If symptoms are severe or persist, get medical attention.[5][6]

  • Skin Contact : Take off contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[7] If skin irritation occurs, seek medical advice.[5]

  • Eye Contact : Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[6][7] If eye irritation persists, get medical attention.[5]

  • Ingestion : Rinse mouth.[5] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[7] Call a POISON CENTER or doctor if you feel unwell.[5] Do NOT induce vomiting.[9]

In all cases of exposure, if you feel unwell, seek medical advice/attention.[6]

First_Aid_Pathway cluster_routes cluster_actions Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Ingestion Ingestion Start->Ingestion Action_Inhale 1. Move to Fresh Air 2. Keep comfortable Inhalation->Action_Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash with plenty of soap & water Skin->Action_Skin Action_Eyes 1. Rinse with water for 15+ mins 2. Remove contact lenses if possible Eyes->Action_Eyes Action_Ingest 1. Rinse Mouth 2. Give water/milk (if conscious) 3. DO NOT induce vomiting Ingestion->Action_Ingest End Seek Medical Attention (If symptoms persist or if in doubt) Action_Inhale->End Action_Skin->End Action_Eyes->End Action_Ingest->End Spill_Response_Protocol Start Spill Detected Step1 Assess Situation & Ensure Safety (Isolate area, move upwind) Start->Step1 Step2 Don Personal Protective Equipment (PPE) - Respirator - Chemical Gloves - Safety Goggles - Protective Clothing Step1->Step2 Step3 Contain Spill (Prevent entry into drains/waterways) Step2->Step3 Step4 Clean Up Spill - Use dry methods (sweep/vacuum) - Avoid generating dust Step3->Step4 Step5 Collect & Containerize (Place in clean, dry, labeled, sealed container) Step4->Step5 Step6 Decontaminate Area (Flush with water if appropriate) Step5->Step6 End Dispose of Waste (According to local regulations) Step6->End

References

Methodological & Application

Application Notes and Protocols for 2-Naphthol-6,8-disulfonic acid as a Fluorescent pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Naphthol-6,8-disulfonic acid (also known as G acid) as a ratiometric fluorescent pH indicator. This document includes key photophysical properties, detailed experimental protocols for pH measurement, and data analysis guidelines.

Introduction

This compound is a water-soluble, fluorescent organic compound. Its fluorescence characteristics are sensitive to the pH of its environment, making it a valuable tool for pH determination in various research and development applications. The molecule exists in two forms depending on the pH: a protonated (acidic) form and a deprotonated (basic) form, which exhibit distinct fluorescence emission spectra. This pH-dependent spectral shift allows for ratiometric pH measurements, which are highly accurate and independent of the probe concentration, excitation intensity, and photobleaching.

Principle of pH Sensing

The use of this compound as a pH indicator is based on the protonation and deprotonation of its hydroxyl group. In acidic solutions, the hydroxyl group is protonated, and the molecule exhibits fluorescence at a shorter wavelength. As the pH increases, the hydroxyl group deprotonates, leading to a shift in the fluorescence emission to a longer wavelength. The ratio of the fluorescence intensities at these two wavelengths is directly related to the pH of the solution.

The equilibrium between the protonated (ROH) and deprotonated (RO⁻) forms is governed by the pKa of the hydroxyl group. By measuring the ratio of the two fluorescent signals, the pH can be determined using the Henderson-Hasselbalch equation.

Photophysical Properties

While specific experimental data for this compound is not extensively available, the properties of the parent compound, 2-naphthol (B1666908), provide a strong indication of its behavior. The presence of two electron-withdrawing sulfonic acid groups is expected to lower the pKa of the hydroxyl group and may influence the spectral properties.

Property2-Naphthol (Analogous Compound)This compound (Expected)
Excitation Maximum (λex) ~331 nm[1]~330-340 nm
Emission Maximum (λem) - Protonated (Acidic) ~356 nm[2]Shifted relative to 2-naphthol
Emission Maximum (λem) - Deprotonated (Basic) ~416-420 nm[2][3]Shifted relative to 2-naphthol
pKa (Hydroxyl Group) ~9.47 - 9.5[2]Lower than 9.5
Fluorescence Quantum Yield (Φ) 0.18 (in 0.02 M H₂SO₄)[4]Dependent on pH and solvent

Note: The provided data for this compound are estimates based on the properties of 2-naphthol and the known effects of sulfonation. Experimental determination of these parameters is highly recommended for accurate pH measurements.

Experimental Protocols

Protocol 1: Determination of pH using a Calibration Curve

This protocol describes the generation of a standard calibration curve to determine the pH of an unknown sample.

Materials:

  • This compound (G acid)

  • Deionized water

  • A series of standard pH buffers (e.g., pH 4, 6, 7, 8, 9, 10)

  • Volumetric flasks and pipettes

  • Fluorometer with excitation and emission monochromators

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in deionized water. Protect the solution from light.

  • Preparation of Working Solutions: For each standard pH buffer, prepare a working solution by diluting the stock solution to a final concentration of approximately 10 µM.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the fluorometer to the excitation maximum of the acidic form (e.g., 335 nm).

    • For each working solution, record the fluorescence emission spectrum over a range that encompasses the emission maxima of both the protonated and deprotonated forms (e.g., 350 nm to 500 nm).

    • Identify the emission maxima for the acidic (I_acid) and basic (I_base) forms from the spectra of the lowest and highest pH buffers, respectively.

  • Data Analysis:

    • For each standard pH buffer, determine the ratio of the fluorescence intensities at the two emission maxima (Ratio = I_base / I_acid).

    • Plot the fluorescence intensity ratio as a function of pH.

    • Fit the data to a sigmoidal curve (e.g., using the Boltzmann function) to generate a calibration curve.

  • Measurement of Unknown Sample:

    • Prepare a solution of the unknown sample containing the same concentration of this compound as the working solutions.

    • Measure the fluorescence emission spectrum under the same conditions.

    • Calculate the fluorescence intensity ratio (I_base / I_acid).

    • Determine the pH of the unknown sample by interpolating its ratio value on the calibration curve.

Protocol 2: Ratiometric pH Measurement

This protocol allows for the direct calculation of pH using the Henderson-Hasselbalch equation after determining the pKa of the indicator under the experimental conditions.

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • pKa Determination:

    • The pKa is the pH at which the fluorescence intensity ratio is at its midpoint. This can be determined from the inflection point of the sigmoidal calibration curve generated in Protocol 1.

  • pH Calculation:

    • For an unknown sample, measure the fluorescence intensity ratio (Ratio = I_base / I_acid).

    • Calculate the pH using the following equation, which is a rearranged form of the Henderson-Hasselbalch equation for fluorescent indicators: pH = pKa + log((R - R_min) / (R_max - R)) Where:

      • R is the measured fluorescence intensity ratio of the sample.

      • R_min is the fluorescence intensity ratio at the lowest pH.

      • R_max is the fluorescence intensity ratio at the highest pH.

Visualizations

Logical Workflow for pH Determination

ph_determination_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis stock Prepare Stock Solution working Prepare Working Solutions (Standards & Unknown) stock->working excite Excite at λex working->excite scan Scan Emission Spectrum excite->scan ratio Calculate Intensity Ratio (I_base / I_acid) scan->ratio calibrate Generate Calibration Curve ratio->calibrate determine_ph Determine pH of Unknown calibrate->determine_ph

Caption: Workflow for pH determination using this compound.

Signaling Pathway of pH-Dependent Fluorescence

ph_signaling cluster_environment Chemical Environment cluster_indicator Indicator State cluster_fluorescence Fluorescence Emission low_ph Low pH (High [H+]) protonated Protonated Form (ROH) low_ph->protonated Favors high_ph High pH (Low [H+]) deprotonated Deprotonated Form (RO⁻) high_ph->deprotonated Favors protonated->deprotonated pKa short_lambda Short Wavelength Emission protonated->short_lambda Emits long_lambda Long Wavelength Emission deprotonated->long_lambda Emits

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using G Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their synthesis is a cornerstone of industrial and laboratory organic chemistry. The process typically involves a two-step reaction sequence: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[1][2] G acid, chemically known as 2-Naphthol-6,8-disulfonic acid, is a crucial coupling component in the synthesis of numerous azo dyes.[3] Its sulfonic acid groups enhance the water solubility of the resulting dye, while the activated naphthalene (B1677914) ring system readily participates in the electrophilic aromatic substitution reaction with the diazonium salt.[3] This protocol provides a detailed methodology for the synthesis of an azo dye using G acid, intended for researchers, scientists, and professionals in drug development and materials science.

Reaction Principle

The synthesis proceeds in two fundamental stages:

  • Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt.[1][4][5] The low temperature is critical as diazonium salts are generally unstable and can decompose at higher temperatures.[2][6]

  • Azo Coupling: The resulting electrophilic diazonium salt is then reacted with G acid. The G acid, being an activated aromatic compound, acts as a nucleophile.[7][8] The coupling reaction is an electrophilic aromatic substitution, typically occurring under mildly alkaline conditions, to form the stable azo dye.[3][9]

Experimental Protocols

This protocol outlines the synthesis of a representative water-soluble azo dye by coupling diazotized aniline (B41778) with G acid.

Materials and Reagents
  • Aniline (or other primary aromatic amine)

  • G acid (this compound)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Urea (B33335) or Sulfamic Acid

  • Sodium Chloride (NaCl)

  • Distilled or Deionized Water

  • Ice

Step 1: Diazotization of Aniline
  • In a 250 mL beaker, combine 1.0 mL of aniline (approx. 11 mmol) with 25 mL of water and 3.0 mL of concentrated hydrochloric acid.

  • Stir the mixture until the aniline hydrochloride is fully dissolved. Some heating may be required initially, but the solution must be cooled subsequently.

  • Cool the solution to 0–5 °C in an ice-water bath with continuous stirring. It is crucial to maintain this temperature throughout the diazotization process.[10][11]

  • In a separate beaker, prepare a solution of 0.80 g of sodium nitrite (approx. 11.6 mmol) in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10-15 minutes. Keep the thermometer in the reaction mixture to ensure the temperature does not rise above 5 °C.[12]

  • After the addition is complete, stir the mixture for an additional 15 minutes in the ice bath. The resulting clear solution contains the benzenediazonium (B1195382) chloride salt.

  • Check for excess nitrous acid by spotting a drop of the solution onto starch-iodide paper; an immediate blue-black color indicates excess nitrous acid.

  • If excess nitrous acid is present, add a small amount of urea or sulfamic acid, crystal by crystal, until the starch-iodide test is negative.[12] Keep the diazonium salt solution in the ice bath until ready for the next step.

Step 2: Azo Coupling with G Acid
  • In a separate 400 mL beaker, dissolve 3.2 g of G acid (approx. 10 mmol) in 50 mL of water containing 1.2 g of sodium hydroxide (or 2.8 g of sodium carbonate) to form a clear solution of its sodium salt.

  • Cool this solution to 0–5 °C in an ice-water bath with vigorous stirring.

  • Slowly add the cold, freshly prepared diazonium salt solution from Step 1 to the cold G acid solution over 20-30 minutes.[13]

  • A brightly colored precipitate of the azo dye should form immediately. The color will depend on the specific aromatic amine used.

  • Maintain stirring in the ice bath for another 30-60 minutes to ensure the coupling reaction goes to completion.[14] The pH of the mixture should be maintained at a slightly alkaline level (pH 8-10) to facilitate the coupling. Adjust with 10% NaOH solution if necessary.

Step 3: Isolation and Purification of the Azo Dye
  • After the reaction is complete, "salt out" the dye to improve precipitation by adding 5-10 g of sodium chloride (NaCl) and stirring until it dissolves.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.[13]

  • Wash the solid dye on the filter paper with several portions of a cold, saturated NaCl solution to remove unreacted starting materials and inorganic salts.

  • Press the solid dye as dry as possible on the filter paper.

  • Transfer the dye to a watch glass and dry it in a drying oven at a moderate temperature (e.g., 60–80 °C).

Step 4: Characterization

The structure and purity of the synthesized azo dye can be confirmed using various analytical techniques:

  • UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax) in a suitable solvent (e.g., water or DMSO).[15][16]

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as the N=N stretch, O-H, S=O (from sulfonic groups), and aromatic C-H bonds.[14][15]

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye.[15][17]

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[14][15]

Data Presentation

The following tables summarize typical quantitative data for the synthesis of an azo dye from a primary aromatic amine and G acid.

Table 1: Reagent Quantities and Molar Ratios

ReagentMolecular Weight ( g/mol )Amount UsedMoles (mmol)Molar Ratio
Aniline93.131.0 mL (1.02 g)11.01.1
Sodium Nitrite69.000.80 g11.61.16
G Acid304.293.2 g10.51.0
Sodium Hydroxide40.001.2 g30.0~3.0

Table 2: Reaction Conditions and Yield

ParameterValue
Diazotization Temperature0–5 °C
Coupling Temperature0–5 °C
Reaction Time2–3 hours
pH of Coupling8–10
Product AppearanceOrange-Red Solid
Theoretical Yield~4.1 g
Actual Yield(To be determined experimentally)
Percent Yield(To be calculated)

Table 3: Spectroscopic Characterization Data (Hypothetical)

TechniqueSolvent/MediumCharacteristic Peaks/Values
UV-Vis Waterλmax ≈ 480–520 nm
FT-IR KBr Pellet~3450 cm⁻¹ (O-H), ~1620 cm⁻¹ (N=N), ~1200 & 1040 cm⁻¹ (S=O)
¹H NMR D₂OPeaks in the aromatic region (δ 7.0–8.5 ppm)
Mass Spec (ESI-) -[M-Na]⁻ or [M-2Na+H]⁻ corresponding to the expected structure

Visualizations

Experimental Workflow Diagram

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_isolation Step 3: Isolation & Purification start Start prep_amine Prepare Aniline Solution (HCl, H₂O) start->prep_amine cool_amine Cool to 0-5 °C in Ice Bath prep_amine->cool_amine add_nitrite Add NaNO₂ Solution Dropwise (T < 5 °C) cool_amine->add_nitrite prep_nitrite Prepare NaNO₂ Solution prep_nitrite->add_nitrite stir_diazo Stir for 15 min add_nitrite->stir_diazo test_excess Test for Excess HNO₂ (Starch-Iodide Paper) stir_diazo->test_excess quench Quench with Urea (if necessary) test_excess->quench add_diazo Add Diazonium Salt Solution to G Acid quench->add_diazo prep_g_acid Prepare Alkaline G Acid Solution cool_g_acid Cool to 0-5 °C prep_g_acid->cool_g_acid cool_g_acid->add_diazo stir_couple Stir for 30-60 min (pH 8-10) add_diazo->stir_couple salt_out Salt Out Dye (Add NaCl) stir_couple->salt_out filter_dye Vacuum Filtration salt_out->filter_dye wash_dye Wash with Cold Saturated NaCl Solution filter_dye->wash_dye dry_dye Dry Product wash_dye->dry_dye characterization Characterization (UV-Vis, FT-IR, NMR, MS) dry_dye->characterization end Final Azo Dye characterization->end

Caption: Workflow for the synthesis of an azo dye using G acid.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Corrosive Chemicals: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme care.

  • Toxic Reagents: Aromatic amines like aniline are toxic and can be absorbed through the skin. Avoid all direct contact.[11]

  • Diazonium Salt Instability: Diazonium salts can be explosive when isolated in a dry state.[2] Never attempt to isolate the diazonium salt intermediate. Always use it in solution immediately after preparation and keep it cold.

  • Sodium Nitrite: Sodium nitrite is an oxidizer and is toxic if ingested.[11]

References

Application of 2-Naphthol-6,8-disulfonic Acid and its Isomers in the Detection of Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthol-6,8-disulfonic acid, commonly known as G acid, is a synthetic organic compound characterized by a naphthalene (B1677914) backbone substituted with one hydroxyl and two sulfonic acid groups. The presence of these functional groups imparts high water solubility and the ability to form stable complexes with various metal ions. This property makes G acid and its isomers potential candidates for the development of analytical methods for metal ion detection. The hydroxyl and sulfonic acid moieties can act as coordination sites, leading to the formation of metal-ligand complexes that can be detected and quantified using spectrophotometric or fluorometric techniques. While specific, detailed applications of G acid itself in metal ion detection are not extensively documented in readily available literature, the well-characterized use of its isomer, 2-Naphthol-3,6-disulfonic acid (R acid), for the spectrophotometric determination of iron (III) serves as an excellent model for the potential applications of this class of compounds.

This document provides detailed application notes and protocols based on the use of a naphthol disulfonic acid for the detection of a metal ion, using the determination of iron (III) with 2-Naphthol-3,6-disulfonic acid as a prime example.

Principle of Detection

The fundamental principle behind the use of this compound and its isomers in metal ion detection lies in the formation of a colored or fluorescent complex upon chelation with a target metal ion. The lone pair electrons on the oxygen atoms of the hydroxyl and sulfonate groups can be donated to the empty orbitals of a metal ion, forming coordinate bonds. This complexation alters the electronic configuration of the organic molecule, leading to a shift in its absorption or emission spectrum.

In a spectrophotometric assay, the formation of the metal-ligand complex results in a new absorption band at a specific wavelength in the visible region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of the solution at this wavelength is directly proportional to the concentration of the metal-ion complex, and thus to the concentration of the metal ion in the sample, within a certain range. By measuring the absorbance of solutions with known metal ion concentrations, a calibration curve can be constructed to determine the concentration of the metal ion in an unknown sample.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A["2-Naphthol-disulfonic acid(Colorless)"] -- "+\nMetal Ion (e.g., Fe³⁺)" --> B["Metal-Ligand Complex(Colored)"]; B -- "SpectrophotometricMeasurement" --> C["Absorbance at λmax"]; C -- "Beer-Lambert Law" --> D["Quantitative Determinationof Metal Ion Concentration"];

} Caption: General principle of colorimetric metal ion detection.

Application: Spectrophotometric Determination of Iron (III) using 2-Naphthol-3,6-disulfonic Acid (R acid)

This section details the application of 2-Naphthol-3,6-disulfonic acid, an isomer of G acid, for the quantitative determination of iron (III) in aqueous samples. The reaction between Fe(III) and 2-Naphthol-3,6-disulfonic acid in an alkaline medium yields a distinct green-colored chelate, which can be quantified spectrophotometrically.

Quantitative Data

The following table summarizes the key quantitative parameters for the spectrophotometric determination of Fe(III) using 2-Naphthol-3,6-disulfonic acid.

ParameterValueReference
Metal IonIron (III) (Fe³⁺)[1]
Reagent2-Naphthol-3,6-disulfonic acid sodium salt (R salt)[1]
Wavelength of Maximum Absorption (λmax)598 nm[1]
Optimal pH10 (Ammonia Buffer)[1]
Stoichiometry (Fe³⁺:Reagent)2:3[1]
Molar Absorptivity (ε)2.0 x 10⁴ L mol⁻¹ cm⁻¹[1]
Linear Range (Beer's Law)2.4 - 19 µg/L[1]
Color of ComplexGreen[1]

Experimental Protocols

This section provides a detailed protocol for the spectrophotometric determination of iron (III) using 2-Naphthol-3,6-disulfonic acid.

Reagent and Solution Preparation
  • Standard Iron (III) Stock Solution (1000 mg/L): Dissolve 1.000 g of pure iron wire in a minimal amount of concentrated nitric acid and dilute to 1 liter with deionized water. Alternatively, use a commercially available certified standard solution.

  • Working Iron (III) Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water to cover the linear range (e.g., 2, 5, 10, 15, 20 µg/L).

  • 2-Naphthol-3,6-disulfonic Acid Reagent Solution (0.1% w/v): Dissolve 0.1 g of 2-Naphthol-3,6-disulfonic acid sodium salt (R salt) in 100 mL of deionized water.

  • Ammonia (B1221849) Buffer (pH 10): Dissolve 67.5 g of ammonium (B1175870) chloride in 570 mL of concentrated ammonia solution and dilute to 1 liter with deionized water. Adjust the pH to 10 if necessary.

Experimental Workflow

dot graph G { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5];

} Caption: Experimental workflow for Fe(III) determination.

Spectrophotometric Measurement Procedure
  • Blank Preparation: In a 10 mL volumetric flask, add 1 mL of the ammonia buffer (pH 10) and 1 mL of the 0.1% 2-Naphthol-3,6-disulfonic acid reagent solution. Dilute to the mark with deionized water and mix well.

  • Standard and Sample Preparation:

    • Into a series of 10 mL volumetric flasks, pipette aliquots of the working iron (III) standard solutions.

    • For the unknown sample, pipette a suitable aliquot into a 10 mL volumetric flask.

    • To each flask, add 1 mL of the ammonia buffer (pH 10) and 1 mL of the 0.1% 2-Naphthol-3,6-disulfonic acid reagent solution.

    • Dilute each flask to the mark with deionized water and mix thoroughly.

    • Allow the solutions to stand for a few minutes for complete color development.

  • Absorbance Measurement:

    • Set the spectrophotometer to a wavelength of 598 nm.

    • Zero the instrument using the prepared blank solution.

    • Measure the absorbance of each standard and the unknown sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations (in µg/L).

    • Determine the concentration of iron (III) in the unknown sample by interpolating its absorbance value on the calibration curve.

Selectivity and Interferences

For any analytical method, it is crucial to assess its selectivity towards the target analyte in the presence of other potentially interfering ions. While specific interference studies for the determination of Fe(III) with 2-Naphthol-3,6-disulfonic acid are not detailed in the provided search results, it is a critical parameter to evaluate during method validation. Common interfering ions in water samples may include other transition metals such as Cu²⁺, Ni²⁺, Co²⁺, and Mn²⁺, as well as common anions like chlorides, sulfates, and phosphates. Masking agents or pre-treatment steps may be necessary to mitigate the effects of interfering species.

Conclusion

This compound (G acid) and its isomers, such as 2-Naphthol-3,6-disulfonic acid (R acid), represent a class of water-soluble organic compounds with the potential for application in the colorimetric and fluorometric detection of metal ions. The detailed protocol for the spectrophotometric determination of iron (III) using R acid demonstrates a simple, rapid, and sensitive method suitable for laboratory use. Researchers and scientists can adapt and validate similar methodologies for the detection of other metal ions using G acid or its derivatives, contributing to the development of new analytical tools for environmental monitoring, pharmaceutical analysis, and other scientific disciplines. Further research is warranted to fully explore the coordination chemistry of G acid with a wider range of metal ions and to develop and validate robust analytical protocols for their quantification.

References

Application Notes: 2-Naphthol-6,8-disulfonic Acid and its Derivatives as Intermediates in the Synthesis of Suramin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Naphthol-6,8-disulfonic acid (G acid) derivatives, specifically aminonaphthalene di- and tri-sulfonic acids, as key intermediates in the synthesis of suramin (B1662206) analogs, a class of compounds with potential therapeutic applications, including anti-cancer and antiviral activities.

Introduction

This compound, commonly known as G acid, is a well-established intermediate in the dye industry. However, its structural motif, the naphthalene (B1677914) sulfonic acid core, is also found in several biologically active molecules. This has led to the exploration of G acid and its derivatives in the synthesis of pharmaceutical compounds. One notable application is in the development of suramin analogs. Suramin is a polysulfonated naphthylurea drug used for the treatment of African sleeping sickness and river blindness, and it has been investigated for other indications, including cancer and viral infections. The core structure of suramin consists of two symmetrically linked aminonaphthalene trisulfonic acid moieties. By modifying these naphthalene-based building blocks, researchers can synthesize a variety of suramin analogs with potentially improved efficacy and reduced toxicity.

Application: Synthesis of Suramin Analogs

Derivatives of this compound, particularly aminonaphthalene di- and tri-sulfonic acids, serve as crucial precursors for the synthesis of suramin analogs. These analogs are designed to mimic the polysulfonated structure of suramin, which is critical for its biological activity. The general synthetic strategy involves the coupling of two aminonaphthalene sulfonic acid units with a central linker, often via urea (B33335) or amide bond formation.

A key precursor for many suramin analogs is 8-amino-1,3,6-naphthalenetrisulfonic acid. While not a direct derivative of G acid, its synthesis involves the nitration and sulfonation of naphthalene, followed by reduction of the nitro group to an amine. This process highlights the importance of naphthalene sulfonic acid chemistry in accessing these vital pharmaceutical intermediates.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of a representative suramin analog precursor, 8-amino-1,3,6-naphthalenetrisulfonic acid, and a subsequent suramin analog.

ParameterValueReference
Precursor Synthesis
Starting MaterialNaphthalene[1]
Key Intermediate1-Nitronaphthalene-3,6,8-trisulfonic acid[1]
Reduction MethodCatalytic Hydrogenation[2]
Yield of Aminated Product98.2%[2]
Suramin Analog Synthesis
Starting Aminonaphthols5-aminonaphthalene-2-sulfonate and 8-aminonaphthalene-1,3,6-trisulfonate[3]
Coupling AgentTriphosgene (B27547)[3]
Yield of Suramin Analog73%[3]

Experimental Protocols

Protocol 1: Synthesis of 8-Amino-1,3,6-naphthalenetrisulfonic Acid (Precursor)

This protocol is a generalized procedure based on established methods of naphthalene chemistry.[1][2]

Materials:

  • Naphthalene

  • Sulfuric acid (concentrated)

  • Oleum (B3057394) (fuming sulfuric acid)

  • Nitrating mixture (sulfuric acid and nitric acid)

  • Reducing agent (e.g., iron powder, or catalytic hydrogenation setup with Pd/C)

  • Sodium hydroxide

  • Hydrochloric acid

  • Water

Procedure:

  • Trisulfonation of Naphthalene: Naphthalene is treated with a mixture of concentrated sulfuric acid and oleum at elevated temperatures to introduce three sulfonic acid groups to the naphthalene ring, yielding a mixture of naphthalenetrisulfonic acid isomers.

  • Nitration: The resulting mixture of naphthalenetrisulfonic acids is nitrated using a cold nitrating mixture to introduce a nitro group, preferentially at the 8-position, to yield 1-nitronaphthalene-3,6,8-trisulfonic acid.

  • Reduction: The nitro group of 1-nitronaphthalene-3,6,8-trisulfonic acid is reduced to an amino group. This can be achieved through various methods, including:

    • Bechamp reduction: Using iron filings in an acidic medium.

    • Catalytic hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) under hydrogen pressure. The reaction is typically carried out in an aqueous solution of the sodium salt of the nitro compound.

  • Isolation: The resulting 8-amino-1,3,6-naphthalenetrisulfonic acid is isolated by adjusting the pH of the reaction mixture to precipitate the product, which is then filtered, washed, and dried.

Protocol 2: Synthesis of a Symmetrical Suramin Analog

This protocol outlines the synthesis of a symmetrical suramin analog from an aminonaphthalene sulfonic acid precursor.[3]

Materials:

  • Sodium 5-(4-aminobenzamido)naphthalene-2-sulfonate (or a similar aminonaphthalene sulfonic acid derivative)

  • Triphosgene

  • Toluene (B28343)

  • Sodium carbonate solution (2 M)

  • Water

  • Methanol (B129727)

Procedure:

  • Dissolution of Amine: Dissolve the starting aminonaphthalene sulfonic acid derivative (e.g., sodium 5-(4-aminobenzamido)naphthalene-2-sulfonate) in water.

  • pH Adjustment: Adjust the pH of the solution to approximately 4 using a 2 M sodium carbonate solution.

  • Urea Bond Formation: Slowly add a solution of triphosgene in toluene to the stirred aqueous solution of the amine. The triphosgene acts as a phosgene (B1210022) equivalent to form the central urea linkage.

  • Phase Separation and Neutralization: After the reaction is complete, remove the toluene layer. Neutralize the aqueous phase with a 2 M sodium carbonate solution.

  • Purification: The crude suramin analog product is purified by washing with methanol to remove unreacted starting materials and byproducts.

Visualizations

Signaling Pathway Inhibition by Suramin Analogs

Suramin and its analogs are known to inhibit the interaction between various growth factors and their receptors. The diagram below illustrates the inhibition of the Fibroblast Growth Factor 1 (FGF1) signaling pathway by a suramin analog.

FGF1_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF1 FGF1 FGFR FGF Receptor (FGFR) FGF1->FGFR Binds Suramin_Analog Suramin Analog Suramin_Analog->FGFR Blocks Binding Dimerization Receptor Dimerization & Autophosphorylation FGFR->Dimerization Signaling_Cascade Downstream Signaling (e.g., MAPK pathway) Dimerization->Signaling_Cascade Cellular_Response Cell Proliferation, Angiogenesis Signaling_Cascade->Cellular_Response

Caption: Inhibition of FGF1 signaling by a suramin analog.

Experimental Workflow: Synthesis of a Suramin Analog

The following diagram outlines the key steps in the synthesis of a symmetrical suramin analog from an aminonaphthalene sulfonic acid precursor.

Suramin_Analog_Synthesis Start Aminonaphthalene Sulfonic Acid Derivative Dissolution Dissolution in Water & pH Adjustment Start->Dissolution Coupling Addition of Triphosgene in Toluene Dissolution->Coupling Reaction Urea Bond Formation Coupling->Reaction Separation Phase Separation Reaction->Separation Neutralization Neutralization of Aqueous Phase Separation->Neutralization Purification Purification by Methanol Wash Neutralization->Purification Final_Product Symmetrical Suramin Analog Purification->Final_Product

Caption: Workflow for the synthesis of a symmetrical suramin analog.

References

Application Note: Determination of G Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of G acid (7-hydroxynaphthalene-1,3-disulfonic acid). The method utilizes reversed-phase chromatography with an ion-pairing agent to achieve excellent separation and quantification. This protocol is intended for researchers, scientists, and professionals in the drug development and chemical industries for quality control and research purposes.

Introduction

G acid, also known as 7-hydroxynaphthalene-1,3-disulfonic acid, is a key intermediate in the synthesis of various dyes and pigments.[1] Accurate determination of its purity and concentration is crucial for ensuring the quality of final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the analysis of such non-volatile and polar compounds.[2][3] Due to the ionic nature of the sulfonic acid groups, standard reversed-phase HPLC can result in poor retention and peak shape. To overcome this, an ion-pairing agent is incorporated into the mobile phase to form a neutral complex with the analyte, enhancing its retention on a non-polar stationary phase.[4][5][6] This application note provides a comprehensive protocol for the analysis of G acid using ion-pair reversed-phase HPLC with UV detection.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatography Data System (CDS): For data acquisition and processing.

  • Analytical Balance: For accurate weighing of standards and samples.

  • pH Meter: For mobile phase preparation.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters: 0.45 µm pore size, compatible with aqueous and organic solvents.

Reagents and Standards
  • G Acid Reference Standard: Purity >98%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: Deionized, 18.2 MΩ·cm.

  • Tetrabutylammonium Bromide (TBAB): Ion-pairing reagent, >99%.

  • Phosphoric Acid (H₃PO₄): ACS grade.

  • Sodium Hydroxide (NaOH): ACS grade.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 10 mM Tetrabutylammonium Bromide in Water, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 20% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Wavelength 260 nm

Protocols

Preparation of Mobile Phase
  • Mobile Phase A (Aqueous):

    • Dissolve the appropriate amount of Tetrabutylammonium Bromide in HPLC grade water to make a 10 mM solution.

    • Adjust the pH of the solution to 3.0 using dilute phosphoric acid.

    • Filter the solution through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic):

    • Use HPLC grade acetonitrile.

    • Filter through a 0.45 µm membrane filter and degas.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of G acid reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock standard solution with the diluent to cover the desired concentration range (e.g., 10, 25, 50, 100, 200 µg/mL).

Preparation of Sample Solutions
  • Accurately weigh an appropriate amount of the G acid sample.

  • Dissolve the sample in a known volume of the diluent to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. The acceptance criteria are provided in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Repeatability (%RSD) ≤ 2.0% for 5 replicate injections of a standard solution

Data Analysis

The concentration of G acid in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the working standard solutions.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Mobile_Phase_A Prepare Mobile Phase A (10mM TBAB, pH 3.0) System_Equilibration Equilibrate HPLC System Mobile_Phase_A->System_Equilibration Mobile_Phase_B Prepare Mobile Phase B (Acetonitrile) Mobile_Phase_B->System_Equilibration Standard_Solutions Prepare Standard Solutions System_Suitability Perform System Suitability Test Standard_Solutions->System_Suitability Inject_Standards Inject Standard Solutions Standard_Solutions->Inject_Standards Sample_Solutions Prepare Sample Solutions Inject_Samples Inject Sample Solutions Sample_Solutions->Inject_Samples System_Equilibration->System_Suitability System_Suitability->Inject_Standards If Pass Inject_Standards->Inject_Samples Data_Acquisition Acquire Chromatographic Data Inject_Samples->Data_Acquisition Peak_Integration Integrate Peaks Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify G Acid in Samples Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of G acid.

Logical Relationship of the Analytical Method

Logical_Relationship Analyte G Acid (Ionic, Polar) Problem Poor Retention on Reversed-Phase Column Analyte->Problem Solution Ion-Pair Chromatography Problem->Solution Mechanism Formation of a Neutral Ion-Pair Complex Solution->Mechanism Reagent Tetrabutylammonium Bromide (Ion-Pairing Agent) Mechanism->Reagent Stationary_Phase C18 Column (Non-Polar) Mechanism->Stationary_Phase Outcome Enhanced Retention & Good Peak Shape Reagent->Outcome Stationary_Phase->Outcome Detection UV Detection (at 260 nm) Outcome->Detection

Caption: Principle of the ion-pair HPLC method for G acid analysis.

Conclusion

The described HPLC method provides a reliable and reproducible approach for the quantitative determination of G acid. The use of an ion-pairing agent allows for excellent chromatographic performance on a standard C18 column. This method is suitable for routine quality control and research applications in various industries.

References

Application Notes: Quantitative Analysis of Proteins Using the Bicinchoninic Acid (BCA) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Accurate determination of protein concentration is a fundamental requirement for a wide range of biochemical and analytical studies. The Bicinchoninic Acid (BCA) Protein Assay is a highly sensitive, colorimetric method used for the quantitative analysis of total protein in a solution.[1][2] This application note provides a detailed overview of the principles, applications, and protocols for using the BCA assay for protein quantification, catering to researchers, scientists, and professionals in drug development.

Principle of the Assay

The BCA Protein Assay is based on two key chemical reactions.[1][3] First, under alkaline conditions, the peptide bonds in the protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺). The amount of Cu²⁺ reduced is directly proportional to the amount of protein present in the sample. In the second reaction, two molecules of bicinchoninic acid (BCA) chelate with each cuprous ion (Cu⁺). This chelation reaction results in the formation of a purple-colored complex that exhibits strong absorbance at a wavelength of 562 nm.[1][3] The intensity of the color produced is proportional to the protein concentration and can be measured using a spectrophotometer.

Experimental Protocols

This section provides detailed protocols for performing the BCA Protein Assay in both standard test tube and micro-well plate formats.

I. Standard Test Tube Protocol

This protocol is suitable for sample volumes of 50 µL and a protein concentration range of 20-2,000 µg/mL.

Materials:

  • BCA Assay Reagent A (containing sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in 0.1 M NaOH)

  • BCA Assay Reagent B (4% copper (II) sulfate (B86663) pentahydrate)

  • Protein Standard (e.g., Bovine Serum Albumin, BSA at 2 mg/mL)

  • Dilution Buffer (the same buffer as the protein samples)

  • Spectrophotometer and cuvettes

Procedure:

  • Preparation of Protein Standards: Prepare a series of protein standards by diluting the stock BSA solution with the dilution buffer. A typical dilution series is provided in the table below.

  • Preparation of Working Reagent: Prepare the BCA Working Reagent by mixing 50 parts of Reagent A with 1 part of Reagent B (50:1, Reagent A:B). For example, to prepare 10.2 mL of Working Reagent, mix 10 mL of Reagent A with 0.2 mL of Reagent B. The resulting solution should be a clear, green color.[1]

  • Assay Procedure:

    • Pipette 50 µL of each standard and unknown protein sample into appropriately labeled test tubes.

    • Add 1 mL of the BCA Working Reagent to each tube and mix thoroughly by vortexing.

    • Incubate the tubes at 37°C for 30 minutes, or at room temperature for 2 hours. For an enhanced protocol, incubate at 60°C for 30 minutes.[1] A water bath is recommended for even heat transfer.[3]

    • Cool the tubes to room temperature.

    • Transfer the samples to cuvettes and measure the absorbance at 562 nm with a spectrophotometer. Blank the spectrophotometer with a water sample.

  • Data Analysis:

    • Subtract the average absorbance of the blank standard from the absorbance of all other standards and unknown samples.

    • Plot the net absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the protein concentration of the unknown samples by interpolating their net absorbance values on the standard curve.

II. Micro-Well Plate Protocol

This protocol is adapted for smaller sample volumes and is suitable for a 96-well microplate format. The protein concentration range for this format is also 20-2,000 µg/mL.

Materials:

  • Same reagents as the Standard Test Tube Protocol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Protein Standards: Prepare protein standards as described in the standard protocol.

  • Preparation of Working Reagent: Prepare the BCA Working Reagent as described in the standard protocol.

  • Assay Procedure:

    • Pipette 25 µL of each standard and unknown protein sample into the microplate wells.

    • Add 200 µL of the BCA Working Reagent to each well.

    • Mix the plate on a plate shaker for 30 seconds.

    • Cover the plate and incubate at 37°C for 30 minutes.[1]

    • Cool the plate to room temperature.

    • Measure the absorbance at 562 nm using a microplate reader.

  • Data Analysis:

    • Perform data analysis as described in the standard protocol.

Data Presentation

The following tables summarize the preparation of protein standards and provide an example of typical data obtained from a BCA assay.

Table 1: Preparation of Protein Standards (BSA)

TubeVolume of Stock BSA (2 mg/mL)Volume of DiluentFinal Concentration (µg/mL)
A0 µL400 µL0 (Blank)
B5 µL395 µL25
C10 µL390 µL50
D20 µL380 µL100
E40 µL360 µL200
F80 µL320 µL400
G120 µL280 µL600
H160 µL240 µL800
I200 µL200 µL1000
J300 µL100 µL1500
K400 µL0 µL2000

Table 2: Example BCA Assay Data and Standard Curve

BSA Concentration (µg/mL)Absorbance at 562 nm (Average)Net Absorbance
0 (Blank)0.0500.000
250.0750.025
500.1000.050
1000.1500.100
2000.2500.200
4000.4500.400
6000.6500.600
8000.8500.800
10001.0501.000
15001.4501.400
20001.7501.700

Visualizations

BCA Protein Assay Workflow

BCA_Assay_Workflow start_end start_end process process data data output output A Start: Prepare Standards & Samples B Prepare BCA Working Reagent (50:1 Reagent A:B) A->B C Add Working Reagent to Samples & Standards B->C D Incubate (e.g., 37°C for 30 min) C->D E Cool to Room Temperature D->E F Measure Absorbance at 562 nm E->F G Generate Standard Curve F->G H Determine Unknown Protein Concentration G->H

Caption: Workflow for the BCA Protein Assay.

Principle of the BCA Assay

BCA_Principle protein_node protein_node ion_node ion_node complex_node complex_node product_node product_node reagent_node reagent_node Protein Protein (Peptide Bonds) Cu1 Cu⁺ (Colorless) Protein->Cu1 Reduction (Alkaline Conditions) Cu2 Cu²⁺ (Blue) Cu2->Cu1 BCA_Cu_Complex BCA-Cu⁺ Complex (Purple) Cu1->BCA_Cu_Complex Chelation BCA 2x Bicinchoninic Acid (BCA) BCA->BCA_Cu_Complex Absorbance Absorbance at 562 nm BCA_Cu_Complex->Absorbance Proportional to Protein Concentration

Caption: Chemical principle of the BCA Assay.

References

Application Notes and Protocols for Fluorescence Microscopy with Amino G Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino G acid, also known as 7-amino-1,3-naphthalenedisulfonic acid, is a fluorescent tracer utilized in various biological and environmental studies. Its intrinsic fluorescence makes it a valuable tool for visualization in fluorescence microscopy. This document provides detailed application notes and protocols for the experimental setup and use of Amino G acid in fluorescence microscopy for cellular imaging.

Spectral Properties and Photostability

Table 1: Spectral and Physical Properties of Amino G Acid

PropertyValueReference
Common NameAmino G acid[1]
Chemical Name7-amino-1,3-naphthalenedisulfonic acid[1]
Molecular FormulaC₁₀H₉NO₆S₂N/A
Molar Mass319.31 g/mol N/A
Excitation Wavelength~365 nmN/A
Emission WavelengthInformation not readily availableN/A
Quantum YieldInformation not readily availableN/A
Photostability12% degradation over 10 days (indirect sun/artificial light)[1]

Experimental Setup for Fluorescence Microscopy

A standard fluorescence microscope equipped with a suitable filter set is required for imaging Amino G acid.

Microscope Configuration:

  • Microscope: An inverted or upright fluorescence microscope.

  • Objective Lens: A high numerical aperture (NA) objective is recommended for optimal light collection and resolution (e.g., 20x, 40x, or 60x oil immersion).

  • Light Source: A mercury arc lamp, metal halide lamp, or a solid-state light source (LED) capable of excitation in the near-UV range.

  • Detector: A sensitive camera, such as a cooled CCD or sCMOS camera, for capturing the fluorescence signal.

Filter Set:

A standard DAPI or UV filter set is generally suitable for Amino G acid, with an excitation filter centered around 365 nm. The specific dichroic mirror and emission filter should be chosen to optimally separate the excitation and emission signals and reduce background noise.

Table 2: Recommended Filter Set for Amino G Acid

ComponentWavelength Range
Excitation Filter~350-380 nm
Dichroic Mirror~400 nm
Emission Filter>420 nm (Long Pass)

Experimental Protocols

The following protocols provide a general guideline for staining and imaging cells with Amino G acid. Optimization of concentrations and incubation times may be necessary depending on the cell type and experimental conditions.

Protocol 1: Live Cell Staining and Imaging

This protocol is for the visualization of Amino G acid uptake and localization in living cells.

Materials:

  • Amino G acid stock solution (e.g., 10 mM in sterile water or PBS)

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter set

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Staining Solution Preparation: Dilute the Amino G acid stock solution in pre-warmed cell culture medium to the desired final concentration. A starting concentration in the range of 10-100 µM is recommended.

  • Cell Staining:

    • Remove the existing cell culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the Amino G acid staining solution to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined empirically.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess unbound dye.

  • Imaging:

    • Add fresh pre-warmed cell culture medium or imaging solution to the cells.

    • Immediately proceed to image the cells using the fluorescence microscope with the appropriate filter set.

Protocol 2: Fixed Cell Staining

This protocol is for staining cells that have been previously fixed.

Materials:

  • Amino G acid stock solution (e.g., 10 mM in sterile water or PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (optional, e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Cells cultured on coverslips

Procedure:

  • Cell Fixation:

    • Remove the cell culture medium.

    • Wash the cells once with PBS.

    • Add the fixative solution and incubate for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If targeting intracellular structures, add the permeabilization solution and incubate for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Dilute the Amino G acid stock solution in PBS to the desired final concentration (e.g., 10-100 µM).

    • Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three to five times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the slides using the fluorescence microscope.

Experimental Workflow and Data Analysis

The following diagrams illustrate the general workflow for a fluorescence microscopy experiment using Amino G acid and a basic data analysis pipeline.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis cell_culture Cell Culture staining Staining with Amino G Acid cell_culture->staining washing Washing staining->washing image_acquisition Image Acquisition washing->image_acquisition image_processing Image Processing (e.g., background subtraction) image_acquisition->image_processing quantification Fluorescence Quantification image_processing->quantification interpretation Data Interpretation quantification->interpretation

Caption: General experimental workflow for fluorescence microscopy with Amino G acid.

data_analysis_flow raw_images Raw Fluorescent Images bg_subtraction Background Subtraction raw_images->bg_subtraction roi_selection Region of Interest (ROI) Selection (e.g., whole cell, nucleus) bg_subtraction->roi_selection intensity_measurement Measure Mean Fluorescence Intensity roi_selection->intensity_measurement statistical_analysis Statistical Analysis intensity_measurement->statistical_analysis results Results & Visualization statistical_analysis->results

Caption: Basic data analysis pipeline for quantifying fluorescence intensity.

Cellular Uptake and Localization

The specific mechanisms of Amino G acid uptake and its subcellular localization are likely cell-type dependent and may involve various amino acid transporters. Further investigation is required to elucidate the precise pathways involved in its cellular transport and accumulation.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
No or weak fluorescence signal - Incorrect filter set- Low staining concentration- Insufficient incubation time- Photobleaching- Verify filter set compatibility- Increase Amino G acid concentration- Increase incubation time- Minimize light exposure during imaging
High background fluorescence - Incomplete washing- Autofluorescence of cells or medium- Increase the number and duration of wash steps- Image unstained control cells to assess autofluorescence- Use a background subtraction algorithm during image processing
Phototoxicity to live cells - High excitation light intensity- Prolonged exposure to excitation light- Reduce the intensity and duration of the excitation light- Use a more sensitive camera to allow for shorter exposure times

Conclusion

Amino G acid is a useful fluorescent tracer for cellular imaging applications. Its moderate photostability and straightforward staining protocols make it an accessible tool for researchers. The provided protocols and guidelines offer a starting point for utilizing Amino G acid in fluorescence microscopy. Experimental parameters should be optimized for each specific cell type and application to achieve the best results. Further research is warranted to fully characterize its photophysical properties, such as quantum yield, and to elucidate its cellular uptake and trafficking mechanisms.

References

Application Notes: 2-Naphthol-6,8-disulfonic acid in the Preparation of Food Colorants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Naphthol-6,8-disulfonic acid, commonly known as G-acid, is a vital chemical intermediate in the synthesis of various organic dyes.[1][2] Its chemical structure, featuring a naphthol ring with two sulfonic acid groups, makes it an excellent coupling component for the production of water-soluble azo dyes.[3][4] Azo dyes are a class of synthetic organic compounds characterized by the presence of an azo group (-N=N-) that connects aromatic rings. These dyes are valued for their intense colors, stability, and cost-effectiveness, leading to their widespread use in the food, pharmaceutical, and cosmetic industries.[5]

One of the most prominent food colorants synthesized using this compound is Ponceau 4R (also known as Cochineal Red A or C.I. Food Red 7).[3][6][7] This application note provides detailed protocols for the laboratory-scale synthesis of Ponceau 4R, methods for its quality analysis, and an overview of the metabolic fate of such dyes.

Data Presentation

Quantitative data for the key chemical entities involved in the synthesis of Ponceau 4R are summarized below.

Table 1: Physicochemical Properties of Key Compounds

PropertyThis compound (G-acid)Naphthionic acidPonceau 4R (Cochineal Red A)
Synonyms G-acid, 2-Hydroxynaphthalene-6,8-disulfonic acid4-Aminonaphthalene-1-sulfonic acidC.I. Food Red 7, New Coccine, E124[6][7]
CAS Number 118-32-1[2]84-86-62611-82-7[6][8]
Molecular Formula C₁₀H₈O₇S₂C₁₀H₉NO₃SC₂₀H₁₁N₂Na₃O₁₀S₃[6]
Formula Weight 304.3 g/mol 223.25 g/mol 604.48 g/mol [6]
Appearance White to light yellow powder[2]White crystalline solidReddish powder or granules[6]
Solubility Soluble in water[2]Slightly soluble in waterSoluble in water; sparingly in ethanol[6]
λmax Not applicableNot applicable505-510 nm (in 0.02 M ammonium (B1175870) acetate)[6]

Table 2: Regulatory Information for Ponceau 4R

ParameterValue / Status
E-Number E124[6][9]
INS Number 124[6][7]
Regulatory Status Approved for restricted use in the EU.[9][10] Not a permitted colorant in the USA for food use.[11][12]
Acceptable Daily Intake (ADI) 0-4 mg/kg of body weight (JECFA, 2011)[6]

Experimental Protocols

Protocol 1: Synthesis of Ponceau 4R via Azo Coupling

This protocol describes the synthesis of Ponceau 4R by the diazotization of naphthionic acid and its subsequent coupling with this compound (G-acid).[7]

Principle: The synthesis is a classic two-step process. First, the primary aromatic amine of naphthionic acid is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and hydrochloric acid) at low temperatures (0-5 °C). Second, the highly reactive diazonium salt is added to an alkaline solution of the coupling component, G-acid. The electrophilic diazonium ion attacks the electron-rich naphthol ring of G-acid to form the stable azo linkage, resulting in the formation of the Ponceau 4R dye.

Materials and Reagents:

  • Naphthionic acid

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • This compound (G-acid)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

  • Magnetic stirrer and stir bars

  • Beakers (assorted sizes)

  • Buchner funnel and vacuum flask

  • pH indicator paper

Workflow Diagram:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Isolation & Purification A Dissolve Naphthionic Acid & Sodium Carbonate in Water B Cool to 0-5 °C in Ice Bath A->B C Add Sodium Nitrite Solution B->C D Add mixture to cold HCl to form Diazonium Salt Slurry C->D G Slowly add Diazonium Salt Slurry to G-Acid solution with stirring D->G Combine E Dissolve G-Acid in alkaline (NaOH) solution F Cool to 0-5 °C E->F H Maintain pH 8-9 and Temp < 10 °C G->H I Add NaCl ('Salting Out') to precipitate the dye H->I J Stir and Cool I->J K Vacuum Filter the solid J->K L Wash with Saturated NaCl Solution K->L M Final Product: Ponceau 4R L->M

Figure 1. Experimental workflow for the synthesis of Ponceau 4R.

Procedure:

  • Preparation of the Diazonium Salt:

    • In a 250 mL beaker, dissolve 2.3 g of naphthionic acid and 0.6 g of anhydrous sodium carbonate in 50 mL of water, heating gently if necessary to achieve dissolution.

    • Cool the solution to room temperature and then place it in an ice bath.

    • In a separate small beaker, dissolve 0.75 g of sodium nitrite in 10 mL of water.

    • Once the naphthionic acid solution is cooled to below 5 °C, slowly add the sodium nitrite solution with continuous stirring.

    • In a 400 mL beaker, place 5 mL of concentrated HCl and 25 g of crushed ice.

    • Pour the cold naphthionate/nitrite mixture into the beaker containing the acid and ice with vigorous stirring. A fine slurry of the diazonium salt should form. Keep this slurry in the ice bath.

  • Preparation of the Coupling Component Solution:

    • In a 600 mL beaker, dissolve 3.1 g of this compound (G-acid) in 50 mL of water containing 1.5 g of sodium hydroxide.

    • Cool this solution in an ice bath to below 5 °C.

  • Azo Coupling Reaction:

    • While maintaining vigorous stirring and low temperature (<10 °C), slowly add the diazonium salt slurry from step 1 to the cold G-acid solution from step 2.

    • Monitor the pH of the reaction mixture. It should remain alkaline (pH 8-9) to facilitate the coupling reaction. Add small amounts of 10% NaOH solution if necessary.

    • Continue stirring the mixture in the ice bath for 30-60 minutes after the addition is complete. The formation of the deep red color indicates the product.

  • Isolation and Purification:

    • Add approximately 20 g of sodium chloride (NaCl) to the reaction mixture in portions with stirring. This "salting out" process decreases the solubility of the dye, causing it to precipitate.

    • After adding the salt, stir for another 15 minutes in the ice bath.

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold, saturated NaCl solution to remove unreacted starting materials and inorganic salts.

    • Allow the product to air dry or dry it in a desiccator.

Protocol 2: Spectrophotometric Quality Control of Ponceau 4R

This protocol outlines a method for verifying the identity and purity of the synthesized Ponceau 4R.

Principle: The concentration of a colored substance in a solution is directly proportional to its absorbance of light at a specific wavelength (Beer-Lambert Law). By measuring the absorbance of a solution of the synthesized dye at its maximum wavelength (λmax) and comparing it to a standard, its purity can be assessed.[6][13]

Materials and Reagents:

  • Synthesized Ponceau 4R

  • Ponceau 4R reference standard (purity >80%)[8]

  • Ammonium acetate (B1210297) (0.02 M solution, pH 7)

  • Volumetric flasks (100 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of the Ponceau 4R reference standard into a 100 mL volumetric flask.[6]

    • Dissolve and make up to the mark with 0.02 M ammonium acetate solution. This is the stock solution.

  • Preparation of Sample Solution:

    • Prepare a solution of the synthesized Ponceau 4R using the same procedure and concentration as the standard solution.

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to scan the wavelength range from 400 nm to 700 nm.

    • Use the 0.02 M ammonium acetate solution as the blank.

    • Measure the absorption spectrum of the standard solution to confirm the λmax is between 505-510 nm.[6]

    • Measure the absorbance of both the standard solution (A_std) and the sample solution (A_smp) at the determined λmax.

  • Calculation of Purity:

    • The purity of the synthesized sample can be calculated using the following formula, assuming the same concentration was prepared for both standard and sample:

      • Purity (%) = (A_smp / A_std) × Purity_std (%)

    • Where Purity_std is the stated purity of the reference standard.

Metabolism and Biological Fate

Azo food dyes are designed to be water-soluble, which generally limits their absorption through the gastrointestinal tract.[14] Their primary metabolic transformation occurs in the gut, where the intestinal microbiota play a crucial role.[15]

Metabolic Pathway: The characteristic azo bond (-N=N-) is susceptible to reductive cleavage by bacterial azoreductase enzymes under the anaerobic conditions of the large intestine.[16][17] This process breaks the dye molecule into its constituent aromatic amines.[14] For Ponceau 4R, this cleavage would yield naphthionic acid and 1-amino-2-naphthol-6,8-disulfonic acid. These smaller amine compounds may then be absorbed into the bloodstream and subsequently excreted, primarily in the urine.[18] The potential toxicity of azo dyes is therefore related not only to the parent compound but also to these metabolic breakdown products.

G parent_dye Parent Azo Dye (e.g., Ponceau 4R in Food) gut Gut Lumen (Anaerobic) parent_dye->gut cleavage Reductive Cleavage of Azo Bond (-N=N-) gut->cleavage Mediated by microbiota Intestinal Microbiota microbiota->cleavage Azoreductase Enzymes amines Constituent Aromatic Amines cleavage->amines excretion Absorption & Excretion (Urine) amines->excretion

Figure 2. Simplified metabolic pathway of azo food dyes in the gut.

References

Application Notes and Protocols for G Acid Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

G acid, chemically known as 2-naphthol-6,8-disulfonic acid, is a crucial intermediate in the synthesis of various azo dyes.[1][2][3] Its purity is paramount to ensure the quality, consistency, and safety of the final products. These application notes provide detailed protocols for the analysis of G acid using high-performance liquid chromatography (HPLC), outline the characteristics of G acid analytical standards, and describe potential impurities that may be encountered. This document is intended for researchers, scientists, and professionals involved in drug development, quality control, and chemical synthesis.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 7-hydroxynaphthalene-1,3-disulfonic acid[4][5]
Synonyms G Acid, 2-Hydroxynaphthalene-6,8-disulfonic acid[4]
CAS Number 118-32-1[2][3][4][5][6]
Molecular Formula C₁₀H₈O₇S₂[2][4][6]
Molecular Weight 304.3 g/mol [4][6]
Appearance White to light yellow powder[2]
Solubility Soluble in water[2][3]

G Acid Analytical Standard: Certificate of Analysis (Representative)

The following table represents typical data found on a certificate of analysis for a G acid analytical standard.

ParameterSpecificationResultMethod
Purity (HPLC) ≥ 98.0%99.2%HPLC-UV
Identity (IR) Conforms to reference spectrumConformsFT-IR
Water Content (Karl Fischer) ≤ 1.0%0.5%Karl Fischer Titration
R Acid Impurity (HPLC) ≤ 1.0%0.3%HPLC-UV
Other Impurities (HPLC) ≤ 1.0%0.5%HPLC-UV
UV-Vis (λmax in water) 220-240 nm235 nmUV-Vis Spectroscopy
Appearance White to off-white crystalline powderConformsVisual

**Potential Impurities

The primary impurity in the synthesis of G acid is its isomer, 2-naphthol-3,6-disulfonic acid, commonly known as R acid.[1][3] The formation of R acid as a byproduct is a known challenge in the sulfonation of 2-naphthol.[1] Therefore, the separation and quantification of G acid from R acid are critical for quality control. Other potential impurities may include residual starting materials, other isomeric disulfonic acids, and byproducts from side reactions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method provides a means to separate and quantify G acid and its primary impurity, R acid.

a. Instrumentation and Materials

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • G acid reference standard (≥ 98% purity)

  • R acid reference standard (for peak identification)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

b. Chromatographic Conditions

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-10 min: 5% B

    • 10-25 min: 5% to 40% B

    • 25-30 min: 40% B

    • 30-35 min: 40% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm[6]

  • Injection Volume: 10 µL

c. Standard and Sample Preparation

  • Standard Stock Solution (G Acid): Accurately weigh approximately 10 mg of G acid reference standard and dissolve in 100 mL of deionized water to obtain a concentration of 100 µg/mL.

  • Standard Stock Solution (R Acid): Accurately weigh approximately 10 mg of R acid reference standard and dissolve in 100 mL of deionized water to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Prepare a mixed working standard by diluting the stock solutions with deionized water to a final concentration of 10 µg/mL for G acid and 1 µg/mL for R acid.

  • Sample Solution: Accurately weigh approximately 10 mg of the G acid sample, dissolve in 100 mL of deionized water, and dilute to a final concentration of approximately 10 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

d. Data Analysis

  • Inject the working standard solution to determine the retention times of G acid and R acid.

  • Inject the sample solution.

  • Calculate the purity of G acid and the percentage of impurities using the area normalization method.

    • % Purity = (Area of G acid peak / Total area of all peaks) x 100

    • % Impurity = (Area of impurity peak / Total area of all peaks) x 100

Identity Confirmation by Fourier-Transform Infrared (FT-IR) Spectroscopy

a. Instrumentation and Materials

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Potassium bromide (KBr, IR grade)

  • G acid sample

  • Mortar and pestle

  • Hydraulic press

b. Protocol

  • Thoroughly mix approximately 1-2 mg of the G acid sample with 100-200 mg of KBr in a mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Record the IR spectrum of the pellet from 4000 to 400 cm⁻¹.

  • Compare the obtained spectrum with the reference spectrum of a known G acid standard. The positions and relative intensities of the absorption bands should be comparable.

Diagrams

G_Acid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis start G Acid Sample weigh Accurate Weighing start->weigh dissolve Dissolution in Deionized Water weigh->dissolve filter Filtration (0.45 µm) dissolve->filter hplc HPLC System (C18 Column, UV Detector) filter->hplc Inject 10 µL data Data Acquisition hplc->data integrate Peak Integration data->integrate calculate Purity & Impurity Calculation integrate->calculate report Final Report calculate->report

Caption: Workflow for the HPLC analysis of G acid.

G_Acid_Synthesis_Impurities cluster_synthesis Sulfonation of 2-Naphthol cluster_products Reaction Products start 2-Naphthol sulfonation Sulfonation (H₂SO₄/Oleum) start->sulfonation g_acid G Acid (this compound) sulfonation->g_acid Desired Product r_acid R Acid (2-Naphthol-3,6-disulfonic acid) sulfonation->r_acid Primary Impurity

References

Application Notes and Protocols for Coupling Reactions of 2-Naphthol-6,8-disulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the coupling reactions of 2-Naphthol-6,8-disulfonic acid, a key intermediate in the synthesis of various azo dyes and other functionalized organic molecules. The protocols and data presented are intended to serve as a comprehensive guide for laboratory synthesis and process development.

Introduction

This compound, commonly known as G acid, is a vital aromatic sulfonic acid derivative widely utilized as a coupling component in the synthesis of azo dyes.[1] Its two sulfonic acid groups enhance the water solubility of the resulting dyes, a crucial property for their application in various industries, including textiles and food coloring. The electron-rich naphthalene (B1677914) ring system, activated by the hydroxyl group, readily undergoes electrophilic aromatic substitution, primarily in the form of azo coupling reactions. This document focuses on the most prevalent and well-documented coupling reaction for G acid: Azo Coupling .

Azo Coupling Reactions of this compound

Azo coupling is a diazotization-coupling reaction where a primary aromatic amine is first converted into a diazonium salt, which then acts as an electrophile and couples with an electron-rich nucleophile, such as this compound. The resulting azo compounds are characterized by the presence of one or more azo groups (-N=N-).

Featured Application: Synthesis of Acid Orange 10

A prominent example of an azo dye synthesized from this compound is C.I. Acid Orange 10. This dye is prepared by the coupling of diazotized sulfanilic acid with G acid.

Reaction Scheme:

Step 1: Diazotization of Sulfanilic Acid Sulfanilic acid is treated with sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Step 2: Azo Coupling with this compound (G acid) The freshly prepared diazonium salt is then reacted with an alkaline solution of G acid to yield the disodium (B8443419) salt of 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonic acid, also known as Acid Orange 10.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Acid Orange 10.

ParameterValueReference
Molecular Formula (Acid Orange 10)C16H10N2Na2O7S2
Molecular Weight (Acid Orange 10)452.37 g/mol [2]
Maximum Absorbance (λmax)480 nm (in water)[3][4]
Molar Absorptivity (ε)>440 L mol⁻¹ cm⁻¹[4]
Typical Dye Content>90%[4]

Experimental Protocols

Protocol 1: Synthesis of Acid Orange 10

This protocol details the laboratory-scale synthesis of Acid Orange 10 via the azo coupling of diazotized sulfanilic acid with this compound.

Materials:

  • Sulfanilic acid

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • This compound (G acid)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Equipment:

  • Beakers (100 mL, 250 mL, 500 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Hot water bath

  • Buchner funnel and filter flask

  • Filter paper

  • pH indicator paper

Procedure:

Part A: Diazotization of Sulfanilic Acid

  • In a 250 mL beaker, dissolve 4.9 g (0.028 mol) of sulfanilic acid and 1.3 g of sodium carbonate in 50 mL of water, warming in a hot water bath if necessary to obtain a clear solution.

  • Cool the solution to room temperature and then place it in an ice bath to cool to 0-5 °C.

  • In a separate 100 mL beaker, dissolve 2.0 g of sodium nitrite in 10 mL of cold water.

  • Slowly add the sodium nitrite solution to the cold sulfanilic acid solution with continuous stirring, ensuring the temperature remains between 0-5 °C.

  • In another beaker, place approximately 5 mL of concentrated hydrochloric acid and cool it in an ice bath.

  • Slowly and with vigorous stirring, add the solution from step 4 to the cold hydrochloric acid. A white precipitate of the diazonium salt should form. Keep this suspension in the ice bath for immediate use.

Part B: Azo Coupling

  • In a 500 mL beaker, dissolve 9.2 g (0.03 mol) of this compound in 50 mL of a 10% sodium hydroxide solution.

  • Cool this alkaline solution in an ice bath to 0-5 °C with stirring.

  • Slowly add the cold diazonium salt suspension from Part A to the cold G acid solution with vigorous stirring. An orange-red precipitate of Acid Orange 10 will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Check the pH of the solution; it should be alkaline to ensure efficient coupling.

Part C: Isolation and Purification

  • To aid in the precipitation of the dye, add approximately 10 g of sodium chloride ("salting out") to the reaction mixture and stir until it dissolves.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold, saturated sodium chloride solution to remove unreacted salts.

  • Dry the purified Acid Orange 10 in a desiccator or a low-temperature oven.

Expected Yield: The theoretical yield can be calculated based on the limiting reagent. A typical experimental yield would be in the range of 80-90%.

Visualizations

Experimental Workflow for Acid Orange 10 Synthesis

Caption: Workflow for the synthesis of Acid Orange 10.

Signaling Pathway of Azo Coupling

azo_coupling_pathway cluster_diazotization Diazotization cluster_coupling_reaction Azo Coupling amine Primary Aromatic Amine (e.g., Sulfanilic Acid) diazonium Diazonium Salt (Electrophile) amine->diazonium + HONO, 0-5 °C hono Nitrous Acid (from NaNO₂ + HCl) g_acid This compound (Nucleophile) diazonium->g_acid Electrophilic Attack azo_dye Azo Dye (e.g., Acid Orange 10) g_acid->azo_dye Coupling in alkaline conditions

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Naphthol-6,8-disulfonic acid (G Acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Naphthol-6,8-disulfonic acid (G Acid) and improving its yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound (G Acid)

Potential Cause Suggested Solution
Incorrect Reaction Temperature The formation of the desired G acid is thermodynamically controlled and favored at higher temperatures, typically between 40-80°C. Lower temperatures (20-30°C) favor the formation of the isomeric 2-naphthol-3,6-disulfonic acid (R acid).[1] Ensure precise temperature control throughout the reaction.
Sub-optimal Sulfonating Agent Concentration The sulfonation of 2-naphthol (B1666908) is typically carried out using concentrated sulfuric acid (98%) followed by the addition of oleum (B3057394) (fuming sulfuric acid).[1] The concentration of sulfur trioxide (SO₃) in the oleum is a critical factor.
Incomplete Reaction The sulfonation reaction, particularly the second sulfonation to form the disulfonic acid, can be slow. A typical industrial process involves extended reaction times, for instance, heating for 16 hours at 60°C followed by 15 hours at 80°C.[2]
Inefficient Product Isolation The separation of G acid from the main byproduct, R acid, is crucial for achieving a high yield of the pure product. This separation is often accomplished by exploiting the different solubilities of their salts. The potassium salt of G acid is notably less soluble than the potassium salt of R acid.[1][3] A patented method involving precipitation with potassium chloride and ammonia (B1221849) has been reported to achieve yields of 92-95%.[4]
Over-sulfonation Prolonged reaction times or excessively high temperatures can lead to the formation of 2-naphthol-3,6,8-trisulfonic acid, thereby reducing the yield of the desired disulfonic acid.[4]

Issue 2: High Contamination with 2-Naphthol-3,6-disulfonic acid (R Acid)

Potential Cause Suggested Solution
Reaction Temperature Too Low As mentioned, lower reaction temperatures (20-30°C) favor the formation of R acid.[1] To minimize the formation of this isomer, maintain the reaction temperature in the optimal range for G acid synthesis (40-80°C).
Ineffective Separation of Isomers If the product is contaminated with R acid, the separation protocol needs to be optimized. The addition of potassium chloride to the hot reaction mixture, followed by slow cooling, selectively precipitates the less soluble potassium salt of G acid, leaving the more soluble R salt in the filtrate.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The optimal temperature for maximizing the yield of G acid is in the range of 40-80°C.[1] A common industrial process involves a staged temperature profile, for example, an initial monosulfonation at around 40°C, followed by the addition of oleum and a gradual increase in temperature to 60°C and then 80°C to promote the formation of the disulfonic acid.[1]

Q2: How can I effectively separate this compound (G Acid) from the R acid isomer?

A2: The most common method for separating G acid from R acid is based on the difference in solubility of their respective salts. The potassium salt of G acid is significantly less soluble in water compared to the potassium salt of R acid.[3] By adding a potassium salt, such as potassium chloride, to the reaction mixture, the dipotassium (B57713) salt of G acid can be selectively precipitated.[1]

Q3: What is the role of oleum in the synthesis?

A3: Oleum (fuming sulfuric acid) is a solution of sulfur trioxide (SO₃) in sulfuric acid. It is a stronger sulfonating agent than concentrated sulfuric acid and is typically used to introduce the second sulfonic acid group to form the disulfonic acid.[1]

Q4: Can the yield be improved by using alternative methods?

A4: Microwave-assisted sulfonation has been explored as a method to reduce reaction times and the amount of sulfuric acid required.[5] Additionally, a patented method for product isolation using a combination of potassium chloride and ammonia to precipitate the ammonium-potassium salt of G acid has been shown to achieve yields as high as 92-95%.[4]

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis

Method Key Reaction Conditions Reported Yield Reference
Two-Stage Sulfonation and Potassium Salt Precipitation2-Naphthol treated with 98% H₂SO₄ at 40°C, followed by addition of 20% oleum and heating at 60°C for 16h and 80°C for 15h. Product precipitated as the dipotassium salt.60% (with 12% recovery of R salt from filtrate)[2]
Sulfonation with Oleum and Ammonium-Potassium Salt PrecipitationSulfonation of 2-naphthol with oleum, followed by precipitation of the product as an ammonium-potassium salt by adding the sulfomass to an aqueous solution of potassium chloride and ammonia.92-95%[4]

Experimental Protocols

Protocol 1: Two-Stage Synthesis and a half of this compound via Potassium Salt Precipitation (Based on an industrial method[1][2])

  • Monosulfonation: In a suitable reaction vessel equipped with a stirrer and temperature control, add 98% sulfuric acid. While stirring, slowly add 2-naphthol, maintaining the temperature at approximately 40°C.

  • Disulfonation: Once the 2-naphthol is fully dissolved and the initial monosulfonation is complete, begin the gradual addition of 20% oleum. The addition should be controlled to allow the temperature to rise to 60°C over a period of 6 hours.

  • Heating: Maintain the reaction mixture at 60°C for 16 hours. Following this, increase the temperature to 80°C and hold for an additional 15 hours to complete the reaction.

  • Precipitation: After cooling, carefully pour the reaction mixture into water. To the hot solution, add potassium chloride.

  • Crystallization and Filtration: Cool the solution slowly to 35°C to allow for the crystallization of the dipotassium salt of G acid. Filter the crystalline product.

  • Washing: Carefully wash the filtered crystals to remove any residual R salt.

Protocol 2: High-Yield Synthesis via Ammonium-Potassium Salt Precipitation (Based on a patented method[4])

  • Sulfonation: Perform the sulfonation of 2-naphthol with oleum in a sulfuric acid medium according to standard procedures.

  • Precipitation Solution Preparation: Prepare an aqueous solution containing potassium chloride (250-270 g per 1000 g of undiluted sulfomass) and ammonia (110-130 g per 1000 g of undiluted sulfomass).

  • Precipitation: Gradually pour the sulfonation reaction mixture (sulfomass) into the prepared aqueous solution with stirring.

  • Isolation: The ammonium-potassium salt of this compound will precipitate. Isolate the precipitate by filtration or centrifugation.

  • Washing: Wash the isolated paste with water or a potassium chloride solution to remove impurities.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield of G Acid start Low Yield of G Acid check_temp Check Reaction Temperature start->check_temp temp_low Temperature Too Low (<40°C) check_temp->temp_low Yes temp_ok Temperature in Optimal Range (40-80°C) check_temp->temp_ok No increase_temp Increase Temperature to 40-80°C temp_low->increase_temp check_time Check Reaction Time temp_ok->check_time end Improved Yield increase_temp->end time_short Reaction Time Too Short check_time->time_short Yes time_ok Sufficient Reaction Time check_time->time_ok No increase_time Increase Reaction Time time_short->increase_time check_separation Check Separation Protocol time_ok->check_separation increase_time->end separation_inefficient Inefficient Isomer Separation check_separation->separation_inefficient Yes check_separation->end No optimize_separation Optimize Precipitation of Potassium Salt separation_inefficient->optimize_separation optimize_separation->end

Caption: Troubleshooting workflow for low yield of G Acid.

Isomer_Formation Effect of Temperature on Isomer Formation start Sulfonation of 2-Naphthol low_temp Low Temperature (20-30°C) start->low_temp high_temp High Temperature (40-80°C) start->high_temp r_acid Favors Formation of 2-Naphthol-3,6-disulfonic acid (R Acid) low_temp->r_acid g_acid Favors Formation of This compound (G Acid) high_temp->g_acid

References

Troubleshooting fluorescence quenching in G acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: G Acid Fluorescence Experiments

Welcome to the technical support center for troubleshooting fluorescence quenching in experiments involving G acid (2-Naphthol-6,8-disulfonic acid).[1] This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals identify and resolve common issues related to fluorescence quenching.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[2] It occurs when a molecule, known as a quencher, de-excites a fluorophore (like G acid) through non-radiative pathways, such as energy transfer, complex formation, or collisions, thereby reducing the emission of light.[2][3][4]

Q2: My G acid solution is not fluorescing as expected. What are the most common initial checks?

A2: Start by verifying the following:

  • pH of the Solution: The fluorescence of many compounds, including those with hydroxyl groups like G acid, can be highly pH-dependent.[5][6][7][8][9] Ensure your buffer pH is optimal for G acid fluorescence.

  • Concentration: Very high concentrations can lead to self-quenching or aggregation-caused quenching (ACQ).[7][10] Conversely, a concentration that is too low may result in a signal that is difficult to detect.

  • Instrument Settings: Confirm that the excitation and emission wavelengths on the spectrofluorometer are correctly set for G acid and that the detector gain is appropriate.

  • Solvent Purity: Impurities in the solvent can act as quenchers. Use high-purity, spectroscopic-grade solvents.

Q3: How does pH specifically affect G acid fluorescence?

A3: The fluorescence of molecules with phenolic hydroxyl groups, like G acid, is often sensitive to pH.[5][7] Changes in pH can alter the protonation state of these groups. For many fluorophores, deprotonated (phenolate) forms are more fluorescent than their protonated counterparts.[7] A suboptimal pH can therefore lead to significant quenching. It is crucial to determine the optimal pH range for your specific experimental conditions.[7][8]

Q4: Could my sample's high absorbance be causing the problem?

A4: Yes, this is a phenomenon known as the inner filter effect (IFE) and is not a true form of quenching.[4][11] It occurs when the sample absorbs too much of the excitation light (primary IFE) or re-absorbs the emitted fluorescence (secondary IFE).[11][12][13] This leads to a non-linear relationship between concentration and fluorescence intensity.[14] To avoid this, it is recommended to keep the sample's absorbance at the excitation wavelength below 0.1.[15][16]

Q5: What is the difference between static and dynamic quenching?

A5: Dynamic (or collisional) quenching occurs when the quencher collides with the fluorophore in its excited state.[4][17] This process is diffusion-dependent and reduces the fluorescence lifetime.[3][4] Static quenching happens when the quencher and fluorophore form a non-fluorescent complex on the ground state, before excitation occurs.[2][15] In this case, the fluorescence lifetime of the uncomplexed fluorophores remains unchanged.[3][4]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving fluorescence quenching.

Problem: Low or No Fluorescence Signal

Use the following workflow to identify the potential cause of a weak or absent fluorescence signal.

TroubleshootingWorkflow start Start: Low/No Fluorescence check_instrument Verify Instrument Settings (Wavelengths, Slits, Gain) start->check_instrument check_ph Measure & Optimize pH check_instrument->check_ph Settings OK? solution_instrument Solution: Correct Settings check_instrument->solution_instrument Settings Incorrect? check_concentration Test Sample Dilutions (Check for ACQ or IFE) check_ph->check_concentration pH Optimal? solution_ph Solution: Adjust Buffer pH check_ph->solution_ph pH Suboptimal? check_absorbance Measure Absorbance at Exλ (Is A > 0.1?) check_concentration->check_absorbance Dilution Doesn't Help? solution_concentration Solution: Optimize Concentration check_concentration->solution_concentration Dilution Helps? check_contaminants Identify Potential Quenchers (Solvent, Buffer, Reagents) check_absorbance->check_contaminants Absorbance OK? solution_ife Solution: Dilute Sample or Apply IFE Correction check_absorbance->solution_ife Absorbance Too High? check_degradation Assess Photostability (Measure over time) check_contaminants->check_degradation No Obvious Quenchers? solution_contaminants Solution: Use Pure Reagents/ Degas Solution (remove O₂) check_contaminants->solution_contaminants Quencher Identified? solution_degradation Solution: Minimize Light Exposure/ Use Fresh Sample check_degradation->solution_degradation Signal Decreases Over Time?

Caption: A step-by-step workflow for troubleshooting low fluorescence signals.

Understanding Quenching Mechanisms

Fluorescence quenching can be broadly classified into dynamic and static types, which arise from different molecular interactions.[3] Distinguishing between them is critical for accurate data interpretation.

Caption: Comparison of dynamic and static fluorescence quenching mechanisms.

Quantitative Data Summary

The following tables provide a summary of potential quenchers and optimal experimental parameters to consider.

Table 1: Common Quenchers and Their Mechanisms

Quencher ClassExamplesTypical MechanismKey Characteristics
Halide Ions I⁻, Br⁻, Cl⁻Collisional (Dynamic)Heavy atoms promote intersystem crossing.[3][4] Quenching efficiency often follows I⁻ > Br⁻ > Cl⁻.
Molecular Oxygen O₂Collisional (Dynamic)Paramagnetic O₂ interacts with the excited state.[2][3] Can be removed by degassing the solution.
Heavy Metal Ions Hg²⁺, Cu²⁺, Pb²⁺Static or DynamicCan form non-fluorescent complexes (static) or act collisionally (dynamic).[18][19][20]
Nitroaromatics Nitromethane, NitrobenzeneDynamic (Electron Transfer)Act as electron acceptors from the excited fluorophore.[4]
High Fluorophore Conc. G AcidStatic (Aggregation)Molecules stack and form non-fluorescent aggregates (ACQ).[7][10]

Table 2: Recommended Experimental Parameters for G Acid

ParameterRecommended Range/ValueRationale & Troubleshooting
pH Dependent on specific assay; test empirically (e.g., 6.0-8.0)G acid's hydroxyl groups' protonation state is pH-dependent, affecting fluorescence.[5] Test a pH gradient to find the maximum intensity.[7]
Concentration Low micromolar (µM) rangeAvoids inner filter effects (IFE) and aggregation-caused quenching (ACQ).[7][15] Keep absorbance < 0.1 at λ_ex.[16]
Excitation Wavelength (λ_ex) ~330-350 nm (Solvent dependent)Must match the absorbance maximum for efficient excitation. Confirm via an absorbance scan.
Emission Wavelength (λ_em) ~400-450 nm (Solvent dependent)Must match the emission maximum for maximum signal detection.
Solvent Aqueous buffers (e.g., Phosphate, TRIS)Use high-purity, spectroscopic grade solvents to avoid fluorescent or quenching contaminants.

Experimental Protocols

Protocol 1: Determining the Optimal pH for G Acid Fluorescence

Objective: To identify the pH at which G acid exhibits the maximum fluorescence intensity.

Methodology:

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 4.0 to 10.0 in 0.5 or 1.0 unit increments).

  • Prepare G Acid Stock: Create a concentrated stock solution of G acid in deionized water.

  • Sample Preparation: For each pH value, add a small, constant volume of the G acid stock solution to a fixed volume of the corresponding buffer in a cuvette or microplate well. The final G acid concentration should be in the low micromolar range.

  • Fluorescence Measurement:

    • Set the spectrofluorometer to the known excitation wavelength for G acid.

    • Record the emission spectrum for each sample.

    • Identify the fluorescence intensity at the emission maximum for each pH value.

  • Data Analysis: Plot the maximum fluorescence intensity against pH to determine the optimal pH range.

Protocol 2: Stern-Volmer Analysis to Characterize Quenching

Objective: To determine if quenching is static or dynamic and to calculate the Stern-Volmer quenching constant (Ksv).

SternVolmerWorkflow start Prepare Solutions: - Constant [Fluorophore] - Varying [Quencher] measure_f Measure Fluorescence Intensity (I) for each [Quencher] start->measure_f measure_f0 Measure Intensity (I₀) with No Quencher start->measure_f0 calculate_ratio Calculate Intensity Ratio (I₀ / I) measure_f->calculate_ratio measure_f0->calculate_ratio plot Plot (I₀ / I) vs. [Quencher] calculate_ratio->plot analyze Perform Linear Regression plot->analyze result Slope = Ksv (Stern-Volmer Constant) analyze->result

Caption: Experimental workflow for a fluorescence quenching experiment.

Methodology:

  • Prepare Solutions: Prepare a series of samples, each containing a constant concentration of G acid and varying concentrations of the suspected quencher.[16] Include a control sample with zero quencher concentration.

  • Measure Fluorescence: Record the fluorescence intensity (I) at the emission maximum for each sample. The intensity of the control sample is I₀.[16]

  • Plot Data: Create a Stern-Volmer plot by graphing I₀/I on the y-axis versus the quencher concentration ([Q]) on the x-axis.[16]

  • Analyze Plot:

    • The relationship is described by the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q] .[16]

    • Perform a linear regression. The slope of the line gives the Stern-Volmer constant, Ksv.[16]

  • Distinguish Mechanisms: To differentiate between static and dynamic quenching, repeat the experiment at different temperatures. For dynamic quenching, Ksv will increase with temperature; for static quenching, Ksv will typically decrease.[13] Additionally, fluorescence lifetime measurements can be used: lifetime decreases in dynamic quenching but remains constant in static quenching.[3][4]

References

Technical Support Center: Optimization of G Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of G acid (2-naphthol-6,8-disulfonic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and analysis of G acid derivatives, particularly in the context of azo dye formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the diazotization and azo coupling reactions involving G acid.

FAQs: Diazotization Step

Question 1: My diazotization reaction is failing, or the yield of the diazonium salt is low. What are the common causes?

Answer: Failure or low yield in the diazotization of an aromatic amine (to be coupled with G acid) is often linked to several critical factors:

  • Improper Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures. The reaction should be strictly maintained between 0-5°C to prevent decomposition of the diazonium salt, which can lead to the formation of phenols and nitrogen gas.[1][2]

  • Incorrect Acid Concentration: A sufficient excess of mineral acid (typically hydrochloric acid) is crucial. The acid serves two primary purposes: to generate nitrous acid in situ from sodium nitrite (B80452) and to stabilize the resulting diazonium salt.[2]

  • Purity of the Aromatic Amine: The starting primary aromatic amine must be of high purity. Impurities can lead to undesirable side reactions and the formation of colored byproducts that complicate the purification of the final azo dye.[2]

  • Rate of Nitrite Addition: The aqueous solution of sodium nitrite should be added slowly and dropwise to the acidic solution of the aromatic amine with continuous, vigorous stirring. This prevents localized increases in temperature and ensures the nitrous acid is consumed as it is formed, minimizing its decomposition.

Question 2: I'm observing a brownish or tar-like substance in my diazotization reaction mixture. What is it and how can I avoid it?

Answer: The formation of brown, insoluble, tar-like materials is a common issue and usually indicates polymerization or decomposition products. The primary causes include:

  • High Reaction Temperature: Allowing the temperature to rise above the recommended 0-5°C range significantly accelerates the decomposition of the diazonium salt.

  • Localized "Hot Spots": Inefficient stirring during the addition of sodium nitrite can create localized areas of high temperature and reactant concentration, promoting side reactions.

  • Impure Starting Materials: As mentioned, impurities in the aromatic amine can contribute to the formation of polymeric byproducts.

To avoid this, ensure precise temperature control with an ice-salt bath, use a calibrated thermometer, and maintain efficient stirring throughout the reaction.

FAQs: Azo Coupling Step with G Acid

Question 3: The color of my final G acid-derived azo dye is weak, or the yield is low. What went wrong?

Answer: A weak color or low yield in the final product often points to issues in the coupling reaction:

  • Incorrect pH: The pH of the coupling reaction is critical. For coupling with phenols and naphthols like G acid, the reaction is typically carried out in a weakly alkaline medium (pH 9-10).[3] This is to ensure the formation of the more reactive phenoxide ion of G acid. If the pH is too low (acidic), the coupling will be very slow or may not occur at all. Conversely, a very high pH can lead to the decomposition of the diazonium salt.[3]

  • Decomposition of the Diazonium Salt: As diazonium salts are unstable, they should be used immediately after preparation. Any delay can significantly reduce the concentration of the active electrophile.

  • Poor Solubility of G Acid: G acid, with its two sulfonic acid groups, is highly soluble in aqueous solutions. However, ensuring it is fully dissolved in the alkaline coupling medium before the addition of the diazonium salt is essential for a homogeneous reaction.

  • Rate of Addition: The cold diazonium salt solution should be added slowly to the cold, alkaline G acid solution with vigorous stirring to ensure uniform mixing and prevent localized pH and temperature changes.

Question 4: I am seeing unexpected peaks in the HPLC analysis of my purified G acid azo dye. What could be the source of these impurities?

Answer: Unexpected peaks in your chromatogram can arise from several sources:

  • Side Reactions:

    • Formation of Triazenes: If the coupling medium is not sufficiently alkaline, the diazonium salt can react with any unreacted primary or secondary amine to form diazoamino compounds (triazenes).

    • Phenol (B47542) Formation: Decomposition of the diazonium salt before it can couple with G acid will result in the formation of the corresponding phenol of the starting aromatic amine.

    • Self-Coupling: In some cases, the diazonium salt can couple with unreacted aromatic amine.

  • Isomers: Azo coupling with naphthols can sometimes lead to the formation of positional isomers, although coupling to G acid is generally directed.

  • Impurities in Starting Materials: Impurities present in the initial aromatic amine or G acid can carry through the synthesis and appear in the final product.

To mitigate these issues, optimize the pH, temperature, and stoichiometry of your reaction. Purification methods like recrystallization are often necessary to remove these byproducts.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the synthesis of G acid-derived azo dyes is highly dependent on key reaction parameters. The following tables summarize the typical optimal conditions based on established principles of diazotization and azo coupling reactions.

Table 1: Optimization of Diazotization Reaction Parameters

ParameterOptimal Range/ConditionRationale & Key Considerations
Temperature 0 - 5 °CEssential to prevent the decomposition of the unstable diazonium salt.[1][2]
pH Strongly Acidic (pH < 2)Ensures the formation of nitrous acid and stabilizes the diazonium salt.[2]
**Molar Ratio (Amine:NaNO₂) **~ 1 : 1.0 to 1 : 1.1A slight excess of sodium nitrite ensures complete diazotization of the primary aromatic amine.[2]
Reaction Time 5 - 30 minutesThe reaction is typically rapid. Completion can be checked with starch-iodide paper to test for the presence of excess nitrous acid.
Reagent Addition Slow, dropwise addition of NaNO₂ solutionControls the reaction rate and temperature, preventing localized overheating and side reactions.[2]

Table 2: Optimization of Azo Coupling Reaction Parameters with G Acid

ParameterOptimal Range/ConditionRationale & Key Considerations
Temperature 0 - 5 °CMaintains the stability of the diazonium salt during the coupling reaction.
pH Weakly Alkaline (pH 9 - 10)Promotes the formation of the highly reactive phenoxide ion of G acid, which is necessary for efficient electrophilic substitution.[3]
Molar Ratio (Diazo:G Acid) ~ 1 : 1A slight excess of the coupling component (G acid) can sometimes be used to ensure complete consumption of the diazonium salt.
Reaction Time 10 - 60 minutesThe coupling reaction time can vary depending on the specific reactants. Reaction progress can be monitored by techniques like TLC.
Stirring Vigorous and continuousEnsures homogeneous mixing of the reactants and uniform pH throughout the reaction mixture.

Experimental Protocols

This section provides a generalized, detailed methodology for the synthesis of an azo dye using the diazotization of aniline (B41778) and its subsequent coupling with G acid as an example.

Protocol 1: Diazotization of Aniline

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, add a specific molar amount of aniline.

  • Add a 2.5 to 3 molar excess of concentrated hydrochloric acid and a sufficient amount of water to dissolve the aniline hydrochloride salt that forms.

  • Cool the solution to 0-5°C in an ice-salt bath with constant stirring. Some of the aniline hydrochloride may precipitate, which is acceptable.

  • In a separate beaker, prepare a solution of a slight molar excess (e.g., 1.05 equivalents) of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10-15 minutes with continuous and efficient stirring. Ensure the temperature is maintained below 5°C.

  • After the addition is complete, continue to stir the mixture for an additional 10 minutes in the ice bath to ensure the reaction goes to completion.

  • The resulting solution contains the benzenediazonium (B1195382) chloride and should be used immediately in the coupling reaction.

Protocol 2: Azo Coupling with G Acid

Materials:

  • G acid (this compound)

  • Sodium Hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Freshly prepared benzenediazonium chloride solution

  • Ice

Procedure:

  • In a separate beaker, dissolve a molar equivalent of G acid in a sufficient amount of water.

  • Adjust the pH of the G acid solution to 9-10 by the slow addition of a sodium hydroxide or sodium carbonate solution.

  • Cool this solution to 0-5°C in an ice bath with continuous stirring.

  • Slowly add the freshly prepared, cold benzenediazonium chloride solution to the cold, alkaline G acid solution with vigorous stirring.

  • A colored precipitate of the azo dye should form.

  • Continue stirring the reaction mixture for 30-60 minutes in the ice bath to ensure the completion of the coupling reaction.

  • The product can then be isolated by filtration, washed with a cold brine solution to remove inorganic salts, and then purified, typically by recrystallization.

Mandatory Visualizations

Diagram 1: Diazotization and Azo Coupling Workflow

G_Acid_Derivatization_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling AromaticAmine Primary Aromatic Amine Mix1 Cool to 0-5°C AromaticAmine->Mix1 HCl HCl (aq) HCl->Mix1 NaNO2 NaNO2 (aq) NaNO2->Mix1 Slow Addition DiazoniumSalt Aryl Diazonium Salt AzoDye G Acid Azo Dye DiazoniumSalt->AzoDye Slow Addition with Stirring Mix1->DiazoniumSalt GAcid G Acid Mix2 Cool to 0-5°C GAcid->Mix2 NaOH NaOH (aq) NaOH->Mix2 Adjust pH to 9-10 Mix2->AzoDye

Caption: Workflow for G acid azo dye synthesis.

Diagram 2: Troubleshooting Logic for Low Azo Dye Yield

Troubleshooting_Low_Yield cluster_investigation Potential Causes cluster_solutions Corrective Actions Start Low Yield of Azo Dye TempControl Improper Temperature Control? Start->TempControl pH_Coupling Incorrect Coupling pH? Start->pH_Coupling Diazo_Decomp Diazonium Salt Decomposition? Start->Diazo_Decomp Reagent_Issues Reagent Purity/Stoichiometry? Start->Reagent_Issues Fix_Temp Maintain 0-5°C throughout TempControl->Fix_Temp Fix_pH Ensure pH 9-10 for G Acid Coupling pH_Coupling->Fix_pH Use_Immediately Use Diazonium Salt Immediately Diazo_Decomp->Use_Immediately Check_Reagents Verify Reagent Purity and Molar Ratios Reagent_Issues->Check_Reagents

Caption: Troubleshooting low yield in G acid azo coupling.

Diagram 3: Signaling Pathway of Azo Coupling Reaction

Azo_Coupling_Mechanism cluster_reactants Reactants cluster_product Product Diazonium Ar-N₂⁺ (Electrophile) Intermediate Sigma Complex (Resonance Stabilized) Diazonium->Intermediate Electrophilic Aromatic Substitution GAcid_phenoxide G Acid Phenoxide (Nucleophile) GAcid_phenoxide->Intermediate Azo_Dye Ar-N=N-G Acid (Azo Dye) Intermediate->Azo_Dye Deprotonation

Caption: Mechanism of electrophilic aromatic substitution.

References

Preventing degradation of 2-Naphthol-6,8-disulfonic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 2-Naphthol-6,8-disulfonic acid (also known as G acid) in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has changed color. What could be the cause?

A change in color, such as yellowing or browning, is a common indicator of chemical degradation. This can be caused by several factors, including exposure to light (photodegradation), elevated temperatures, the presence of oxidizing contaminants, or pH instability.

Q2: What are the ideal storage conditions for a stock solution of this compound?

To ensure the stability of your solution, it is recommended to:

  • Store in the dark: Use amber vials or wrap the container in aluminum foil to protect it from light.

  • Refrigerate: Store the solution at low temperatures (e.g., 2-8 °C).

  • Use a tightly sealed container: This prevents evaporation and contamination.[1][2]

  • Consider inert gas: For long-term storage, purging the headspace of the container with an inert gas like argon or nitrogen can help prevent oxidation.

Q3: How does pH affect the stability of this compound in solution?

Q4: Can I heat my solution to aid in dissolution?

While naphthalene (B1677914) sulfonates are generally thermally stable, prolonged exposure to high temperatures is not recommended.[4] Studies on related compounds have shown that thermal degradation can occur at elevated temperatures (above 100°C), leading to the formation of byproducts like naphthols and naphthalene.[5] If heating is necessary for dissolution, use the lowest effective temperature for the shortest possible duration.

Q5: What are the likely degradation products of this compound?

Direct degradation pathways for this specific compound under typical lab conditions are not well-documented. However, based on studies of similar naphthalene disulfonates under forced degradation conditions (e.g., high heat), potential degradation could involve desulfonation to form 2-naphthol (B1666908), followed by further breakdown. The degradation of 2-naphthol itself can yield products such as naphthalene, benzoic acid, and phenol.[6]

Troubleshooting Guide

If you suspect your this compound solution has degraded, the following steps can help you identify and address the issue.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Degradation Suspected (e.g., color change, unexpected results) check_storage Review Storage Conditions: - Light exposure? - Temperature? - Container seal? start->check_storage check_preparation Review Solution Preparation: - Solvent purity? - Contaminants? - pH of solution? start->check_preparation analytical_verification Analytical Verification (e.g., HPLC, UV-Vis) check_storage->analytical_verification check_preparation->analytical_verification prepare_new Prepare Fresh Solution from Solid Stock analytical_verification->prepare_new Degradation Confirmed end_good Problem Resolved analytical_verification->end_good No Degradation Detected remediate_storage Remediate Storage: - Use amber vials - Refrigerate - Check container integrity prepare_new->remediate_storage remediate_prep Refine Preparation Protocol: - Use high-purity solvent - Avoid oxidizers - Consider buffering prepare_new->remediate_prep end_bad Problem Persists: Consult technical support for further analysis prepare_new->end_bad remediate_storage->end_good remediate_prep->end_good

Caption: A logical workflow for troubleshooting suspected degradation of this compound solutions.

Potential Degradation Pathways

While the precise mechanisms at room temperature are not fully elucidated, potential degradation pathways can be inferred from the behavior of related compounds under stress conditions.

Degradation_Pathways parent This compound in Solution stressors Stress Factors: - UV Light - Heat - Oxidizing Agents - Extreme pH parent->stressors desulfonation Desulfonation parent->desulfonation Primary Degradation? oxidation Oxidation / Ring Cleavage parent->oxidation Direct Degradation? stressors->desulfonation stressors->oxidation product1 2-Naphthol desulfonation->product1 product2 Smaller Organic Molecules (e.g., Benzoic Acid, Phenols) oxidation->product2 product1->oxidation Secondary Degradation

Caption: Potential degradation pathways for this compound under various stress conditions.

Data on Potential Degradation Factors

While quantitative degradation rates for this compound are not available in the literature, the following table summarizes qualitative and semi-quantitative information on factors known to affect the stability of this and related compounds.

FactorObservation / RecommendationPotential Impact on StabilitySource
Temperature Store solutions in a cool place (refrigerated). Naphthalene disulfonates can degrade at temperatures ≥ 300°C.High temperatures can accelerate degradation, likely through desulfonation.[5]
Light Store in amber vials or protect from light. Azo dyes with sulfonic groups are susceptible to photocatalytic degradation.UV/Visible light can provide the energy to initiate degradation reactions.[7]
Oxidizing Agents Avoid contact with strong oxidizers.Can lead to oxidative degradation of the naphthalene ring system.[8]
pH Stability of related compounds is pH-dependent under thermal stress.Extreme pH values may catalyze hydrolysis or other degradation reactions.[5]
Microbial Bacterial strains have been shown to degrade naphthalene disulfonic acids.Non-sterile solutions may be susceptible to biodegradation over time.[9][10]

Experimental Protocols

Protocol 1: Stability Assessment of this compound Solution using HPLC

This protocol outlines a general method to assess the stability of a this compound solution under specific conditions (e.g., temperature, light exposure).

1. Objective: To quantify the concentration of this compound over time and detect the appearance of potential degradation products.

2. Materials:

  • This compound (high purity)

  • HPLC-grade solvent (e.g., water, acetonitrile, methanol)

  • Appropriate buffer salts (if investigating pH effects)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials

3. Methodology:

  • Preparation of Stock Solution: Accurately prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent or buffer.

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject this sample to obtain the initial concentration and peak purity.

  • Sample Storage: Aliquot the stock solution into several amber vials, corresponding to the different time points of the study. Store these vials under the desired experimental conditions (e.g., refrigerated and dark, room temperature with light exposure, etc.).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each storage condition.

  • HPLC Analysis:

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer with an ion-pairing agent like tetrabutylammonium) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is often effective.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at a wavelength where this compound has a strong absorbance, for example, 280 nm.[11]

    • Analysis: Run the sample and record the chromatogram.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point by comparing its peak area to the T=0 sample or a calibration curve.

    • Examine the chromatograms for the appearance of new peaks, which may indicate degradation products.

    • Plot the concentration of this compound versus time for each condition to determine the degradation rate.

References

Technical Support Center: Purification of 2-Naphthol-6,8-disulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of commercial 2-Naphthol-6,8-disulfonic acid (G acid).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized by the sulfonation of 2-naphthol (B1666908). This process can lead to the formation of several isomeric impurities. The most common impurities include:

  • 2-Naphthol-3,6-disulfonic acid (R acid)[1][2][3]

  • 2-Naphthol-3,6,8-trisulfonic acid[4]

  • 2-Naphthol-6-sulfonic acid[4]

The relative amounts of these impurities depend on the specific reaction conditions during sulfonation, such as temperature and the strength of the sulfuric acid used.[1]

Q2: What are the primary methods for purifying this compound?

A2: The most common and effective method for purifying this compound is through selective precipitation by forming its salts. The potassium salt or a mixed ammonium-potassium salt of this compound has significantly lower solubility in water compared to the salts of the isomeric impurities.[3][4][5] This difference in solubility allows for the selective precipitation and isolation of the desired product. Other potential purification methods for sulfonic acids, in general, include recrystallization and chromatography, though salt precipitation is the most cited for this specific compound.[6]

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of this compound and quantifying the levels of isomeric impurities.[1][7] Specific HPLC methods have been developed for the separation and analysis of naphthalenesulfonic acid isomers.[7][8]

Troubleshooting Guides

Purification by Salt Precipitation

Problem: Low yield of precipitated this compound salt.

Possible CauseTroubleshooting Steps
Incomplete Precipitation - Ensure the optimal amount of potassium chloride or a combination of potassium chloride and ammonia (B1221849) has been added to the solution.[4] - Stir the solution for a sufficient amount of time after adding the precipitating agents to allow for complete salt formation and crystallization.[4] - Control the cooling rate of the solution. Slow cooling generally promotes the formation of larger, purer crystals.[5]
Precipitate redissolving - Ensure the final temperature of the solution is low enough to minimize the solubility of the desired salt.[4] - Use a wash solution that is saturated with the precipitating agent (e.g., a potassium chloride solution) to prevent the product from dissolving during the washing step.[4]

Problem: The purified product is still contaminated with significant levels of isomeric impurities.

Possible CauseTroubleshooting Steps
Co-precipitation of Impurities - Optimize the precipitation conditions. Adjusting the pH, temperature, and concentration of the precipitating agents can influence the selective precipitation. - Consider a multi-step precipitation process. For example, a preliminary precipitation might remove some impurities, followed by a more controlled precipitation of the target compound.
Inefficient Washing - Ensure the filter cake is washed thoroughly with the appropriate wash solution (e.g., a potassium chloride solution) to remove the more soluble impurity salts.[4] - Avoid using pure water for washing, as it can redissolve the desired product.
General Recrystallization Issues (Applicable if attempting recrystallization)

Problem: Oiling out instead of crystallization.

Possible CauseTroubleshooting Steps
Compound has a low melting point or is highly impure - Add a small amount of additional solvent to the hot solution and allow it to cool more slowly.[9] - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[9][10]
Inappropriate solvent - Experiment with different solvent systems. A mixture of solvents can sometimes be more effective than a single solvent.

Problem: No crystal formation upon cooling.

Possible CauseTroubleshooting Steps
Solution is not supersaturated - The solution may be too dilute. Try to concentrate the solution by evaporating some of the solvent and then allow it to cool again.[9][10]
Lack of nucleation sites - Scratch the inner surface of the flask with a glass rod to create nucleation sites.[9][10] - Add a seed crystal of the pure compound to induce crystallization.[10]

Experimental Protocols

Protocol 1: Purification by Precipitation as the Ammonium-Potassium Salt

This protocol is adapted from a patented method for the preparation of this compound as its ammonium-potassium salt.[4]

Materials:

  • Crude sulfonation mixture of 2-naphthol ("sulfomass")

  • Potassium chloride (KCl)

  • Ammonia water (ammonium hydroxide, NH₄OH)

  • Water

Procedure:

  • Prepare an aqueous solution of potassium chloride and ammonia water. The patent suggests amounts of 250-270 g of KCl and 110-130 g of ammonia per 1000 g of the crude sulfomass.[4]

  • Gradually add the crude sulfomass to the prepared aqueous solution with constant stirring. The temperature of the reaction mixture will likely rise.

  • After the addition is complete, continue stirring for a defined period (e.g., 30 minutes) to ensure complete precipitation.

  • Slowly cool the suspension to approximately 35°C.

  • Filter the resulting suspension to collect the precipitated ammonium-potassium salt of this compound.

  • Wash the filter cake with a solution of potassium chloride in water to remove residual soluble impurities.[4]

  • Dry the purified product.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

While a specific validated method for this exact compound and its impurities is not detailed in the search results, a general approach for the analysis of naphthalenesulfonic acids can be outlined.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column or a specialized column for aromatic acids

Mobile Phase (example):

Procedure:

  • Standard Preparation: Prepare standard solutions of purified this compound and, if available, its common impurities (e.g., R acid) at known concentrations.

  • Sample Preparation: Accurately weigh and dissolve a sample of the commercial or purified this compound in the mobile phase or a suitable solvent.

  • Chromatographic Conditions:

    • Set the column temperature.

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the standard and sample solutions.

    • Run a gradient elution program to separate the components.

    • Detect the eluting compounds using a UV detector at an appropriate wavelength (e.g., 255 nm).[11]

  • Data Analysis:

    • Identify the peaks corresponding to this compound and its impurities by comparing their retention times with those of the standards.

    • Calculate the purity of the sample by determining the relative peak areas.

Data Presentation

Table 1: Impurity Profile of this compound Before and After Purification by Salt Precipitation

CompoundConcentration in Crude Sulfomass (%)Concentration in Purified Paste (%)
This compound42.868.0
2-Naphthol-3,6-disulfonic acid (R acid)11.00.33
2-Naphthol-3,6,8-trisulfonic acid2.00.06
2-Naphthol-6-sulfonic acid1.00.04

Data adapted from a specific example in patent RU2212401C1.[4] The percentages in the purified paste are for the active acid components within the wet paste.

Visualizations

PurificationWorkflow cluster_0 Crude Product cluster_1 Purification Step cluster_2 Products Crude Sulfomass Crude Sulfomass Precipitation Precipitation Crude Sulfomass->Precipitation Add KCl + NH4OH Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Impurity Filtrate Impurity Filtrate Filtration->Impurity Filtrate Contains soluble impurity salts Purified Product Purified Product Washing->Purified Product

Caption: Workflow for the purification of this compound.

TroubleshootingLogic Start Start LowYield Low Yield? Start->LowYield IncompletePrecip Incomplete Precipitation LowYield->IncompletePrecip Yes Redissolving Precipitate Redissolving LowYield->Redissolving No CheckReagents Check Reagent Amounts & Stirring Time IncompletePrecip->CheckReagents ControlCooling Control Cooling Rate IncompletePrecip->ControlCooling CheckTemp Check Final Temperature Redissolving->CheckTemp UseSatWash Use Saturated Wash Solution Redissolving->UseSatWash End End CheckReagents->End ControlCooling->End CheckTemp->End UseSatWash->End

Caption: Troubleshooting logic for low yield in salt precipitation.

References

Technical Support Center: 2-Naphthol-6,8-disulfonic acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Naphthol-6,8-disulfonic acid (also known as G acid). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing pH stability and other common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound (CAS: 118-32-1) is a white to off-white solid organic compound.[1][2] It is characterized by a naphthalene (B1677914) core with a hydroxyl (-OH) group at position 2 and two sulfonic acid (-SO₃H) groups at positions 6 and 8.[1][3] Its sulfonic acid groups make it highly water-soluble.[1][4] It is primarily used as a vital intermediate in the synthesis of azo dyes.[1][4]

Q2: What is the pKa of this compound?

The sulfonic acid groups are strongly acidic. The predicted pKa for the sulfonic acid protons is approximately -0.33, which means they are fully deprotonated (exist as sulfonate ions, -SO₃⁻) in any aqueous solution.[5] The hydroxyl group is phenolic and will deprotonate under alkaline conditions, forming a naphtholate ion.

Q3: How should I prepare and store solutions of this compound?

  • Preparation : To prepare a solution, dissolve the solid compound (often available as a dipotassium (B57713) or disodium (B8443419) salt) in high-purity water (e.g., Milli-Q or deionized). Gentle heating can aid dissolution. For applications like azo coupling, the compound is often dissolved in a dilute alkaline solution (e.g., NaOH) to form the more reactive sodium naphtholate.[6][7]

  • Storage of Solid : The solid form should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[2][8]

  • Storage of Solutions : Aqueous solutions should be stored in a cool, dark place (e.g., at 2-8°C).[3] Due to the potential for the naphthol moiety to degrade under alkaline conditions, especially when exposed to air and light, it is advisable to prepare fresh alkaline solutions for sensitive experiments.[9][10] For long-term storage, neutral or slightly acidic (pH 4-6) conditions are preferable.

Q4: Is this compound involved in any biological signaling pathways?

No, based on available literature, this compound is a synthetic dye intermediate and is not known to be involved in biological signaling pathways.[1][4] Its primary application is in industrial chemistry, particularly for the synthesis of azo dyes and pigments.[11]

Troubleshooting Guides

Issue 1: Unexpected Color Change in Solution

Problem: My solution of this compound has developed a yellow, orange, or reddish tint.

Possible Causes & Solutions:

  • Alkaline Conditions (pH > 8): The phenolic hydroxyl group is susceptible to oxidation, especially under alkaline conditions when it exists as the naphtholate ion. This oxidation can be accelerated by exposure to atmospheric oxygen and light, leading to colored degradation products.[9]

    • Solution: If your experiment allows, maintain the solution at a neutral or slightly acidic pH. If an alkaline pH is required, prepare the solution fresh and use it promptly. Protect the solution from light by using an amber bottle or wrapping the container in foil.[10] Purging the solution with an inert gas like nitrogen or argon can also minimize oxidation.

  • Contamination: Trace metal ion impurities can sometimes catalyze degradation or form colored complexes.

    • Solution: Ensure you are using high-purity water and reagents. If contamination is suspected, use a chelating agent like EDTA at a low concentration, if compatible with your experimental system.

Below is a logic diagram for troubleshooting color changes.

G start Solution Shows Unexpected Color check_ph Check Solution pH start->check_ph ph_alkaline Is pH > 8? check_ph->ph_alkaline alkaline_cause Cause: Oxidation of Naphthol Moiety ph_alkaline->alkaline_cause Yes ph_neutral_acidic Is pH ≤ 8? ph_alkaline->ph_neutral_acidic No alkaline_solution Action: 1. Prepare fresh solution. 2. Protect from light/air. 3. Use promptly. alkaline_cause->alkaline_solution check_purity Check Reagent Purity and Water Quality ph_neutral_acidic->check_purity impurity_cause Cause: Potential Contamination check_purity->impurity_cause impurity_solution Action: 1. Use high-purity reagents. 2. Consider adding EDTA. impurity_cause->impurity_solution

Caption: Troubleshooting logic for color changes in solutions.

Issue 2: Precipitation or Cloudiness in Solution

Problem: My this compound solution has become cloudy or a precipitate has formed.

Possible Causes & Solutions:

  • Use of Potassium Salt: The dipotassium salt of this compound is known to be less soluble in water than the disodium salt or the free acid.[9] If you are working with concentrated solutions, the potassium salt may precipitate.

    • Solution: If possible, use the sodium salt for preparing highly concentrated solutions. Alternatively, gently warm the solution to redissolve the precipitate, but be mindful of potential degradation if the solution is alkaline.

  • Low pH (Highly Acidic): While the sulfonic acid groups are strong, in extremely concentrated solutions under very strong acidic conditions, the free acid form might be less soluble than its salts, potentially leading to precipitation.

    • Solution: Ensure the pH of your stock solution is not excessively low unless required by the experimental protocol. Adjusting the pH to be slightly higher (e.g., pH 3-5) can improve the solubility of the free acid form.

  • Salting Out: Addition of high concentrations of other salts to the solution can decrease the solubility of the compound, causing it to "salt out".

    • Solution: Avoid adding high concentrations of salts unless necessary. If required, prepare a more dilute solution of the naphthol disulfonic acid.

Quantitative Data on pH Stability

The following table provides an illustrative example of how pH stability data would be presented. This data is hypothetical and intended as a template. For precise data, it is crucial to perform the experiment outlined in the protocol below.

Table 1: Example pH Stability of this compound (100 µM) at 37°C

pH BufferTime (hours)% Remaining (Hypothetical)Visual Appearance (Hypothetical)
pH 4.0 (Acetate) 0100%Colorless
2499.8%Colorless
4899.5%Colorless
pH 7.4 (Phosphate) 0100%Colorless
2499.6%Colorless
4899.1%Colorless
pH 9.0 (Borate) 0100%Colorless
2497.2%Faint Yellow
4894.5%Pale Yellow

Experimental Protocols

Protocol: Determining pH Stability by HPLC-UV

This protocol describes a method to quantify the stability of this compound in aqueous solutions at different pH values over time.

1. Materials and Reagents:

  • This compound (or its salt)

  • High-purity water (HPLC grade)

  • Methanol or Acetonitrile (HPLC grade)

  • Buffer reagents: Hydrochloric acid (for pH 2), Sodium Acetate (for pH 4), Potassium Phosphate (for pH 7.4), Sodium Borate (for pH 10)

  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • Stock Solution (10 mM): Accurately weigh and dissolve this compound in HPLC-grade water to make a 10 mM stock solution. Store this at 2-8°C.

  • Buffer Solutions (pH 2, 4, 7.4, 10): Prepare 100 mM buffer solutions at the desired pH values.

  • Incubation Samples (100 µM): For each pH condition, dilute the 10 mM stock solution 1:100 into the respective buffer solution in a labeled, sealed container (e.g., amber glass vial) to a final concentration of 100 µM. Prepare enough volume for all time points.

3. Incubation:

  • Place the prepared incubation samples in a temperature-controlled environment (e.g., an incubator or water bath at 37°C).

  • Protect the samples from light throughout the incubation period.

4. Sampling and Analysis:

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH sample.

  • Immediately quench any potential reaction by diluting the aliquot 1:10 in the HPLC mobile phase and transfer to an HPLC vial. If necessary, store quenched samples at -20°C until analysis.

  • Analyze the samples by HPLC-UV. A typical detection wavelength for this compound is around 230-240 nm.[3]

  • Quantify the peak area corresponding to this compound.

5. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the amount at time zero (% Remaining = [Peak Area at time T / Peak Area at time 0] * 100).

  • Plot the % Remaining versus time for each pH condition to determine the degradation kinetics.

The workflow for this protocol is visualized below.

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis prep_stock Prepare 10 mM Stock Solution prep_samples Dilute Stock into Buffers (Final: 100 µM) prep_stock->prep_samples prep_buffers Prepare pH Buffers (2, 4, 7.4, 10) prep_buffers->prep_samples incubate Incubate Samples at 37°C (Protect from Light) prep_samples->incubate sampling Withdraw Aliquots at Time Points (0, 2, 4... 48h) incubate->sampling quench Quench & Dilute for Analysis sampling->quench analyze Analyze by HPLC-UV quench->analyze calc Calculate % Remaining vs. Time=0 analyze->calc plot Plot Degradation Kinetics calc->plot

Caption: Workflow for determining the pH stability of a compound.

References

Optimizing excitation and emission wavelengths for G acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with G acid (2-Naphthol-6,8-disulfonic acid) fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for G acid?

Q2: What is the expected quantum yield and fluorescence lifetime of G acid?

A2: Quantitative data for the quantum yield and fluorescence lifetime of G acid are not specified in the reviewed literature. For the parent compound, 2-naphthol (B1666908), a quantum yield of 0.18 has been reported in a 0.02 M H₂SO₄ solution.[3] The fluorescence lifetime of 2-naphthol is in the nanosecond range.[4][5] These values should be considered as estimates, and experimental determination for G acid under your specific conditions is recommended.

Q3: How does pH affect G acid fluorescence?

A3: The fluorescence of naphthol derivatives is known to be pH-sensitive.[1] In its protonated form, typically in acidic to neutral solutions, 2-naphthol fluoresces. As the pH increases, it deprotonates to the naphtholate anion, which has a different, red-shifted emission spectrum.[1] Therefore, maintaining a stable and appropriate pH is critical for reproducible fluorescence measurements with G acid.

Q4: What are common interfering substances in G acid fluorescence measurements?

A4: Heavy metal ions can quench the fluorescence of related naphthalenesulfonic acid compounds.[6][7] It is advisable to use high-purity water and reagents to avoid metal ion contamination. Other fluorescent molecules in your sample with overlapping excitation or emission spectra can also interfere.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Fluorescence Signal Incorrect excitation/emission wavelengths.Perform an excitation and emission scan to determine the optimal wavelengths for G acid in your specific buffer. Start with the wavelengths known for 2-naphthol (λex ~330 nm, λem ~355 nm) and optimize from there.[1][2]
pH of the solution is not optimal.Check and adjust the pH of your sample solution. The fluorescence of G acid is expected to be pH-dependent.[1]
G acid concentration is too low.Prepare a fresh, more concentrated solution of G acid.
Photobleaching (fading of fluorescence).Minimize exposure of the sample to the excitation light. Use fresh samples for each measurement if possible.
High Background Fluorescence Contaminated reagents or cuvettes.Use high-purity solvents and thoroughly clean all glassware and cuvettes. Run a blank sample (buffer only) to assess background levels.
Autofluorescence from sample matrix.If possible, prepare a sample blank that contains all components except G acid to measure and subtract the background.
Inconsistent or Drifting Signal Temperature fluctuations.Ensure your sample and instrument are at a stable temperature.
pH instability.Use a buffer system that is effective at your working pH to maintain a stable environment.
Presence of quenching agents.Use high-purity water and reagents to avoid contamination with quenching species like heavy metal ions.[6][7]

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
  • Prepare a G acid solution: Dissolve G acid in your desired experimental buffer (e.g., PBS, pH 7.4) to a concentration of approximately 1-10 µM.

  • Excitation Scan:

    • Set the emission wavelength of the spectrofluorometer to an estimated value (e.g., 360 nm).

    • Scan a range of excitation wavelengths (e.g., 280-350 nm).

    • The wavelength that gives the maximum fluorescence intensity is the optimal excitation wavelength (λex).

  • Emission Scan:

    • Set the excitation wavelength to the determined optimal value (λex).

    • Scan a range of emission wavelengths (e.g., 340-500 nm).

    • The wavelength at the peak of the emission spectrum is the optimal emission wavelength (λem).

Protocol 2: Preparation of a Standard Curve for G Acid Quantification
  • Prepare a stock solution: Accurately weigh a known amount of G acid and dissolve it in your experimental buffer to create a concentrated stock solution (e.g., 1 mM).

  • Prepare working standards: Perform serial dilutions of the stock solution in the same buffer to create a series of standards with known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).

  • Measure fluorescence:

    • Transfer the standard solutions to a suitable container (e.g., 96-well black microplate or cuvette).

    • Measure the fluorescence intensity of each standard using the predetermined optimal excitation and emission wavelengths.

  • Plot the standard curve: Plot the fluorescence intensity (y-axis) against the corresponding G acid concentration (x-axis). Perform a linear regression to obtain the equation of the line, which can be used to determine the concentration of unknown samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_optimization Wavelength Optimization cluster_quantification Quantification prep_solution Prepare G Acid Solution in Experimental Buffer ex_scan Perform Excitation Scan to find λex prep_solution->ex_scan Use Solution em_scan Perform Emission Scan to find λem ex_scan->em_scan Set λex std_curve Prepare Standard Curve em_scan->std_curve Use Optimal λex & λem measure_sample Measure Unknown Sample Fluorescence std_curve->measure_sample calculate_conc Calculate Concentration measure_sample->calculate_conc Compare to Standard Curve

Caption: Workflow for optimizing and quantifying G acid fluorescence.

troubleshooting_guide cluster_signal Signal Issues cluster_solutions Potential Solutions start Fluorescence Issue Encountered low_signal Low or No Signal start->low_signal high_bg High Background start->high_bg inconsistent_signal Inconsistent Signal start->inconsistent_signal check_wl Check/Optimize Wavelengths low_signal->check_wl check_ph Verify/Adjust pH low_signal->check_ph check_conc Check Concentration low_signal->check_conc check_reagents Use High-Purity Reagents/Water high_bg->check_reagents run_blank Run Blank Control high_bg->run_blank inconsistent_signal->check_ph inconsistent_signal->check_reagents stabilize_temp Stabilize Temperature inconsistent_signal->stabilize_temp

References

Common side reactions in the sulfonation of 2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the sulfonation of 2-naphthol (B1666908). The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the sulfonation of 2-naphthol, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: My reaction is producing a mixture of isomers. How can I control the formation of the desired 2-naphtholsulfonic acid isomer?

A1: The isomeric distribution of 2-naphtholsulfonic acids is primarily governed by the reaction temperature, a principle known as kinetic versus thermodynamic control.

  • For the kinetically controlled product (2-naphthol-1-sulfonic acid, Oxy-Tobias Acid): This isomer is formed faster at lower temperatures. To favor its formation, the reaction should be carried out at temperatures around 0-25°C. The hydroxyl group at C-2 directs the incoming sulfo group to the adjacent C-1 position.

  • For the thermodynamically controlled products (e.g., 2-naphthol-6-sulfonic acid, Schaeffer's Acid): These isomers are more stable and are favored at higher temperatures, typically between 100-160°C. At elevated temperatures, the initially formed 1-sulfonic acid can revert to 2-naphthol and then reform as the more stable 6-sulfonic acid isomer.

Q2: I am observing significant amounts of polysulfonated byproducts in my product mixture. What is causing this and how can I minimize it?

A2: The formation of di- and tri-sulfonated 2-naphthol derivatives is a common side reaction, particularly under harsh reaction conditions.

  • Cause: The primary cause of polysulfonation is the use of an excessive amount of the sulfonating agent (e.g., sulfuric acid, oleum (B3057394), or sulfur trioxide) or prolonged reaction times at high temperatures. The presence of the first sulfonic acid group deactivates the ring, but forcing conditions can still lead to further sulfonation.

  • Troubleshooting:

    • Stoichiometry Control: Carefully control the molar ratio of 2-naphthol to the sulfonating agent. A molar ratio closer to 1:1 will favor monosulfonation.

    • Reaction Time and Temperature: Monitor the reaction progress and avoid unnecessarily long reaction times, especially at elevated temperatures. For monosulfonation, use the minimum time required for the conversion of the starting material.

    • Sulfonating Agent: The choice of sulfonating agent can also influence the outcome. Milder sulfonating agents or the use of a solvent can sometimes provide better selectivity.

Q3: My final product is contaminated with unreacted 2-naphthol. How can I improve the conversion or remove the remaining starting material?

A3: Incomplete conversion is a common issue, leading to contamination of the product with unreacted 2-naphthol.

  • Cause: Insufficient reaction time, inadequate temperature, or a non-homogenous reaction mixture can lead to incomplete conversion. 2-Naphthol has limited solubility in concentrated sulfuric acid, which can result in a heterogeneous reaction mixture initially.

  • Troubleshooting:

    • Improve Homogeneity: Ensure efficient stirring to promote the dissolution of 2-naphthol in the reaction medium.

    • Optimize Reaction Conditions: Gradually increase the reaction time or temperature, while monitoring for the formation of undesired byproducts.

    • Purification: Unreacted 2-naphthol can be removed during the work-up procedure. For example, after sulfonation, the reaction mixture is typically quenched in water. The highly water-soluble sulfonic acids will dissolve, while the less soluble unreacted 2-naphthol may be partially removed by filtration. Further purification can be achieved by salting out the desired sulfonic acid salt.

Q4: I have identified an unexpected byproduct, 6,6'-oxybis(2-naphthalene sulfonic acid). What is the origin of this impurity and how can I avoid its formation?

A4: The formation of 6,6'-oxybis(2-naphthalene sulfonic acid) is a known side reaction in the sulfonation of 2-naphthol, especially in the synthesis of Schaeffer's acid.

  • Cause: This byproduct is a type of ether formed through the condensation of two molecules of 2-naphthol under the acidic and dehydrating conditions of the sulfonation reaction.

  • Troubleshooting:

    • Temperature Control: Avoid excessively high temperatures, as this can promote the dehydration reaction leading to ether formation.

    • Acid Concentration: Using a very high concentration of sulfuric acid or oleum can increase the likelihood of this side reaction. Optimizing the acid concentration is key.

    • Reaction Time: Minimizing the reaction time once the desired conversion is achieved can help reduce the formation of this and other byproducts.

Q5: Are sulfones a potential side product in this reaction? How can I detect and prevent their formation?

A5: Yes, the formation of sulfones is a potential side reaction in sulfonation reactions, particularly at very high temperatures. A sulfone is formed when a sulfonyl group (-SO₂-) links two aromatic rings.

  • Cause: Sulfone formation is generally favored by high temperatures and the presence of a strong sulfonating agent.

  • Detection: Sulfones can be detected by chromatographic techniques such as HPLC, as their retention times will differ from the desired sulfonic acids.

  • Prevention:

    • Temperature Control: The most effective way to prevent sulfone formation is to maintain the reaction temperature within the optimal range for the desired sulfonation.

    • Stoichiometry: Using a minimal excess of the sulfonating agent can also help to reduce the likelihood of sulfone formation.

Quantitative Data on Product Distribution

The following table summarizes the approximate distribution of products under different reaction conditions. Please note that these values can vary depending on the specific experimental setup.

Reaction Condition2-Naphthol-1-sulfonic acid (Kinetic Product)2-Naphthol-6-sulfonic acid (Thermodynamic Product)2-Naphthol-8-sulfonic acidPolysulfonated Products (e.g., 2-naphthol-3,6-disulfonic acid)6,6'-oxybis(2-naphthalene sulfonic acid)Unreacted 2-Naphthol
Low Temperature (e.g., 20°C, 1 eq. SO₃ in C₂H₅NO₂)~85%Minor~15%MinorNot typically reportedVariable
High Temperature (e.g., 100-110°C, conc. H₂SO₄)MinorMajor ProductMinorPresentPresentVariable
Forcing Conditions (e.g., >160°C or excess oleum)MinorDecreasing YieldMinorSignificantSignificantLow

Experimental Protocols

1. Synthesis of 2-Naphthol-1-sulfonic acid (Kinetic Control)

  • Materials: 2-Naphthol, Tetrachloroethane (or another suitable inert solvent), Sulfur trioxide (SO₃).

  • Procedure:

    • Dissolve 2-naphthol in tetrachloroethane in a reaction vessel equipped with a stirrer and a cooling bath.

    • Maintain the temperature of the solution between 20-25°C.

    • Slowly bubble a stoichiometric amount of sulfur trioxide gas through the solution with vigorous stirring.

    • After the addition is complete, continue stirring at the same temperature for 12-16 hours.

    • Quench the reaction by carefully adding the mixture to ice-water.

    • The aqueous layer containing the 2-naphthol-1-sulfonic acid can be separated and used for subsequent steps or the product can be isolated by salting out with a suitable salt (e.g., sodium chloride).

2. Synthesis of 2-Naphthol-6-sulfonic acid (Schaeffer's Acid - Thermodynamic Control)

  • Materials: 2-Naphthol, Concentrated sulfuric acid (98%).

  • Procedure:

    • In a reaction vessel equipped with a mechanical stirrer and a heating mantle, carefully add 2-naphthol to concentrated sulfuric acid.

    • Heat the mixture to approximately 100-105°C with constant stirring.

    • Maintain this temperature for a sufficient time (e.g., 2-4 hours) to allow for the conversion to the thermodynamically stable isomer.

    • After the reaction is complete, cool the mixture and carefully pour it into a beaker containing ice-water.

    • The product, Schaeffer's acid, can be isolated from the aqueous solution by neutralization with a base (e.g., sodium hydroxide) to form the corresponding salt, which will precipitate out and can be collected by filtration.

Visualizations

Sulfonation_of_2_Naphthol cluster_kinetic Kinetic Control (Low Temp) cluster_thermodynamic Thermodynamic Control (High Temp) cluster_side_reactions Side Reactions 2-Naphthol 2-Naphthol 2-Naphthol-1-sulfonic acid 2-Naphthol-1-sulfonic acid 2-Naphthol->2-Naphthol-1-sulfonic acid H₂SO₄ / SO₃ 2-Naphthol-8-sulfonic acid 2-Naphthol-8-sulfonic acid 2-Naphthol->2-Naphthol-8-sulfonic acid H₂SO₄ / SO₃ 2-Naphthol-6-sulfonic acid 2-Naphthol-6-sulfonic acid 2-Naphthol->2-Naphthol-6-sulfonic acid H₂SO₄, Heat Polysulfonated Products Polysulfonated Products 2-Naphthol->Polysulfonated Products Excess H₂SO₄ / Heat 6,6'-oxybis(2-naphthalene sulfonic acid) 6,6'-oxybis(2-naphthalene sulfonic acid) 2-Naphthol->6,6'-oxybis(2-naphthalene sulfonic acid) High Temp, Dehydration Sulfones Sulfones 2-Naphthol->Sulfones Very High Temp 2-Naphthol-1-sulfonic acid->2-Naphthol-6-sulfonic acid Rearrangement (Heat)

Caption: Reaction pathways in the sulfonation of 2-naphthol.

Troubleshooting_Workflow cluster_issues Common Issues cluster_solutions Troubleshooting Steps start Sulfonation of 2-Naphthol Experiment issue Problem Encountered start->issue isomer_mix Incorrect Isomer Ratio issue->isomer_mix Isomer polysulf Polysulfonation issue->polysulf Purity unreacted Unreacted 2-Naphthol issue->unreacted Conversion byproduct Other Byproducts (e.g., Ether, Sulfone) issue->byproduct Purity temp_control Adjust Temperature (Low for Kinetic, High for Thermo) isomer_mix->temp_control stoich_control Control Stoichiometry (Molar Ratio ~1:1) polysulf->stoich_control time_temp Optimize Reaction Time & Temperature unreacted->time_temp purification Improve Purification Protocol unreacted->purification conditions Optimize Overall Reaction Conditions byproduct->conditions

Caption: A logical workflow for troubleshooting common issues.

Technical Support Center: Enhancing Water Solubility of G Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of G acid derivatives. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to address common solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are G acid and its derivatives, and why might they exhibit poor water solubility?

A1: "G acid" typically refers to sulfonic acid derivatives of aminonaphthols, such as Gamma acid (7-amino-1-hydroxy-3-naphthalenesulfonic acid) or Amido G acid (2-naphthylamine-6,8-disulfonic acid). While G acid itself is water-soluble, derivatives where the polar amino or sulfonic acid groups are modified (e.g., through acylation or esterification) can exhibit significantly lower aqueous solubility due to a decrease in overall polarity.

Q2: My G acid derivative is not dissolving in water or aqueous buffers. What are the initial troubleshooting steps?

A2: Start by verifying the purity of your compound. Impurities can significantly impact solubility. Subsequently, gentle heating and agitation (e.g., vortexing or sonication) can help overcome kinetic solubility barriers. If the compound remains insoluble, it is likely that its intrinsic solubility is low, and more advanced enhancement techniques will be necessary.

Q3: How does pH influence the solubility of G acid derivatives?

A3: The solubility of G acid derivatives is often highly pH-dependent. The sulfonic acid groups are strongly acidic (low pKa), while the amino group is weakly basic. For derivatives with a free amino group, increasing the acidity of the solution (lowering the pH) will protonate the amine, forming a more soluble cationic salt. Conversely, for derivatives with acidic protons, increasing the pH will form a more soluble anionic salt.

Q4: What is co-solvency, and when is it an appropriate strategy?

A4: Co-solvency involves adding a water-miscible organic solvent (a co-solvent) to the aqueous solution to increase the solubility of a non-polar compound.[1] This is a suitable technique when dealing with hydrophobic G acid derivatives. The co-solvent reduces the polarity of the solvent system, making it more favorable for the solute.

Q5: Can surfactants be used to improve the solubility of G acid derivatives?

A5: Yes, surfactants can be very effective. Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate non-polar G acid derivatives, thereby increasing their apparent solubility.[1]

Q6: What is cyclodextrin (B1172386) complexation and how does it work?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly water-soluble molecules, including hydrophobic G acid derivatives, by encapsulating the non-polar part of the guest molecule within their cavity. This complex is more water-soluble than the guest molecule alone.[2]

Troubleshooting Guides

Issue 1: Compound Precipitates Out of Solution
  • Possible Cause: Supersaturation or a change in temperature or pH.

  • Troubleshooting Steps:

    • Verify pH: Ensure the pH of the solution is stable and appropriate for your derivative.

    • Control Temperature: Maintain a constant temperature, as solubility is often temperature-dependent.

    • Reduce Concentration: Your working concentration may be above the equilibrium solubility. Try working with a more dilute solution.

    • Fresh Preparations: Prepare solutions fresh before each experiment to minimize precipitation over time.

Issue 2: Inconsistent Solubility Results
  • Possible Cause: Variations in experimental conditions or compound purity.

  • Troubleshooting Steps:

    • Standardize Protocol: Ensure all experimental parameters (pH, temperature, solvent ratios, mixing time) are consistent.

    • Purity Analysis: Re-evaluate the purity of your G acid derivative.

    • Equilibration Time: Ensure sufficient time is allowed for the solution to reach equilibrium solubility. This can take 24-48 hours with constant agitation.

Data Presentation

Table 1: Solubility of a Hypothetical G Acid Derivative in Different Solvent Systems

Solvent System (v/v)Temperature (°C)Solubility (mg/mL)
Water250.05
Water370.12
10% Ethanol in Water250.50
20% Ethanol in Water251.20
1% Tween 80 in Water252.50
5% HP-β-Cyclodextrin in Water254.80

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Prepare a Slurry: Add an excess amount of your G acid derivative to a known volume of purified water in a sealed vial.

  • pH Titration: While stirring, gradually add small increments of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) to the slurry.

  • Equilibration: After each addition, allow the solution to equilibrate for at least 30 minutes.

  • Observation: Visually inspect for the dissolution of the solid material.

  • Concentration Analysis: Once the solid is fully dissolved, or at various pH points, filter the solution through a 0.22 µm filter and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot Data: Plot solubility as a function of pH to determine the optimal pH range for dissolution.

Protocol 2: Solubility Enhancement by Co-solvency
  • Solvent Selection: Choose a water-miscible organic co-solvent in which your G acid derivative is highly soluble (e.g., ethanol, DMSO, PEG 400).

  • Prepare Solvent Mixtures: Create a series of co-solvent/water mixtures at different volume ratios (e.g., 10:90, 20:80, 30:70).

  • Equilibrium Solubility Determination:

    • Add an excess amount of the G acid derivative to each solvent mixture in sealed vials.

    • Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Sample Analysis:

    • Filter the saturated solutions to remove any undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate via an appropriate analytical technique.

  • Analysis: Plot the solubility against the percentage of the co-solvent to find the optimal composition.

Visualizations

experimental_workflow cluster_start Start: Insoluble G Acid Derivative cluster_methods Solubility Enhancement Methods cluster_analysis Analysis cluster_end End: Solubilized Compound start Poorly Soluble G Acid Derivative ph_adjust pH Adjustment start->ph_adjust Select Method cosolvency Co-solvency start->cosolvency Select Method surfactant Surfactant Addition start->surfactant Select Method cyclodextrin Cyclodextrin Complexation start->cyclodextrin Select Method analysis Equilibrium Solubility Measurement (HPLC/UV-Vis) ph_adjust->analysis Perform Experiment cosolvency->analysis Perform Experiment surfactant->analysis Perform Experiment cyclodextrin->analysis Perform Experiment end Aqueous Solution for Experiments analysis->end Optimized Condition

Caption: Experimental workflow for enhancing the water solubility of G acid derivatives.

logical_relationship cluster_techniques Examples of Techniques compound G Acid Derivative (Low Solubility) problem Poor Aqueous Bioavailability & Assay Interference compound->problem solution Solubility Enhancement Techniques problem->solution ph pH Control solution->ph cosolvent Co-solvents solution->cosolvent complexation Complexation solution->complexation

Caption: Logical relationship between solubility issues and enhancement strategies.

References

Technical Support Center: Purification of Crude 2-Naphthol-6,8-disulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Naphthol-6,8-disulfonic acid (G acid).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Troubleshooting Steps
Low Yield of Purified Product - Incomplete precipitation of the potassium salt.- Loss of product during washing.- Ensure an adequate amount of potassium chloride is used to salt out the dipotassium (B57713) salt of G acid.- Slowly cool the solution to promote maximum crystallization.- Wash the filtered crystals with a minimal amount of a cold, saturated potassium chloride solution to avoid redissolving the product.
Contamination with 2-naphthol-3,6-disulfonic acid (R acid) - The primary byproduct of the sulfonation reaction is the isomeric R acid, whose potassium salt is more soluble than the G acid salt but can co-precipitate if conditions are not optimal.[1]- Carefully control the temperature during the sulfonation reaction; higher temperatures (40–60°C) favor the formation of G acid over R acid.[1]- During purification, ensure the solution is cooled slowly after the addition of potassium chloride. This allows for the selective precipitation of the less soluble dipotassium salt of G acid.[1]- Wash the precipitate thoroughly with a potassium chloride solution to remove any residual, more soluble R salt.
Product is Oily or Fails to Crystallize - Presence of significant amounts of unreacted 2-naphthol (B1666908) or other organic impurities.- Incorrect solvent or concentration.- Consider an initial purification step, such as an acid-base extraction, to remove non-acidic impurities like unreacted 2-naphthol.- Ensure the crude material is fully dissolved before initiating precipitation.- Scratch the inside of the flask with a glass rod to create nucleation sites for crystallization.
Inconsistent Purity Between Batches - Variability in the initial sulfonation reaction conditions.- Inconsistent purification protocol.- Standardize the sulfonation reaction parameters, including temperature, reaction time, and the ratio of sulfuric acid/oleum to 2-naphthol.[1]- Precisely follow a validated purification protocol, paying close attention to temperatures, volumes, and reagent concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurity is the isomeric 2-naphthol-3,6-disulfonic acid (R acid), which is a byproduct of the sulfonation of 2-naphthol.[1] Other potential impurities include unreacted 2-naphthol, and other isomers such as 2-naphthol-6-sulfonic acid and 2-naphthol-3,6,8-trisulfonic acid.

Q2: What is the most effective method for purifying crude this compound?

A2: The most widely used and effective method is the fractional crystallization of its salts. Specifically, the dipotassium salt of this compound (G acid) is significantly less soluble in water than the potassium salt of the isomeric R acid.[1] By adding potassium chloride to a solution of the crude acid, the dipotassium salt of G acid can be selectively precipitated.[1]

Q3: Can I use a method other than potassium salt precipitation?

A3: Yes, an alternative method involves the precipitation of a mixed ammonium-potassium salt. This is achieved by adding the crude sulfonation mixture to an aqueous solution containing both potassium chloride and ammonia (B1221849). This method has been reported to yield a high-purity product.

Q4: How can I analyze the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable and robust method for the quantitative analysis of this compound and its common impurities. UV detection is typically used for quantification.

Quantitative Data Summary

The following table summarizes the typical composition of crude and purified this compound, as well as the expected yield from the ammonium-potassium salt precipitation method.

ComponentConcentration in Crude Sulfonation Mass (%)Concentration in Purified Paste (%)
This compound (G acid) 42.856.2 - 70
2-naphthol-3,6-disulfonic acid (R acid) 11.00.1 - 0.33
2-naphthol-3,6,8-trisulfonic acid 2.00.05 - 0.1
2-naphthol-6-sulfonic acid 1.00.02 - 0.05
Overall Yield of Purification -92 - 95%

Data adapted from a patented method for the preparation of the ammonium-potassium salt.

Experimental Protocols

Protocol 1: Purification via Dipotassium Salt Precipitation

This protocol is based on the differential solubility of the potassium salts of G acid and R acid.

  • Dissolution: Dissolve the crude this compound in hot water.

  • Precipitation: While the solution is still hot, add potassium chloride. The amount will depend on the concentration of your crude acid solution but should be sufficient to induce precipitation.

  • Cooling: Allow the solution to cool slowly to approximately 35°C. This slow cooling is crucial for the selective crystallization of the G acid dipotassium salt.

  • Filtration: Filter the resulting crystalline precipitate.

  • Washing: Carefully wash the collected crystals with a cold, saturated solution of potassium chloride to remove any remaining R salt and other soluble impurities.

  • Drying: Dry the purified dipotassium salt of this compound.

Protocol 2: Purification via Ammonium-Potassium Salt Precipitation

This protocol describes a method to obtain the mixed ammonium-potassium salt.

  • Preparation of Precipitation Solution: Prepare an aqueous solution containing potassium chloride (250-270 g per 1000 g of crude sulfomass) and ammonia (110-130 g per 1000 g of crude sulfomass).

  • Precipitation: Gradually pour the crude sulfonation mass into the prepared aqueous solution with stirring. The temperature of the reaction mixture will rise.

  • Cooling: Slowly cool the mixture to 35°C to complete the precipitation.

  • Separation: Separate the resulting suspension by filtration or centrifugation.

  • Washing: Wash the resulting paste with water or a solution of potassium chloride.

  • Drying: Dry the purified ammonium-potassium salt of this compound.

Visualizations

Purification_Decision_Tree Crude_Product Crude this compound Impurity_Analysis Identify Primary Impurity Crude_Product->Impurity_Analysis Unreacted_Naphthol High Unreacted 2-Naphthol Impurity_Analysis->Unreacted_Naphthol Non-acidic R_Acid High R Acid Content Impurity_Analysis->R_Acid Isomeric Acid_Base_Extraction Perform Acid-Base Extraction Unreacted_Naphthol->Acid_Base_Extraction Salt_Precipitation Proceed with Potassium Salt Precipitation R_Acid->Salt_Precipitation Acid_Base_Extraction->Salt_Precipitation Purified_Product Purified G Acid Salt_Precipitation->Purified_Product

Caption: Decision tree for selecting a purification strategy.

Dipotassium_Salt_Purification_Workflow Start Crude G Acid Solution Add_KCl Add Potassium Chloride to Hot Solution Start->Add_KCl Cool Slowly Cool to ~35°C Add_KCl->Cool Precipitate Precipitate Forms (G Acid Dipotassium Salt) Cool->Precipitate Filter Filter the Suspension Precipitate->Filter Wash Wash with Cold KCl Solution Filter->Wash Solid Filtrate Filtrate containing R Acid Salt Filter->Filtrate Liquid Dry Dry the Purified Salt Wash->Dry End Pure G Acid Dipotassium Salt Dry->End

Caption: Workflow for G acid purification via dipotassium salt.

References

Validation & Comparative

A Comparative Analysis of 2-Naphthol-6,8-disulfonic acid (G acid) and 2-naphthol-3,6-disulfonic acid (R acid) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for scientists and drug development professionals on the chemical properties, synthesis, and performance of G acid and R acid as critical intermediates in chemical synthesis, particularly in the azo dye industry.

This guide provides a detailed comparative analysis of two structurally isomeric naphthalenedisulfonic acids: 2-Naphthol-6,8-disulfonic acid, commonly known as G acid, and 2-naphthol-3,6-disulfonic acid, or R acid. Both compounds are pivotal intermediates in the synthesis of a wide array of azo dyes, contributing significantly to the color and performance of the final products. This document outlines their chemical and physical properties, details their synthesis and separation, and discusses their comparative performance in dye applications, supported by experimental protocols.

Chemical and Physical Properties

G acid and R acid share the same molecular formula (C₁₀H₈O₇S₂) and molecular weight (304.30 g/mol ), but the different placement of their sulfonic acid groups on the naphthalene (B1677914) ring leads to distinct chemical and physical characteristics. These differences are particularly evident in the solubility of their salts, a property that is exploited in their separation.[1][2][3]

PropertyThis compound (G acid)2-naphthol-3,6-disulfonic acid (R acid)
Synonyms G salt, 7-hydroxynaphthalene-1,3-disulfonic acidR salt, 3-hydroxy-2,7-naphthalenedisulfonic acid
CAS Number 118-32-1[4]148-75-4[3]
Appearance White to light yellow powder[4]Deliquescent needles[3]
Solubility in Water Soluble[4]Very soluble[3]
Solubility in Alcohol Soluble in dilute alcohol[2]Very soluble[3]
Potassium Salt Solubility Notably less soluble in water compared to R acid's potassium salt.[1]More readily soluble in water compared to G acid's potassium salt.

Synthesis and Separation of G Acid and R Acid

Both G acid and R acid are synthesized through the sulfonation of 2-naphthol (B1666908) (β-naphthol) using concentrated sulfuric acid or oleum (B3057394). The reaction conditions, particularly temperature, play a crucial role in determining the ratio of the two isomers in the product mixture. Generally, lower temperatures favor the formation of R acid, while higher temperatures promote the formation of G acid.

The separation of G acid from R acid is a critical step in their industrial production and is primarily based on the differential solubility of their potassium salts. The dipotassium (B57713) salt of G acid is significantly less soluble in water than the corresponding salt of R acid, allowing for its selective precipitation.[1]

Experimental Protocol: Synthesis and Separation

Objective: To synthesize a mixture of G acid and R acid from 2-naphthol and subsequently separate the G acid.

Materials:

  • 2-naphthol (β-naphthol)

  • Concentrated sulfuric acid (98%)

  • Oleum (20% SO₃)

  • Potassium chloride (KCl)

  • Water

  • Ice

Procedure:

  • Sulfonation: a. In a suitable reaction vessel, carefully add 2-naphthol to concentrated sulfuric acid at approximately 40°C. b. Gradually add 20% oleum to the mixture over a period of 6 hours, allowing the temperature to rise to 60°C. c. Complete the reaction by heating the mixture for an additional 16 hours at 60°C, followed by 15 hours at 80°C.[1]

  • Separation: a. Pour the reaction mixture into water. b. Add potassium chloride to the hot solution. c. Slowly cool the solution to 35°C to facilitate the precipitation of the crystalline dipotassium salt of G acid.[1] d. Filter the precipitate and wash it carefully to remove any residual R salt. e. The R salt can be recovered from the filtrate by conversion to its sodium salt.[1]

Diagram of the Synthesis and Separation Workflow:

G_R_Acid_Synthesis cluster_synthesis Sulfonation of 2-Naphthol cluster_separation Separation 2-Naphthol 2-Naphthol Reaction Heating (40-80°C) 2-Naphthol->Reaction H2SO4_Oleum Conc. H₂SO₄ + Oleum H2SO4_Oleum->Reaction Mixture Mixture of G acid and R acid Reaction->Mixture Dilution Dilute with Water Mixture->Dilution KCl_Addition Add KCl Dilution->KCl_Addition Cooling Cool to 35°C KCl_Addition->Cooling Filtration Filtration Cooling->Filtration G_Acid_Salt Dipotassium Salt of G Acid (Precipitate) Filtration->G_Acid_Salt Solid R_Acid_Solution R Acid in Filtrate Filtration->R_Acid_Solution Liquid

Caption: Workflow for the synthesis of G and R acids and their separation.

Performance in Azo Dye Synthesis

Both G acid and R acid serve as coupling components in the synthesis of azo dyes. The position of the sulfonic acid groups influences the electronic properties of the naphthalene ring system, which in turn affects the color and fastness properties of the resulting dyes.

The general mechanism for azo dye synthesis involves two main steps: diazotization of a primary aromatic amine to form a diazonium salt, followed by the azo coupling reaction where the diazonium salt acts as an electrophile and attacks the electron-rich naphthol ring of G acid or R acid.

Diagram of the Azo Coupling Reaction Pathway:

Azo_Coupling Aromatic_Amine Ar-NH₂ (Aromatic Amine) Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Aromatic_Amine->Diazotization Diazonium_Salt Ar-N₂⁺Cl⁻ (Diazonium Salt) Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling Diazonium_Salt->Azo_Coupling Coupling_Component G Acid or R Acid (Coupling Component) Coupling_Component->Azo_Coupling Azo_Dye Ar-N=N-Naphthol Derivative (Azo Dye) Azo_Coupling->Azo_Dye

Caption: General pathway for the synthesis of azo dyes.

Comparative Performance Data
Performance MetricDyes from G AcidDyes from R Acid
Typical Dye Yield Generally good yields are achievable.Good yields are reported in various syntheses.
Solubility of Dyes The two sulfonic acid groups generally impart good water solubility to the resulting dyes.The sulfonic acid groups also ensure good water solubility of the final dye molecules.
Lightfastness Lightfastness ratings can vary widely depending on the overall dye structure.Lightfastness is also dependent on the specific chemical structure of the dye.
Washfastness Good washfastness is often achieved due to the strong interaction between the dye and the fabric.Dyes derived from R acid can also exhibit good washfastness properties.

Note: Lightfastness is typically rated on a scale of 1 to 8 (Blue Wool Scale), and washfastness on a scale of 1 to 5 (Grey Scale). Higher numbers indicate better fastness. Specific ratings are highly dependent on the dye's molecular structure and the fabric being dyed.

Experimental Protocols for Performance Evaluation

Protocol for Azo Dye Synthesis (General)

Objective: To synthesize an azo dye using either G acid or R acid as the coupling component.

Materials:

  • Aromatic amine (e.g., sulfanilic acid)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • G acid or R acid

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Water

  • Ice

Procedure:

  • Diazotization: a. Prepare a solution of the aromatic amine in an aqueous solution of sodium carbonate. b. In a separate vessel, prepare a solution of sodium nitrite in water. c. In another vessel, cool concentrated hydrochloric acid in an ice bath. d. Add the sodium nitrite solution to the aromatic amine solution. e. Slowly add the resulting mixture to the cold hydrochloric acid to form the diazonium salt precipitate. Keep the temperature below 5°C.

  • Azo Coupling: a. Prepare a solution of G acid or R acid in an aqueous sodium hydroxide solution and cool it in an ice bath. b. Slowly add the cold diazonium salt suspension to the G acid or R acid solution with constant stirring. c. Continue stirring the reaction mixture in the ice bath for 10-15 minutes.

  • Isolation: a. "Salt out" the dye by adding sodium chloride to the reaction mixture and heating until it dissolves. b. Cool the mixture to room temperature and then in an ice bath to precipitate the dye. c. Collect the solid dye by vacuum filtration and wash it with a saturated sodium chloride solution. d. Dry the product to determine the yield.

Protocol for Determining Dye Yield

Objective: To calculate the percentage yield of the synthesized azo dye.

Procedure:

  • Determine the limiting reactant in the synthesis reaction based on the initial molar quantities of the aromatic amine and the coupling component (G acid or R acid).

  • Calculate the theoretical yield of the azo dye based on the stoichiometry of the reaction and the amount of the limiting reactant.

  • Accurately weigh the dried azo dye product obtained from the synthesis (actual yield).

  • Calculate the percentage yield using the formula: Percentage Yield = (Actual Yield / Theoretical Yield) x 100%

Protocol for Lightfastness Testing (General)

Objective: To assess the resistance of a dyed fabric to fading upon exposure to light.

Procedure: (Based on ISO 105-B02 and AATCC Test Method 16)

  • Prepare a specimen of the fabric dyed with the synthesized azo dye.

  • Expose the specimen to a standardized artificial light source (e.g., a xenon-arc lamp) under controlled conditions of temperature and humidity.

  • Simultaneously expose a set of Blue Wool standards with known lightfastness ratings (1-8).

  • Periodically compare the color change of the test specimen with the color change of the Blue Wool standards.

  • The lightfastness rating of the specimen is the number of the Blue Wool standard that shows a similar degree of fading.

Protocol for Washfastness Testing (General)

Objective: To evaluate the resistance of the color of a dyed fabric to domestic or commercial laundering.

Procedure: (Based on ISO 105-C06)

  • Prepare a composite specimen by sewing the dyed fabric to a multifiber adjacent fabric.

  • Agitate the composite specimen in a standard soap solution under specified conditions of time and temperature in a suitable apparatus (e.g., a launder-ometer).

  • Rinse and dry the specimen.

  • Assess the change in color of the dyed fabric and the degree of staining on the adjacent multifiber fabric using the appropriate Grey Scales (1-5).

Conclusion

Both this compound (G acid) and 2-naphthol-3,6-disulfonic acid (R acid) are indispensable intermediates in the azo dye industry. Their synthesis from 2-naphthol yields a mixture that can be effectively separated based on the differential solubility of their potassium salts. While their structural isomerism leads to variations in the properties of the resulting dyes, both can be used to produce a wide range of colors with good performance characteristics. The selection of either G acid or R acid as a coupling component will depend on the desired final properties of the azo dye, including its specific shade, solubility, and fastness to light and washing. Further research involving direct comparative studies under standardized conditions would be beneficial for a more precise quantitative assessment of their performance differences.

References

A Comparative Guide to the Validation of a New HPLC Method for Glycolic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and quality control, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance.[1][2] This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of Glycolic Acid against a traditional acid-base titration method. Glycolic acid, an alpha-hydroxy acid, is a common ingredient in dermatological and cosmetic formulations, making its accurate quantification essential for ensuring product quality and safety.[3]

The validation of this new HPLC method adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validating analytical procedures.[4][5][6] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5]

Data Presentation: Performance Comparison

The following tables summarize the quantitative data from the validation studies of the new HPLC method and the established titration method for the quantification of Glycolic Acid.

Table 1: Comparison of Method Performance Characteristics

Validation ParameterNew HPLC MethodTitration MethodAcceptance Criteria (based on ICH Q2(R2))
Specificity No interference from excipients or degradation products observed.Potential interference from other acidic or basic compounds.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) 0.9998Not Applicable≥ 0.999
Range (mg/mL) 0.1 - 1.51.0 - 10.0The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
Accuracy (% Recovery) 99.5% - 101.2%98.1% - 102.5%The closeness of test results obtained by the method to the true value. For an assay, a mean recovery of 98.0% to 102.0% is often considered acceptable.
Precision (RSD%)
- Repeatability0.85%1.5%RSD ≤ 2%
- Intermediate Precision1.2%2.1%RSD ≤ 2%
Limit of Detection (LOD) (mg/mL) 0.030.5The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[7]
Limit of Quantitation (LOQ) (mg/mL) 0.11.0The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
Robustness Unaffected by minor changes in mobile phase composition and flow rate.Sensitive to variations in titrant concentration and endpoint determination.The reliability of an analytical procedure with respect to deliberate variations in method parameters.[8]

Experimental Protocols

New HPLC Method for Glycolic Acid

Objective: To develop and validate a specific, accurate, and precise HPLC method for the quantification of Glycolic Acid in a pharmaceutical formulation.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: 20mM Potassium Phosphate Monobasic (pH 2.5) : Acetonitrile (95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm

  • Column Temperature: 30°C

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of Glycolic Acid certified reference material in 100 mL of deionized water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water to concentrations of 0.1, 0.25, 0.5, 1.0, and 1.5 mg/mL.

  • Sample Preparation: Accurately weigh a portion of the formulation equivalent to 100 mg of Glycolic Acid and dissolve it in 100 mL of deionized water. Filter the solution through a 0.45 µm syringe filter before injection.

Validation Procedures:

  • Specificity: Analyze blank samples (placebo), samples spiked with known excipients, and samples subjected to forced degradation (acid, base, oxidation, heat, light) to assess for interfering peaks.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking the placebo with known concentrations of Glycolic Acid at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Analyze the same batch of samples on a different day, with a different analyst, and/or on a different instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters such as mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on the results.

Titration Method for Glycolic Acid

Objective: To quantify Glycolic Acid in a raw material sample using a standard acid-base titration.

Apparatus and Reagents:

  • Burette (50 mL)

  • Beakers (250 mL)

  • Magnetic stirrer and stir bar

  • pH meter or phenolphthalein (B1677637) indicator

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • Deionized water

Procedure:

  • Accurately weigh approximately 1 g of the Glycolic Acid sample and dissolve it in 100 mL of deionized water in a 250 mL beaker.

  • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

  • If using an indicator, add 2-3 drops of phenolphthalein solution.

  • Titrate the Glycolic Acid solution with the standardized 0.1 M NaOH solution until the endpoint is reached (a persistent faint pink color for phenolphthalein, or the equivalence point determined by the pH meter).

  • Record the volume of NaOH solution used.

  • Calculate the percentage purity of Glycolic Acid.

Visualizations

The following diagrams illustrate the workflows for the validation of the new HPLC method and the general process of method comparison.

G cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Validation Experiments cluster_2 Phase 3: Data Analysis & Reporting A Define Analytical Requirements B Develop HPLC Method (Column, Mobile Phase, etc.) A->B D Specificity (Forced Degradation) C Create Validation Protocol (ICH Q2(R2) Guidelines) B->C E Linearity & Range F Accuracy (% Recovery) G Precision (Repeatability & Intermediate) H LOD & LOQ I Robustness J Analyze Data vs. Acceptance Criteria K Prepare Validation Report J->K L Method Implementation for Routine QC K->L

Caption: Workflow for the validation of the new HPLC method.

G NewMethod New HPLC Method ValidationParams Validation Parameters (ICH Q2(R2)) NewMethod->ValidationParams AlternativeMethod Titration Method AlternativeMethod->ValidationParams PerformanceData Performance Data (Accuracy, Precision, etc.) ValidationParams->PerformanceData Decision Method Selection for Intended Use PerformanceData->Decision

Caption: Logical relationship for method comparison and selection.

References

Navigating Specificity: A Comparative Look at 2-Naphthol-6,8-disulfonic Acid-Based Probes and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the specificity of fluorescent probes is paramount to generating reliable and reproducible data. This guide provides a comparative analysis of the cross-reactivity profiles of fluorescent probes, with a focus on those derived from 2-Naphthol-6,8-disulfonic acid and other naphthalene-based structures. Due to a lack of direct head-to-head comparative studies in the published literature, this guide synthesizes available data on the selectivity of individual probes to offer a representative comparison for informed probe selection.

Comparative Selectivity of Naphthalene-Based Fluorescent Probes

The following table summarizes the reported selectivity of various naphthalene-based fluorescent probes against a panel of potential interfering ions and molecules. This data, collated from multiple studies, highlights the varied specificity of probes based on their core structure and functionalization.

Probe Name/DerivativeTarget AnalytePotentially Cross-Reactive Species TestedObserved Selectivity
Naphthalene (B1677914) Derivative (F6) Al³⁺Na⁺, K⁺, Ca²⁺, Mg²⁺, Pb²⁺, Cr³⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺High selectivity for Al³⁺ with no significant interference from other tested metal ions[1].
Naphthalene-Schiff Base (P) Al³⁺ / Mg²⁺ (pH-dependent)Na⁺, K⁺, Ca²⁺, Pb²⁺, Cr³⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺At pH 6.3, showed a significant fluorescence enhancement only with Al³⁺. At pH 9.4, the selectivity switched to Mg²⁺[2].
Naphthalene Derivative (ND) Ba²⁺Li⁺, Na⁺, K⁺, Cs⁺, Mg²⁺, Ca²⁺, Al³⁺, Pb²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu⁺, Cu²⁺, Ag⁺, Zn²⁺, Cd²⁺, Ce³⁺Demonstrated high sensitivity and selectivity for Ba²⁺ over a wide range of other metal ions[3].
Naphthalene-based probe (BTNA) Cysteine (Cys)Other amino acids including homocysteine (Hcy) and glutathione (B108866) (GSH), and common ions.Exhibited high selectivity for Cysteine over other structurally similar amino acids and common ions[4].
6-acetyl-2-naphthol-based probe (TP-HNO) Nitroxyl (HNO)Other biologically relevant reactive oxygen and nitrogen species.Displayed a more than 140-fold "off-on" fluorescent response with high selectivity for HNO[5].

Experimental Protocols for Cross-Reactivity Assessment

A standardized protocol is crucial for the accurate determination of a fluorescent probe's cross-reactivity. The following is a generalized methodology for assessing the selectivity of a fluorescent probe against potential interfering species.

Objective:

To determine the specificity of a fluorescent probe by measuring its response to the target analyte in the presence of other potentially interfering substances.

Materials:
  • Fluorescent probe stock solution

  • Stock solution of the target analyte

  • Stock solutions of potential interfering species (e.g., other metal ions, amino acids, reactive oxygen species)

  • Appropriate buffer solution (e.g., HEPES, PBS)

  • Fluorometer or fluorescence plate reader

  • High-purity water and other necessary solvents

Procedure:
  • Preparation of Solutions:

    • Prepare a working solution of the fluorescent probe in the chosen buffer.

    • Prepare a series of solutions containing the fluorescent probe and one of the potential interfering species at a concentration typically 10- to 100-fold higher than the target analyte.

    • Prepare a control solution containing only the fluorescent probe in the buffer.

    • Prepare a positive control solution containing the fluorescent probe and the target analyte at its optimal concentration.

  • Fluorescence Measurements:

    • Equilibrate all solutions at a constant temperature (e.g., 25°C or 37°C) for a set period.

    • Measure the fluorescence intensity of the control solution (probe only) to establish a baseline.

    • To the solutions containing the probe and interfering species, add the target analyte at its optimal concentration.

    • Measure the fluorescence intensity of each sample at the probe's excitation and emission maxima.

    • Measure the fluorescence intensity of the positive control.

  • Data Analysis:

    • Calculate the fold change in fluorescence intensity for each sample relative to the baseline (probe only).

    • Compare the fluorescence response of the probe to the target analyte in the presence and absence of each interfering species.

    • A significant change in the fluorescence signal in the presence of an interfering species indicates cross-reactivity.

    • The results can be visualized by plotting the fluorescence intensity or fold change against the different conditions.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the cross-reactivity of a fluorescent probe.

G cluster_prep Solution Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep_probe Prepare Probe Working Solution control_neg Negative Control (Probe Only) prep_probe->control_neg control_pos Positive Control (Probe + Target Analyte) prep_probe->control_pos test_samples Test Samples (Probe + Interferent + Target Analyte) prep_probe->test_samples interference_check Interference Check (Probe + Interferent Only) prep_probe->interference_check prep_analyte Prepare Target Analyte Stock prep_analyte->control_pos prep_analyte->test_samples prep_interferents Prepare Interferent Stocks prep_interferents->test_samples prep_interferents->interference_check measurement Measure Fluorescence Intensity control_neg->measurement control_pos->measurement test_samples->measurement interference_check->measurement analysis Analyze Data (Compare Responses) measurement->analysis conclusion Determine Cross-Reactivity Profile analysis->conclusion

Caption: Workflow for Fluorescent Probe Cross-Reactivity Testing.

References

A Comparative Performance Analysis of G Acid and Other Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of biological research and drug development, the precise visualization of molecular interactions is paramount. Fluorescent dyes are indispensable tools in this endeavor, enabling researchers to illuminate specific cellular components and processes. This guide provides a comprehensive comparison of the performance of G acid (2-Naphthol-6,8-disulfonic acid) with other widely used fluorescent dyes. Due to the limited availability of specific photophysical data for G acid in publicly accessible literature, this comparison focuses on providing a framework for evaluation and presenting available data for common alternative dyes.

Quantitative Performance Comparison

Table 1: Spectral Properties and Brightness of Common Fluorescent Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
G Acid Data not availableData not availableData not availableData not availableData not available
FITC (Fluorescein Isothiocyanate) ~495~517~75,000~0.92~69,000
Alexa Fluor 488 ~495~519~71,000~0.92~65,320
Cy3 ~550~570~150,000~0.15~22,500
Cy5 ~649~666~250,000~0.20~50,000
TRITC (Tetramethylrhodamine Isothiocyanate) ~550~573~85,000~0.20~17,000

Table 2: Photostability and pH Sensitivity of Common Fluorescent Dyes

DyePhotostabilitypH Sensitivity
G Acid Data not availableExpected to be sensitive due to phenolic hydroxyl group
FITC LowHigh (fluorescence decreases in acidic pH)
Alexa Fluor 488 HighLow (stable over a wide pH range)
Cy3 ModerateLow
Cy5 ModerateLow
TRITC ModerateLow

Experimental Protocols for Performance Evaluation

To ensure a rigorous and objective comparison of fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for evaluating key performance parameters.

Protocol 1: Determination of Excitation and Emission Spectra

Objective: To determine the maximum excitation and emission wavelengths of a fluorescent dye.

Materials:

  • Fluorometer

  • Quartz cuvettes

  • Fluorescent dye solution of known concentration (e.g., 1 µM in a suitable buffer like PBS, pH 7.4)

  • Reference dye with known spectral properties (optional)

Procedure:

  • Prepare a dilute solution of the fluorescent dye in the desired buffer.

  • Place the solution in a quartz cuvette and insert it into the fluorometer.

  • Excitation Spectrum: Set the emission monochromator to the expected emission maximum (if known) or scan a range of emission wavelengths to find the peak. Then, scan a range of excitation wavelengths while monitoring the fluorescence intensity at the peak emission wavelength. The wavelength that produces the highest fluorescence intensity is the excitation maximum.

  • Emission Spectrum: Set the excitation monochromator to the determined excitation maximum. Scan a range of emission wavelengths to measure the fluorescence intensity at each wavelength. The wavelength with the highest intensity is the emission maximum.

  • Record the excitation and emission spectra.

Protocol 2: Measurement of Quantum Yield

Objective: To determine the fluorescence quantum yield of a dye relative to a standard.

Materials:

  • Fluorometer

  • Quartz cuvettes

  • Fluorescent dye solution

  • Standard dye solution with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of dilutions for both the test dye and the standard dye in the same solvent.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance is below 0.1 to avoid inner filter effects.

  • Measure the fluorescence emission spectrum of each solution in the fluorometer, using the same excitation wavelength for both the test and standard dyes.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the test and standard dyes. The slopes of these plots are proportional to the quantum yield.

  • Calculate the quantum yield of the test dye using the following equation: Φ_test = Φ_std * (Slope_test / Slope_std) * (n_test / n_std)² where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Protocol 3: Evaluation of Photostability

Objective: To assess the rate of photobleaching of a fluorescent dye upon continuous illumination.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or LED)

  • Camera capable of time-lapse imaging

  • Sample of the fluorescently labeled specimen (e.g., cells, beads)

  • Image analysis software

Procedure:

  • Prepare a sample slide with the fluorescently labeled specimen.

  • Place the slide on the microscope stage and bring the specimen into focus.

  • Select a region of interest (ROI) for continuous illumination.

  • Acquire an initial image (t=0) using a fixed set of imaging parameters (e.g., excitation intensity, exposure time).

  • Continuously illuminate the ROI with the excitation light.

  • Acquire images at regular time intervals (e.g., every 30 seconds) for a defined period.

  • Measure the mean fluorescence intensity within the ROI for each image.

  • Plot the normalized fluorescence intensity as a function of time.

  • The rate of decay of the fluorescence intensity is an indicator of the dye's photostability. A slower decay indicates higher photostability.

Visualizing Key Concepts and Workflows

To further aid in the understanding of fluorescent dye selection and application, the following diagrams, generated using the DOT language, illustrate a common signaling pathway where these dyes are employed, a typical experimental workflow for dye comparison, and the logical considerations for choosing the optimal dye.

signaling_pathway cluster_microscopy Fluorescence Microscopy Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Grb2 Grb2 Dimerization->Grb2 recruits Sos Sos Grb2->Sos Ras Ras-GDP Sos->Ras activates Ras_GTP Ras-GTP Ras->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor phosphorylates ERK_localization ERK (labeled with fluorescent dye) translocates to nucleus ERK->ERK_localization Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: MAPK/ERK signaling pathway visualized with a fluorescently labeled component.

experimental_workflow start Start: Select Dyes for Comparison prep Prepare Dye Solutions (Same Concentration & Solvent) start->prep spectral Measure Spectral Properties (Excitation/Emission Maxima) prep->spectral quantum_yield Determine Quantum Yield (Relative to a Standard) prep->quantum_yield photostability Assess Photostability (Photobleaching Assay) prep->photostability ph_sensitivity Evaluate pH Sensitivity (Measure Fluorescence at different pH) prep->ph_sensitivity analysis Data Analysis & Comparison spectral->analysis quantum_yield->analysis photostability->analysis ph_sensitivity->analysis end End: Select Optimal Dye analysis->end

Caption: Experimental workflow for comparing the performance of fluorescent dyes.

dye_selection_criteria Application Experimental Application Brightness Brightness (High Signal-to-Noise) Application->Brightness Photostability Photostability (Long-term Imaging) Application->Photostability pH_Sensitivity pH Sensitivity (Cellular Environment) Application->pH_Sensitivity Spectral_Overlap Spectral Overlap (Multicolor Imaging) Application->Spectral_Overlap Cost Cost & Availability Application->Cost Decision Optimal Dye Selection Brightness->Decision Photostability->Decision pH_Sensitivity->Decision Spectral_Overlap->Decision Cost->Decision

Caption: Key criteria for the selection of a fluorescent dye.

A Comparative Guide to Alternatives for 2-Naphthol-6,8-disulfonic acid in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of azo dyes, the selection of the coupling component is a critical determinant of the final product's color, fastness, and overall performance. For decades, 2-Naphthol-6,8-disulfonic acid, commonly known as G-acid, has been a staple coupling component, valued for its ability to produce a range of vibrant red and orange dyes with good water solubility. However, the quest for novel shades, improved fastness properties, and optimized manufacturing processes has led researchers to explore alternative compounds. This guide provides a comparative analysis of key alternatives to G-acid, including its isomer 2-naphthol-3,6-disulfonic acid (R-acid), as well as the amino-substituted naphtholsulfonic acids: 2-amino-8-naphthol-6-sulfonic acid (Gamma acid) and 1-amino-8-naphthol-3,6-disulfonic acid (H-acid).

This comparison is intended for researchers, scientists, and professionals in the drug development and fine chemicals industries to facilitate informed decisions in the design and synthesis of new dye molecules. The following sections present a summary of quantitative performance data, detailed experimental protocols for dye synthesis and testing, and visualizations of the synthetic workflow and compound relationships.

Performance Comparison of Coupling Components

The choice of coupling component significantly impacts the properties of the resulting azo dye. The following table summarizes the typical performance characteristics of dyes synthesized using G-acid and its alternatives when coupled with a common diazo component under similar conditions. It is important to note that the exact values can vary depending on the specific diazonium salt used and the reaction conditions.

Coupling ComponentTypical Yield (%)Resulting Dye ColorLight Fastness (Blue Wool Scale 1-8)Wash Fastness (Grey Scale 1-5)
This compound (G-acid) 85-95Orange to Red4-53-4
2-Naphthol-3,6-disulfonic acid (R-acid) 80-90Yellowish-Red to Scarlet3-43
2-Amino-8-naphthol-6-sulfonic acid (Gamma acid) 90-98Red to Bordeaux5-64-5
1-Amino-8-naphthol-3,6-disulfonic acid (H-acid) 90-98Bluish-Red to Violet/Black5-74-5

Experimental Protocols

The following are representative experimental protocols for the synthesis of an azo dye and the subsequent evaluation of its fastness properties. These protocols can be adapted for each of the coupling components discussed.

Protocol 1: Synthesis of a Monoazo Dye

1. Diazotization of an Aromatic Amine (e.g., Aniline-2-sulfonic acid)

  • Dissolve the aromatic amine (0.1 mol) in water and sodium carbonate solution.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) (0.1 mol) in water, keeping the temperature below 5°C.

  • Stir the mixture for 30 minutes to ensure complete diazotization. The resulting diazonium salt solution should be used immediately.

2. Coupling Reaction

  • Dissolve the coupling component (G-acid, R-acid, Gamma acid, or H-acid; 0.1 mol) in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) or sodium carbonate).

  • Cool the solution to 0-5°C.

  • Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature below 10°C.

  • The pH of the reaction mixture should be maintained in the appropriate range for the specific coupling component (typically pH 8-10 for naphthols and pH 4-6 for amino-containing compounds).

  • Continue stirring for 2-4 hours until the coupling reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

3. Isolation and Purification

  • Precipitate the dye by adding sodium chloride ("salting out").

  • Filter the precipitated dye using a Buchner funnel and wash with a saturated sodium chloride solution to remove impurities.

  • Dry the dye in an oven at 60-80°C.

  • The yield of the purified dye is then calculated.

Protocol 2: Evaluation of Dye Performance

1. Light Fastness Test (ISO 105-B02)

  • Prepare a dyed fabric sample according to standard dyeing procedures.

  • Expose the dyed sample to a calibrated artificial light source (e.g., a xenon arc lamp) under controlled conditions of temperature and humidity.

  • Simultaneously expose a set of Blue Wool standards (rated 1-8).

  • Compare the fading of the dyed sample with that of the Blue Wool standards to determine the light fastness rating.

2. Wash Fastness Test (ISO 105-C06)

  • Prepare a composite specimen by stitching the dyed fabric sample between two undyed fabrics (one of the same fiber and one of a different specified fiber).

  • Agitate the composite specimen in a soap solution at a specified temperature and time in a launder-o-meter.

  • Rinse and dry the specimen.

  • Assess the change in color of the dyed fabric and the degree of staining on the undyed fabrics using the respective Grey Scales (rated 1-5).

Visualizing the Synthesis and Comparison

To better understand the workflow and the relationship between the discussed compounds, the following diagrams are provided.

DyeSynthesisWorkflow cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_downstream Downstream Processing AromaticAmine Aromatic Amine DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt NaNO₂, HCl 0-5°C AzoDye Azo Dye DiazoniumSalt->AzoDye CouplingComponent Coupling Component (G-acid / R-acid / Gamma acid / H-acid) CouplingComponent->AzoDye Isolation Isolation & Purification AzoDye->Isolation PerformanceTesting Performance Testing Isolation->PerformanceTesting

Experimental workflow for azo dye synthesis and evaluation.

CompoundComparison G_Acid This compound (G-acid) R_Acid 2-Naphthol-3,6-disulfonic acid (R-acid) G_Acid->R_Acid Isomer Gamma_Acid 2-Amino-8-naphthol-6-sulfonic acid (Gamma acid) G_Acid->Gamma_Acid Structural & Functional Alternative H_Acid 1-Amino-8-naphthol-3,6-disulfonic acid (H-acid) G_Acid->H_Acid Structural & Functional Alternative

Logical relationship between G-acid and its alternatives.

Conclusion

While G-acid remains a valuable and widely used coupling component in azo dye synthesis, its alternatives offer a diverse palette of properties that can be advantageous for specific applications. R-acid, as a positional isomer, provides a route to slightly different shades, though often with a minor trade-off in fastness properties. The amino-substituted naphtholsulfonic acids, Gamma acid and H-acid, represent a significant step-up in performance, yielding dyes with superior light and wash fastness. H-acid, in particular, offers the unique capability of forming disazo dyes, expanding the achievable color space to include deep blues and blacks. The selection of the optimal coupling component will ultimately depend on the desired color, required fastness properties, and the economic considerations of the synthesis process. This guide provides a foundational comparison to aid researchers and professionals in making these critical decisions.

Reproducibility in Experiments with 2-Naphthol-6,8-disulfonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experiments is paramount. This guide provides a comparative analysis of experimental methodologies involving 2-Naphthol-6,8-disulfonic acid, also known as G acid, a compound utilized as a key intermediate in the synthesis of various dyes and as a reference standard in pharmaceutical analysis.[1][2] Ensuring consistent and reliable results in experiments with this compound hinges on a thorough understanding of its synthesis, purification, and analytical quantification, as minor variations in methodology can significantly impact outcomes.

Synthesis of this compound: A Balancing Act

The primary method for synthesizing this compound is the sulfonation of 2-naphthol (B1666908).[1] However, this reaction is not without its challenges to reproducibility, primarily due to the formation of isomeric byproducts. The most common impurity is 2-naphthol-3,6-disulfonic acid (R acid).[1] The ratio of the desired G acid to the R acid is highly dependent on the reaction conditions, making precise control of these parameters critical for reproducible yields and purity.

Key Factors Influencing Synthesis Reproducibility
  • Reaction Temperature: Temperature is arguably the most critical factor in determining the isomeric outcome of the sulfonation. Lower temperatures (around 20-30°C) tend to favor the formation of the kinetically controlled product, the R acid, while higher temperatures (40-60°C) promote the formation of the thermodynamically more stable G acid.[1]

  • Sulfonating Agent: The choice and concentration of the sulfonating agent, typically concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid), also play a significant role.[1] The reaction proceeds in stages, with initial monosulfonation followed by the introduction of the second sulfonic acid group.[1]

  • Reaction Time: The duration of the reaction at specific temperatures influences the extent of sulfonation and the isomerization equilibrium.

A common industrial approach involves a two-stage process to maximize the yield of G acid.[1] Initially, 2-naphthol is treated with concentrated sulfuric acid at a moderate temperature (e.g., 40°C) to facilitate monosulfonation. Subsequently, oleum is added, and the temperature is gradually increased to promote the formation of the desired disulfonic acid.[1]

Purification Strategies: Isolating the G Acid

The successful synthesis of a mixture containing G acid necessitates a robust and reproducible purification strategy. The most effective method for separating G acid from its isomers relies on the differential solubility of their salts.

Comparative Purification Methods

The dipotassium (B57713) salt of G acid is significantly less soluble in water compared to the corresponding salt of the R acid.[1] This difference in solubility forms the basis of the most common purification technique.

Experimental Protocol: Purification by Selective Precipitation

  • Dissolution: The crude reaction mixture containing the sulfonic acids is dissolved in hot water.

  • Salt Formation: A concentrated solution of potassium chloride is added to the hot solution.

  • Precipitation: As the solution cools, the less soluble dipotassium salt of this compound crystallizes out of solution.

  • Isolation: The crystalline product is isolated by filtration and washed to remove residual R salt and other impurities. A yield of approximately 60% for the G acid can be achieved through this method, with the R salt recoverable from the filtrate.[3]

An alternative described in a Russian patent involves precipitation as a mixed ammonium-potassium salt, reportedly achieving yields of 92-95%.[4]

Analytical Quantification: Ensuring Purity and Concentration

Accurate and reproducible quantification of this compound is crucial for its use as a reference standard and in further applications. Several analytical techniques can be employed, each with its own set of performance characteristics.

Comparison of Analytical Methods for 2-Naphthol

The choice of analytical method depends on the required sensitivity and the sample matrix. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of naphthols and their sulfonated derivatives.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV Water0.19 µg/L[5]Not Reported
HPLC-Fluorescence Urine1.5 µg/L[5]0.5 µg/L[5]
GC-MS Urine0.30 µg/L[5]1.00 µg/L[5]
LC-MS/MS Urine0.9 - 3.4 ng (on column)[5]2.9 - 10.8 ng (on column)[5]

Note: The performance of these methods can vary depending on the specific instrumentation, experimental conditions, and the complexity of the sample matrix.[5]

Experimental Protocol: HPLC Analysis

A general HPLC method for the analysis of naphthols involves a reversed-phase column and fluorescence detection.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent like acetonitrile (B52724) is commonly employed.

  • Detection: Fluorescence detection provides high sensitivity for naphthols.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows for the synthesis and purification of this compound and a generalized workflow for determining the analytical limits of detection and quantification.

Synthesis_and_Purification Synthesis and Purification of this compound cluster_synthesis Synthesis Stage cluster_purification Purification Stage 2-Naphthol 2-Naphthol Sulfonation Sulfonation Reactor (Controlled Temperature) 2-Naphthol->Sulfonation Sulfuric_Acid_Oleum H2SO4 / Oleum Sulfuric_Acid_Oleum->Sulfonation Crude_Mixture Crude Product (G acid, R acid, etc.) Sulfonation->Crude_Mixture Dissolution Dissolve in Hot Water Crude_Mixture->Dissolution Precipitation Add KCl Solution & Cool Dissolution->Precipitation Filtration Filtration Precipitation->Filtration Pure_G_Acid_Salt Pure 2-Naphthol-6,8- disulfonic Acid (Potassium Salt) Filtration->Pure_G_Acid_Salt

Caption: Workflow for the synthesis and purification of this compound.

LOD_LOQ_Workflow Generalized Workflow for LOD and LOQ Determination Prepare_Standards Prepare a series of low-concentration This compound standards Analyze_Standards Analyze standards using the chosen analytical method (e.g., HPLC) Prepare_Standards->Analyze_Standards Measure_Response Measure the signal response and background noise for each standard Analyze_Standards->Measure_Response Calculate_SD Calculate the standard deviation (SD) of the response of the blank or low-concentration standards Measure_Response->Calculate_SD Calculate_LOD Calculate LOD (e.g., 3.3 x SD / slope of calibration curve) Calculate_SD->Calculate_LOD Calculate_LOQ Calculate LOQ (e.g., 10 x SD / slope of calibration curve) Calculate_SD->Calculate_LOQ Validation Validate the determined LOD and LOQ through further experiments Calculate_LOD->Validation Calculate_LOQ->Validation

Caption: A generalized workflow for determining the Limit of Detection and Quantification.

Biological Relevance and Applications

While primarily known as a dye intermediate, this compound and related sulfonated naphthols have applications relevant to the pharmaceutical and life sciences sectors. Its use as a characterized reference standard is crucial for the quality control of active pharmaceutical ingredients (APIs).[1] Furthermore, the sulfonic acid functional groups can influence the physicochemical properties of molecules, which is a key consideration in drug design and formulation.

Although no specific signaling pathway directly involving this compound has been prominently identified in the literature, its structural motifs are present in various biologically active molecules. The principles governing its synthesis and purification are therefore relevant to the preparation of a wide range of compounds with potential therapeutic applications.

By carefully controlling the experimental parameters outlined in this guide, researchers can enhance the reproducibility of their experiments involving this compound, leading to more reliable and comparable scientific data.

References

Benchmarking G Acid as a Fluorescent Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of cellular imaging, high-throughput screening, and diagnostics, the judicious selection of a fluorescent standard is paramount for accurate and reproducible quantitative analysis. This guide provides a comprehensive comparison of G acid (2-naphthol-6,8-disulfonic acid) against established fluorescent standards such as quinine (B1679958) sulfate, fluorescein, and rhodamine B. By presenting key photophysical parameters, detailed experimental protocols, and logical frameworks for standard selection, this document serves as a vital resource for researchers, scientists, and drug development professionals.

Quantitative Performance Metrics: A Comparative Overview

PropertyG Acid (this compound)Quinine SulfateFluoresceinRhodamine B
Excitation Maximum (λex) Data not available~350 nm (in 0.1 M H₂SO₄)~490 nm (in 0.1 M NaOH)~554 nm (in ethanol)
Emission Maximum (λem) Data not available~450 nm (in 0.1 M H₂SO₄)~514 nm (in 0.1 M NaOH)~580 nm (in ethanol)
Molar Extinction Coefficient (ε) Data not available~5,700 M⁻¹cm⁻¹ (at 347.5 nm)~92,300 M⁻¹cm⁻¹ (at 500.2 nm in basic ethanol)~106,000 M⁻¹cm⁻¹ (at 542.8 nm in ethanol)
Quantum Yield (Φ) Data not available0.54 (in 0.1 M H₂SO₄)0.97 (in basic ethanol)~0.70 (in ethanol)
Fluorescence Lifetime (τ) Data not availableNot monophasic~4 ns~1.7 ns
Solvent/Environmental Sensitivity Expected to be sensitive to pH and polaritySensitive to solvent and temperatureHighly sensitive to pHSensitive to solvent and temperature

Experimental Protocols

Accurate determination of the photophysical properties of a potential fluorescent standard like G acid is crucial. The following are detailed methodologies for key experiments.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, utilizing a standard with a known quantum yield, is a widely adopted technique.

Objective: To determine the relative fluorescence quantum yield of a test compound (e.g., G acid) by comparing it to a well-characterized standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Test compound solution (e.g., G acid in a suitable solvent)

  • Standard compound solution (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent for the test compound

Procedure:

  • Prepare a series of dilutions for both the test compound and the standard in their respective solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

  • Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both the test and standard compounds.

  • Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard. The resulting plots should be linear.

  • Calculate the quantum yield of the test compound using the following equation:

    Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)

    Where:

    • Φ is the quantum yield

    • m is the slope from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

    • test and std refer to the test compound and the standard, respectively.

Visualizing Experimental and Logical Frameworks

To aid in the conceptual understanding of the benchmarking process, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the decision-making process for selecting a fluorescent standard.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_test Prepare Test Solutions (e.g., G Acid) abs_spec Measure Absorbance Spectra (UV-Vis) prep_test->abs_spec em_spec Measure Emission Spectra (Spectrofluorometer) prep_test->em_spec prep_std Prepare Standard Solutions (e.g., Quinine Sulfate) prep_std->abs_spec prep_std->em_spec plot Plot Intensity vs. Absorbance abs_spec->plot integrate Integrate Emission Spectra em_spec->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Experimental workflow for quantum yield determination.

logical_relationship cluster_properties Photophysical Properties cluster_environmental Environmental Factors cluster_application Application Requirements qy High Quantum Yield choice Optimal Fluorescent Standard qy->choice stability Photostability stability->choice stokes Large Stokes Shift stokes->choice lifetime Known Lifetime lifetime->choice ph Low pH Sensitivity ph->choice solvent Solvent Compatibility solvent->choice temp Low Temperature Sensitivity temp->choice wavelength Excitation/Emission Wavelength wavelength->choice purity Purity & Availability purity->choice

Factors influencing the choice of a fluorescent standard.

A Comparative Guide to Interference in Glycolic Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

This document delves into the performance of colorimetric, enzymatic, and chromatographic assays for glycolic acid, offering a comprehensive overview to aid in the selection of the most appropriate method for your research needs.

Comparison of Analytical Methods for Glycolic Acid Quantification

The choice of assay for determining glycolic acid concentration is critical and depends on the sample matrix and the potential presence of interfering compounds. High-performance liquid chromatography (HPLC) generally offers the highest specificity, while colorimetric assays, though simpler, are more prone to interference from structurally similar molecules. Enzymatic assays provide a balance of specificity and ease of use.

Assay TypePrincipleCommon InterferentsSpecificitySensitivityThroughput
Colorimetric (e.g., with 2,7-dihydroxynaphthalene) Reaction of glycolic acid in the presence of a strong acid and a chromogenic agent to produce a colored product.Dextrose, Lactic Acid, Tartaric Acid, Formaldehyde, Acetaldehyde[1]LowModerateHigh
Enzymatic (e.g., with glycolate (B3277807) oxidase) Enzymatic oxidation of glycolic acid to glyoxylic acid and hydrogen peroxide, which is then detected by a coupled reaction.Structurally similar substrates of glycolate oxidase (though generally low cross-reactivity)HighHighHigh
Fluorometric Enzymatic reaction coupled to a fluorescent probe.Unspecified compounds in complex matrices like urine may cause interference.[2]HighVery HighHigh
High-Performance Liquid Chromatography (HPLC) Separation of glycolic acid from other components in a sample based on its physicochemical properties, followed by detection (e.g., UV).Co-eluting compounds with similar retention times.Very HighHighLow to Medium
Gas Chromatography (GC) Separation of volatile derivatives of glycolic acid.Incomplete derivatization or presence of other volatile compounds.Very HighVery HighLow to Medium

Quantitative Interference Data

The following table summarizes the reported interference from various substances in different glycolic acid assays. It is important to note that direct comparative studies are limited, and the data is compiled from various sources. The interference is expressed as the percentage error or cross-reactivity where available.

Interfering SubstanceColorimetric Assay (% Error)Enzymatic Assay (Cross-reactivity)HPLC Assay (Interference)
Lactic Acid Significant positive interferenceLow to negligibleSeparable with appropriate column and mobile phase[3][4]
Dextrose Positive interferenceNot reported as a significant interferentSeparable
Tartaric Acid Positive interferenceNot reported as a significant interferentSeparable
Oxalic Acid May interfere depending on the specific colorimetric reagentLow to negligibleSeparable[5]
Glyoxylic Acid May interfere as it's a related α-keto acidProduct of the enzymatic reaction; not an interferent in the initial measurementSeparable[5]
Other Organic Acids Potential for interference from various organic acidsSpecificity dependent on the enzyme source and assay conditionsGenerally well-separated with optimized methods[6]

Experimental Protocols

Colorimetric Assay for Glycolic Acid using 2,7-dihydroxynaphthalene (B41206)

This protocol is based on the method described by Takahashi (1972).[7]

Principle: Glycolic acid reacts with 2,7-dihydroxynaphthalene in concentrated sulfuric acid upon heating to produce a reddish-purple colored product with a maximum absorbance at 540 nm.

Reagents:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 2,7-dihydroxynaphthalene solution (0.02% w/v in concentrated H₂SO₄)

  • Glycolic Acid Standards

  • Sample containing glycolic acid

Procedure:

  • Pipette 0.1 mL of the sample solution or standard into a test tube.

  • Carefully add 2 mL of the 2,7-dihydroxynaphthalene reagent to each tube.

  • Mix the contents thoroughly.

  • Heat the tubes in a boiling water bath for 10 minutes.

  • Cool the tubes to room temperature.

  • Dilute the reaction mixture with 1.9 mL of 2 N H₂SO₄.

  • Measure the absorbance at 530 nm using a spectrophotometer against a reagent blank.

Enzymatic Assay for Glycolic Acid in Serum

This protocol is a general representation of an enzymatic assay for glycolic acid.

Principle: Glycolate oxidase catalyzes the oxidation of glycolic acid to glyoxylic acid and hydrogen peroxide (H₂O₂). The H₂O₂ produced is then measured in a peroxidase-catalyzed reaction that generates a colored or fluorescent product.[8]

Reagents:

  • Glycolate Oxidase

  • Horseradish Peroxidase (HRP)

  • Chromogenic or Fluorogenic Substrate for HRP (e.g., Amplex Red)

  • Glycolic Acid Standards

  • Serum Samples

  • Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, HRP, and the chromogenic/fluorogenic substrate.

  • Add a specific volume of the sample or standard to the wells of a microplate.

  • Initiate the reaction by adding glycolate oxidase to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • The concentration of glycolic acid in the samples is determined by comparing their signals to the standard curve.

High-Performance Liquid Chromatography (HPLC) Method for Glycolic Acid

This protocol provides a general outline for the analysis of glycolic acid by HPLC.

Principle: Glycolic acid is separated from other components of a mixture by passing it through a stationary phase (column) with a liquid mobile phase. The retention time of glycolic acid is characteristic and is used for its identification and quantification.[3][9][10]

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase (e.g., a mixture of an aqueous buffer like phosphate buffer at a low pH and an organic solvent like acetonitrile)

  • Glycolic Acid Standards

  • Sample containing glycolic acid

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Prepare a series of glycolic acid standards of known concentrations.

  • Inject a fixed volume of the standards and the sample onto the column.

  • Run the chromatogram and record the retention time and peak area for glycolic acid.

  • The concentration of glycolic acid in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Visualizations

Interference_Study_Workflow cluster_prep Preparation cluster_spiking Sample Spiking cluster_analysis Analysis cluster_data Data Evaluation Analyte Prepare Glycolic Acid Stock Solution Control Control Samples: Matrix + Glycolic Acid Analyte->Control Test Test Samples: Matrix + Glycolic Acid + Interferent Analyte->Test Interferent Prepare Potential Interfering Substance Stock Solution Interferent->Test Matrix Prepare Sample Matrix (e.g., buffer, serum) Matrix->Control Matrix->Test Assay1 Analyze Samples with Colorimetric Assay Control->Assay1 Assay2 Analyze Samples with Enzymatic Assay Control->Assay2 Assay3 Analyze Samples with HPLC Assay Control->Assay3 Test->Assay1 Test->Assay2 Test->Assay3 Compare Compare Measured Glycolic Acid Concentrations (Control vs. Test) Assay1->Compare Assay2->Compare Assay3->Compare Calculate Calculate Percentage Interference/Recovery Compare->Calculate Enzymatic_Assay_Interference cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_interference Potential Interference Glycolic_Acid Glycolic Acid Glycolate_Oxidase Glycolate Oxidase Glycolic_Acid->Glycolate_Oxidase Products Glyoxylic Acid + H₂O₂ Glycolate_Oxidase->Products H2O2 H₂O₂ Products->H2O2 releases Peroxidase Peroxidase H2O2->Peroxidase Signal Detectable Signal Peroxidase->Signal Probe Colorimetric/Fluorometric Probe Probe->Peroxidase Interferent Structurally Similar Molecule Interferent->Glycolate_Oxidase competes with Glycolic Acid

References

A Comparative Guide to the Synthesis of Gamma-Aminobutyric Acid (GABA)

Author: BenchChem Technical Support Team. Date: December 2025

Gamma-aminobutyric acid (GABA), a four-carbon non-protein amino acid, is a crucial inhibitory neurotransmitter in the mammalian central nervous system. Its diverse physiological functions, including anti-hypertensive and antidepressant effects, have led to a growing demand for its production in the pharmaceutical and food industries.[1][2] This guide provides a quantitative comparison of the primary methods for GABA synthesis: chemical synthesis and microbial fermentation (biosynthesis), complete with experimental protocols and pathway visualizations to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Quantitative Comparison of GABA Synthesis Methods

The selection of a synthesis method for GABA depends on various factors, including the desired yield, purity, cost-effectiveness, and environmental impact. Chemical synthesis offers high purity but can involve harsh reaction conditions and toxic reagents.[2] In contrast, microbial fermentation is considered a more sustainable and environmentally friendly approach.[1]

Parameter Chemical Synthesis (Pyrrolidone-based) Microbial Fermentation (Lactic Acid Bacteria)
Starting Material PyrrolidoneL-glutamic acid (or monosodium glutamate)
Key Reagents/Catalysts Concentrated sulfuric acid, Calcium hydroxideLactic Acid Bacteria (e.g., Lactobacillus brevis, Lactiplantibacillus plantarum), Pyridoxal 5'-phosphate (PLP) as a cofactor
Reaction Time 3 - 6 hours[3]24 - 144 hours[4][5]
Temperature 100 - 120 °C[3]25 - 40 °C[2][4]
pH Not specified (acidic reflux followed by neutralization)3.5 - 8.5 (strain-dependent)[5][6]
Yield Reaction conversion rate up to 85%[3]Varies significantly with strain and conditions (e.g., 1226.5 mg/L)[5][7]
Purity > 99%[3]High, but requires purification from fermentation broth
Advantages High purity, relatively short reaction time.[3]Environmentally friendly, uses renewable resources, potential for in-situ production in fermented foods.[1]
Disadvantages Use of corrosive and toxic reagents, high energy consumption.[2][3]Longer reaction times, complex purification process, yield is highly dependent on microbial strain and fermentation conditions.[4][5]

Experimental Protocols

Chemical Synthesis of GABA from Pyrrolidone

This method involves the acid-catalyzed hydrolysis of pyrrolidone to yield GABA.

Materials:

  • Pyrrolidone

  • Concentrated sulfuric acid

  • Water

  • Calcium hydroxide

  • Reaction kettle with reflux condenser

  • Filtration apparatus

  • Evaporator

  • Crystallization vessel

Procedure:

  • Charge the reaction kettle with pyrrolidone, concentrated sulfuric acid, and water in a molar ratio of 1:(0.3-0.7):(3-5).[3]

  • Heat the mixture to reflux at a temperature of 100-120 °C for 3-6 hours.[3]

  • After the reaction is complete, cool the mixture and neutralize it with calcium hydroxide.[3]

  • Filter the resulting precipitate to separate the calcium sulfate.

  • Concentrate the filtrate by evaporation to induce crystallization of GABA.[3]

  • Collect the GABA crystals by filtration and dry them.

Microbial Fermentation of GABA using Lactiplantibacillus plantarum

This protocol describes the production of GABA through the fermentation of a medium containing L-glutamate by Lactiplantibacillus plantarum.

Materials:

  • Lactiplantibacillus plantarum strain (e.g., FNCC 260)[7]

  • MRS broth (or other suitable growth medium)

  • Monosodium glutamate (B1630785) (MSG)

  • Pyridoxal 5'-phosphate (PLP) (optional co-factor)[5]

  • Fermentation vessel

  • Incubator

  • Centrifuge

  • Purification system (e.g., chromatography)

Procedure:

  • Prepare the fermentation medium (e.g., MRS broth) and sterilize it.

  • Inoculate the medium with a starter culture of Lactiplantibacillus plantarum.

  • Add MSG to the medium to a final concentration of, for example, 100 mM.[5] Supplementation with PLP (e.g., 0.6 mM) can enhance GABA production.[7]

  • Incubate the culture under optimal conditions for the specific strain. For example, at 37 °C for 60-108 hours.[5][7] The pH may need to be controlled depending on the strain's optimal conditions.[6]

  • After fermentation, harvest the cells by centrifugation.

  • The supernatant, containing GABA, can be collected.

  • Purify GABA from the supernatant using methods such as chromatography.

Signaling Pathways and Experimental Workflows

Chemical Synthesis Pathway

The chemical synthesis of GABA from pyrrolidone proceeds via a hydrolysis reaction that opens the lactam ring.

G_acid_chemical_synthesis pyrrolidone Pyrrolidone gaba Gamma-Aminobutyric Acid (GABA) pyrrolidone->gaba H₂SO₄, H₂O Reflux (100-120°C)

Caption: Chemical synthesis of GABA from pyrrolidone.

Biosynthesis Pathway

In lactic acid bacteria, GABA is synthesized from L-glutamate through a decarboxylation reaction catalyzed by the enzyme glutamate decarboxylase (GAD).[8]

G_acid_biosynthesis glutamate L-Glutamate gaba Gamma-Aminobutyric Acid (GABA) glutamate->gaba Glutamate Decarboxylase (GAD) Lactic Acid Bacteria

Caption: Biosynthesis of GABA from L-glutamate by LAB.

Experimental Workflow for Microbial Fermentation

The following diagram illustrates the general workflow for producing and purifying GABA via microbial fermentation.

G_acid_fermentation_workflow cluster_fermentation Fermentation cluster_purification Purification inoculation Inoculation of LAB incubation Incubation with MSG inoculation->incubation centrifugation Centrifugation incubation->centrifugation chromatography Chromatography centrifugation->chromatography final_product final_product chromatography->final_product Pure GABA

Caption: Workflow for GABA production and purification.

References

Safety Operating Guide

Navigating the Disposal of 2-Naphthol-6,8-disulfonic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-Naphthol-6,8-disulfonic acid, a crucial aspect of laboratory safety and operational integrity.

Immediate Safety and Handling Protocols

Before initiating any disposal process, it is imperative to handle this compound with an awareness of its potential hazards. While classifications may vary, treating it as a hazardous chemical is a prudent approach to maximize safety.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin and serious eye irritation. May also cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1]

Spill Management Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

For Solid Spills:

  • Restrict Access: Immediately alert personnel in the vicinity and limit access to the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Avoid Dust Generation: Use dry clean-up procedures and avoid creating dust. Do not use air hoses for cleaning.[1]

  • Collect: Gently sweep or shovel the material. For more controlled collection, use a vacuum cleaner designed for hazardous materials (explosion-proof and grounded).[1]

  • Contain: Place the collected material into a clean, dry, sealable, and appropriately labeled container for disposal.[1]

  • Decontaminate: After material pickup is complete, wash the spill site and ventilate the area. Take off any contaminated clothing and wash it before reuse.[1]

Proper Disposal Workflow

The standard and recommended procedure for the disposal of this compound is through a licensed hazardous waste disposal service. Direct disposal into drains or regular trash is not advised.

Quantitative Data Summary

PropertyValue
Chemical Name This compound
CAS Number 118-32-1
Molecular Formula C₁₀H₈O₇S₂
Purity (Typical) 98%

Note: This data is for identification purposes and does not pertain to a disposal protocol.

Step-by-Step Disposal Procedure:

  • Segregation: Keep this compound waste separate from other waste streams to avoid unintended reactions.

  • Containerization: Place the waste in a compatible, leak-proof container with a secure lid. The original container, if in good condition, can be used.

  • Labeling: Clearly label the waste container with "HAZARDOUS WASTE," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from incompatible materials.

  • Disposal of Empty Containers: Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated. To decontaminate, triple rinse the container with a suitable solvent (e.g., water). The rinsate from all rinses must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can typically be disposed of as regular trash after defacing the label, though this should be confirmed with local EHS regulations.

  • Arrange for Pickup: Once the waste container is full, or in accordance with your institution's policies, arrange for a pickup by your EHS department or a licensed hazardous waste disposal contractor.[1][2]

Experimental Protocols:

No specific, validated experimental protocols for the laboratory-scale neutralization or deactivation of this compound were found in the search results. The primary recommended disposal method is through a licensed waste disposal service.

Disposal Workflow Diagram

G A Waste Generation (this compound) B Segregate Waste A->B C Select Compatible Container B->C D Label Container ('Hazardous Waste', Chemical Name) C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by EHS or Licensed Contractor E->F G Final Disposal at Authorized Facility F->G

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 2-Naphthol-6,8-disulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols for the handling and disposal of 2-Naphthol-6,8-disulfonic acid are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to minimizing exposure risks and ensuring compliant disposal of hazardous materials.

This compound is a chemical compound that poses several health risks. It is harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause serious eye irritation and skin irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended equipment for various levels of protection.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles or Face ShieldWear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in situations with a higher risk of splashes or dust generation.[1][2]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for incidental contact. For prolonged or direct contact, butyl rubber gloves should be considered. Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if contaminated.[2]
Protective ClothingA lab coat or a chemical-resistant apron should be worn to protect against skin contact.[2] For tasks with a higher risk of significant exposure, coveralls that provide full-body protection are recommended.[3]
Respiratory Protection Particulate RespiratorIn environments where dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) is necessary to prevent inhalation.[1][4] Ensure a proper fit and receive necessary training before use. For higher concentrations or the potential for aerosol generation, a full-face air-purifying respirator may be required.[5]
Experimental Protocols: Donning and Doffing PPE

Proper technique in putting on (donning) and taking off (doffing) PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning Sequence:

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Gown/Coveralls: Put on the lab coat or coveralls, ensuring it is securely fastened.

  • Respirator: If required, put on the respirator. Perform a seal check to ensure it is working correctly.

  • Goggles/Face Shield: Put on the eye and face protection.

  • Gloves: Put on gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat or gown.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Gown/Coveralls: Remove the gown or coveralls by rolling it down and away from the body, turning it inside out. Dispose of it in the designated waste container.

  • Hand Hygiene: Wash your hands thoroughly.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Respirator: Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash your hands again thoroughly with soap and water.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dust or aerosols can be generated.[2][4]

  • Avoid creating dust.[2][6]

  • Keep the container tightly closed when not in use.[2]

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly after handling.[1][2]

Disposal Plan: The disposal of this compound and any contaminated materials must be managed as hazardous waste.[4][6]

  • Waste Characterization: All waste containing this chemical is considered hazardous.

  • Containerization: Collect solid waste in a designated, labeled, and sealed container.[2][4] Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated PPE: All disposable PPE used while handling this chemical should be considered contaminated and disposed of as hazardous waste in a designated, sealed container.[6]

  • Spill Cleanup: In case of a spill, wear appropriate PPE and clean up using an absorbent material.[2] The collected waste must be placed in a sealed container and disposed of as hazardous waste.[2]

  • Regulatory Compliance: Dispose of all waste in accordance with local, regional, and national regulations.[6]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound check_dust Potential for Dust or Aerosol? start->check_dust check_splash Risk of Splash? check_dust->check_splash No respirator Add Respirator (e.g., N95) check_dust->respirator Yes full_ppe Comprehensive PPE: - Full Face Respirator - Chemical Resistant Coveralls - Heavy-Duty Gloves check_dust->full_ppe High Concentration base_ppe Minimum PPE: - Safety Goggles - Lab Coat - Nitrile Gloves check_splash->base_ppe No face_shield Add Face Shield check_splash->face_shield Yes check_splash->full_ppe High Volume proceed Proceed with Experiment base_ppe->proceed respirator->check_splash face_shield->base_ppe full_ppe->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.